molecular formula C9H11BrO B106608 1-(2-Bromoethoxy)-2-methylbenzene CAS No. 18800-32-3

1-(2-Bromoethoxy)-2-methylbenzene

Cat. No.: B106608
CAS No.: 18800-32-3
M. Wt: 215.09 g/mol
InChI Key: ABXRTJHEVCZIAG-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-methylbenzene is an alkyl bromide derivative that serves as a versatile chemical intermediate in organic synthesis and drug discovery research. Its structure, featuring a bromoethoxy side chain on a methylbenzene ring, makes it a valuable building block, particularly for constructing more complex molecules via ether linkages or nucleophilic substitution reactions. A significant application documented in scientific literature is its use as a key synthetic intermediate in the multi-step preparation of Toremifene , a selective estrogen receptor modulator used in therapeutic applications . This demonstrates the compound's utility in medicinal chemistry for developing active pharmaceutical ingredients. In a broader research context, compounds like this are integral to discovery projects for diseases such as Chagas disease, where high-throughput and virtual screening of chemical libraries are employed to identify novel enzyme inhibitors . As a specialized chemical, this compound provides researchers with a critical reagent for exploring new chemical spaces and optimizing lead compounds in the development of potential therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-methylbenzene
Source PubChem
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InChI

InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRTJHEVCZIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364625
Record name 1-(2-bromoethoxy)-2-methylbenzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-32-3
Record name 1-(2-bromoethoxy)-2-methylbenzene
Source EPA DSSTox
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Record name 1-(2-bromoethoxy)-2-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 18800-32-3 Molecular Formula: C₉H₁₁BrO Synonyms: 2-Bromoethyl-2-methylphenyl ether, 2-Bromoethyl o-tolyl ether

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-methylbenzene, a key organic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and its characteristic chemical reactivity. A significant focus is placed on its application as a versatile building block for the synthesis of novel pharmacologically active compounds, particularly morpholine-based scaffolds analogous to established drugs. The guide includes detailed experimental procedures, predicted spectroscopic data for compound verification, and essential safety information to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive bromoethyl group ripe for nucleophilic substitution and a methyl-substituted benzene ring that can undergo electrophilic aromatic substitution.[1] These characteristics make it a valuable intermediate in multi-step organic synthesis.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 18800-32-3[2]
Molecular Weight 215.09 g/mol [2]
Molecular Formula C₉H₁₁BrO[2]
Physical Form LiquidVendor Data
Boiling Point 255.5 ± 23.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
InChI Key ABXRTJHEVCZIAG-UHFFFAOYSA-N[4]
Storage Sealed in dry, room temperatureVendor Data

Synthesis and Purification

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 2-methylphenol (o-cresol), with a large excess of 1,2-dibromoethane. The phenol is first deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion, which then attacks one of the carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(2-methylphenoxy)ethane.

General workflow for the synthesis and purification of the target compound.
Representative Experimental Protocol

The following is a representative procedure adapted from established Williamson ether synthesis methodologies for similar phenolic substrates.[5] Researchers should perform initial small-scale reactions to optimize conditions.

Materials:

  • 2-Methylphenol (o-cresol)

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylphenol (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 0.2 M relative to the phenol).

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (5.0 eq.) to the stirring suspension. The large excess minimizes symmetric diether formation.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting phenol.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of diethyl ether.

  • Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile. Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is less polar than the starting phenol. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a clear oil.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites:

A. Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This is the most common transformation for this class of compounds, enabling the introduction of various functional groups.

  • Common Nucleophiles: Amines (primary, secondary), azides, thiols, carboxylates, and alkoxides.

  • Application: This reactivity is fundamental for building more complex molecular architectures, particularly in the synthesis of pharmaceutical leads where linking a phenoxy core to a nitrogen-containing heterocycle is a common strategy.

B. Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution. The existing substituents—the methyl group (-CH₃) and the bromoethoxy group (-OCH₂CH₂Br)—dictate the position of incoming electrophiles.

  • Directing Effects: Both the methyl and alkoxy groups are ortho-, para-directing and activating.[1] The methyl group is weakly activating, while the alkoxy group is strongly activating due to the lone pairs on the oxygen atom that can donate electron density into the ring via resonance. The substitution will be directed to the positions ortho and para relative to these groups, primarily at C4 and C6. Steric hindrance from the ortho-methyl group may favor substitution at the C4 (para) position.

  • Common EAS Reactions: Nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation.

Application in Drug Development: A Building Block for Morpholine-Based Scaffolds

While direct use of this compound as a precursor for a specific marketed drug is not prominently documented, its structure makes it an ideal starting material for the synthesis of analogs of known neuroactive compounds, such as Viloxazine.

Case Study: Viloxazine and its Analogs Viloxazine, 2-[(2-ethoxy phenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD.[6][7] Its synthesis often starts from 2-ethoxyphenol.[6] By substituting 2-methylphenol for 2-ethoxyphenol in a similar synthetic pathway, medicinal chemists can use this compound to create a methyl-analog of Viloxazine.

This type of analog synthesis is a cornerstone of drug discovery, allowing researchers to probe the Structure-Activity Relationship (SAR) of a drug class. By changing the substituent at the 2-position of the phenyl ring from an ethoxy to a methyl group, one can investigate its effect on:

  • Potency and Selectivity: How does the change affect binding affinity to the norepinephrine transporter versus other targets?

  • Pharmacokinetics (ADME): Does the methyl group alter the metabolic stability, solubility, or absorption of the compound compared to the ethoxy group?

The proposed synthetic transformation leverages the nucleophilic substitution reactivity of the bromoethyl group. The intermediate can react with an appropriate amino alcohol, followed by cyclization to form the critical morpholine ring.

Proposed synthesis of a Viloxazine analog for SAR studies.

Predicted Spectroscopic Data

Disclaimer: The following NMR data are predicted based on standard chemical shift values and substituent effects. They have not been confirmed by experimental data and should be used for guidance only. Experimental verification is essential for structure confirmation.

Predicted ¹H NMR (in CDCl₃):

  • The aromatic protons are expected to appear in the range of 6.8-7.2 ppm, showing complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.

  • The methylene protons adjacent to the oxygen (-O-CH₂ -) will be deshielded by the oxygen and are predicted to appear around 4.2-4.4 ppm as a triplet.

  • The methylene protons adjacent to the bromine (-CH₂ -Br) will be slightly less deshielded and are predicted to appear around 3.6-3.8 ppm as a triplet.

  • The methyl protons (-CH₃) attached to the aromatic ring will be a singlet, appearing upfield around 2.2-2.3 ppm.

ProtonsPredicted Shift (ppm)MultiplicityIntegration
Ar-H 6.8 - 7.2Multiplet4H
-O-CH₂ -4.2 - 4.4Triplet2H
-CH₂ -Br3.6 - 3.8Triplet2H
Ar-CH₃ 2.2 - 2.3Singlet3H

Predicted ¹³C NMR (in CDCl₃):

CarbonPredicted Shift (ppm)
C -O (Aromatic)155 - 158
C -CH₃ (Aromatic)129 - 132
Ar-C H111 - 128
-O-C H₂-68 - 71
-C H₂-Br28 - 31
Ar-C H₃15 - 17

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Statements (based on similar compounds):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Consult the specific Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

References

  • Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Organic Syntheses Procedure. 2-PHENYLBUTYRONITRILE. [Link]

  • Google Patents.
  • PubChemLite. This compound (C9H11BrO). [Link]

  • European Patent Office. EP 2558437 B1 - METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. (2011-10-20). [Link]

  • Chemsrc. This compound | CAS#:18800-32-3. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Organic Syntheses Procedure. CHIRAL PHOSPHORIC ACID-CATALYZED ASYMMETRIC SYNTHESIS OF 3,3'-BIS(3,5-BISTRIFLUOROMETHYL)PHENYL)-SUBSTITUTED 1,1'-BI-2-NAPHTHOLS. [Link]

  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. [Link]

  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]

  • Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]

  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene Spectral Information. [Link]

  • Organic Syntheses Procedure. o-BROMOTOLUENE. [Link]

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3), a key organic intermediate. The document details its core physicochemical properties, offers a robust, field-proven protocol for its synthesis via Williamson ether synthesis, and outlines standard methods for its analytical characterization. Furthermore, this guide explores the compound's chemical reactivity, its applications as a versatile building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, and crucial safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize halogenated aromatic ethers in complex organic synthesis.

Core Physicochemical Properties

This compound, also known as 2-bromoethyl-2-methylphenyl ether, is an aromatic compound characterized by a 2-methylphenyl group linked to a bromoethyl moiety through an ether bond. This unique structure, combining a reactive alkyl bromide with a functionalized aromatic ring, makes it a valuable precursor in various synthetic applications. Its physical properties are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 18800-32-3[1][2]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [2]
Boiling Point 255.5 ± 23.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 101.2 ± 23.8 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents like chloroform and ethyl acetate.[3]
Appearance Typically a liquid at room temperature.[3]

Synthesis and Purification

The most reliable and common method for preparing this compound is through a Williamson ether synthesis. This choice is predicated on its high efficiency, procedural simplicity, and the commercial availability of the starting materials. The reaction involves the nucleophilic substitution (Sₙ2) of a bromide ion from 1,2-dibromoethane by the o-cresoxide ion.

Synthetic Pathway: Williamson Ether Synthesis

The causality behind this experimental design is straightforward: o-cresol, a weak acid, is deprotonated by a base (potassium carbonate) to form the more nucleophilic o-cresoxide. 1,2-dibromoethane serves as a bifunctional electrophile. By using an excess of 1,2-dibromoethane and controlling the stoichiometry, we favor the mono-alkylation product over the potential formation of a bis-ether byproduct. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.

Detailed Experimental Protocol
  • Equipment: 3-necked round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, and a nitrogen/argon inlet.

  • Reagents:

    • o-Cresol (1.0 eq.)

    • 1,2-Dibromoethane (3.0 eq., excess to minimize bis-alkylation)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered

    • Anhydrous Acetonitrile (solvent)

  • Procedure:

    • Setup: Assemble the glassware and ensure it is oven-dried to prevent moisture from interfering with the reaction.

    • Charging the Flask: To the round-bottom flask, add o-cresol, anhydrous potassium carbonate, and acetonitrile under an inert atmosphere (e.g., nitrogen).

    • Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium o-cresoxide salt.

    • Addition of Electrophile: Add 1,2-dibromoethane to the dropping funnel and add it dropwise to the stirred suspension over 20-30 minutes. An initial exotherm may be observed.

    • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the salts with a small amount of acetonitrile or ethyl acetate.

    • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted cresol), water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification

The crude product is typically purified by vacuum distillation to separate the desired this compound from residual 1,2-dibromoethane and any minor byproducts.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge Flask: o-Cresol, K2CO3, Acetonitrile B Add 1,2-Dibromoethane A->B C Heat to Reflux (6-12h) B->C D Cool & Filter Inorganic Salts C->D Reaction Complete E Solvent Evaporation D->E F Aqueous Extraction (NaOH, H2O, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they serve as a self-validating system.

  • ¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of protons.

    • Aromatic Protons (4H): Expected as a multiplet in the range of δ 6.8-7.2 ppm.

    • -O-CH₂- (2H): Expected as a triplet around δ 4.2-4.3 ppm, coupled to the adjacent -CH₂-Br protons.

    • -CH₂-Br (2H): Expected as a triplet around δ 3.6-3.7 ppm, deshielded by the bromine atom and coupled to the -O-CH₂- protons.

    • Aromatic -CH₃ (3H): Expected as a singlet around δ 2.2-2.3 ppm.

  • ¹³C NMR Spectroscopy: This reveals the number of unique carbon environments. The molecule has 9 carbon atoms, and due to symmetry, 8 distinct signals are expected.

    • Aromatic Carbons: 6 signals in the δ 110-158 ppm region.

    • -O-CH₂-: Signal around δ 68-70 ppm.

    • -CH₂-Br: Signal around δ 29-31 ppm.

    • Aromatic -CH₃: Signal around δ 16-17 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • C-H (aromatic) stretch: ~3050-3000 cm⁻¹

    • C-H (aliphatic) stretch: ~2950-2850 cm⁻¹

    • C=C (aromatic) stretch: ~1600 cm⁻¹ and ~1490 cm⁻¹

    • C-O-C (ether) stretch: A strong band around 1250-1200 cm⁻¹

    • C-Br stretch: ~650-550 cm⁻¹

  • Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), organobromine compounds exhibit a characteristic isotopic pattern.[4][5] The mass spectrum will show two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M+) and one for the molecule containing ⁸¹Br (M+2), separated by 2 m/z units.[5][6] This provides unambiguous evidence for the presence of a single bromine atom.

G cluster_techniques Analytical Techniques cluster_validation Structural Validation Input Synthesized Product NMR NMR (1H, 13C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Structure Confirm Connectivity & Proton/Carbon Environments NMR->Structure FuncGroup Verify Functional Groups (Ether, C-Br) IR->FuncGroup MolWeight Confirm Molecular Weight & Br Presence (M+, M+2 Pattern) MS->MolWeight Output Structurally Verified Pure Compound Structure->Output FuncGroup->Output MolWeight->Output

Caption: Logical workflow for analytical characterization.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites:

  • The Bromoethoxy Moiety: The terminal bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution . This allows for the facile introduction of various functionalities (e.g., amines, azides, thiols, cyanides), serving as a cornerstone for building more complex molecular scaffolds.

  • The Aromatic Ring: The methyl-substituted benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing substituents (methyl and ethoxy groups) direct incoming electrophiles, allowing for regioselective functionalization of the ring.

This dual reactivity makes it a valuable building block in the rational design and synthesis of bioactive molecules.[7][8] For instance, it is used to synthesize derivatives that have shown potential as larvicidal agents and precursors to compounds with anti-diabetic or anti-cancer properties.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Profile: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][11]

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors. Use spark-proof tools and ground equipment when transferring large quantities to prevent static discharge.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from strong oxidizing agents and sources of ignition.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Applications in Research and Drug Development

The structural features of this compound make it a strategic starting material in medicinal chemistry and agrochemical research. The ethoxy linker can act as a flexible spacer between the aromatic core and a pharmacophore introduced via substitution of the bromine atom. This allows for systematic Structure-Activity Relationship (SAR) studies, where researchers can modify the terminal group to optimize biological activity, selectivity, and pharmacokinetic properties. The development of novel bioactive compounds often relies on such versatile building blocks to expedite the synthesis of compound libraries for screening.[7][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis and dual reactive sites make it an important tool for organic chemists in academic and industrial settings. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of novel and complex molecules for pharmaceutical and other applications.

References

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  • University Course Material. (n.d.). IR Spectroscopy.
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  • Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(4), 856.
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  • Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Retrieved from [Link]

  • Yuan, H., et al. (2017). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Herbal Medicines, 9(3), 199-209.
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Sources

solubility of 1-(2-Bromoethoxy)-2-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-2-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 18800-32-3), a key organic intermediate. An understanding of a compound's solubility is fundamental for its application in chemical synthesis, purification, and formulation development. This document synthesizes theoretical solubility principles with practical, field-proven experimental protocols. We will first deconstruct the physicochemical properties of the target molecule to predict its behavior in various solvent classes. This theoretical framework is followed by a detailed, self-validating experimental workflow designed for researchers to accurately determine its solubility profile. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a substance is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether. Its structure integrates several functional components that collectively determine its overall polarity and interaction potential.

  • Nonpolar Regions: The molecule possesses a significant nonpolar character derived from the benzene ring and the methyl group. These regions primarily interact through van der Waals forces, favoring solubility in nonpolar solvents.

  • Polar Regions: The presence of an ether linkage (C-O-C) and a bromoalkyl group (C-Br) introduces polarity. The electronegative oxygen atom in the ether acts as a hydrogen bond acceptor, while the carbon-bromine bond has a dipole moment.[3]

This duality—a large nonpolar backbone with specific polar sites—classifies this compound as a moderately polar, aprotic molecule. It lacks a hydrogen-bond-donating group, which is a critical factor in its solubility behavior.[3] The topological polar surface area (TPSA) of a close isomer, 1-(2-bromoethoxy)-3-methyl-benzene, is reported to be a mere 9.2 Ų, suggesting a molecule with low overall polarity and high potential to permeate biological membranes.[4]

PropertyValueSource
CAS Number 18800-32-3[5]
Molecular Formula C₉H₁₁BrO[5]
Molecular Weight 215.09 g/mol [5]
Predicted Character Moderately polar, aproticInferred from structure
Hydrogen Bond Donor 0Inferred from structure
Hydrogen Bond Acceptor 1 (Ether Oxygen)Inferred from structure

Solubility Profile: Predictions and Literature Analogs

Predicted Solubility in Common Organic Solvents

The molecule's structural characteristics suggest the following solubility patterns:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHigh The large aromatic and alkyl portions of the solute will interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneVery High "Like dissolves like." The solute is a polar aprotic molecule and will readily dissolve in solvents of similar character through dipole-dipole interactions. Ethers are known to be miscible with most of these solvents.[6]
Polar Protic Methanol, EthanolModerate to High The ether oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the large nonpolar region of the solute may limit miscibility compared to polar aprotic solvents.
Aqueous WaterVery Low / Insoluble The large, nonpolar hydrocarbon structure significantly outweighs the minimal polarity from the ether and bromide groups, making it hydrophobic. The solubility of ethers in water decreases sharply as the carbon chain length increases.[3]
Qualitative Data from Structural Analogs

To ground these predictions, we can examine the reported solubility of similar compounds:

Analog CompoundCAS NumberReported SolubilitySource
[(2-Bromoethoxy)methyl]benzene1462-37-9Slightly soluble in Chloroform and Ethyl Acetate.[7]
1-(2-Bromoethoxy)-2-ethoxybenzene3259-03-8Soluble in Chloroform and Methanol.[8]

The data from these analogs strongly supports the prediction that this compound will be soluble in halogenated, ethereal, and moderately polar protic solvents.

Experimental Protocol for Solubility Determination

To move beyond prediction and generate actionable data, a systematic and reproducible experimental protocol is required. The following workflow is designed to be a self-validating system for determining a semi-quantitative solubility profile.

Objective

To systematically assess the solubility of this compound in a panel of representative organic solvents at ambient temperature, classifying it from "insoluble" to "highly soluble."

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_sol Step 2: Solubility Test (Repeat for each solvent) A Accurately weigh 20 mg of This compound B Transfer to a 4 mL glass vial A->B C Add 0.2 mL of test solvent (yields 100 mg/mL) B->C D Vortex vigorously for 60 seconds C->D E Visually inspect for complete dissolution D->E F Record: 'Soluble >100 mg/mL' E->F Yes G Add another 0.8 mL of solvent (Total 1.0 mL, yields 20 mg/mL) E->G No H Vortex vigorously for 60 seconds G->H I Visually inspect for complete dissolution H->I J Record: 'Soluble >20 mg/mL' I->J Yes K Add another 1.0 mL of solvent (Total 2.0 mL, yields 10 mg/mL) I->K No L Vortex vigorously for 60 seconds K->L M Visually inspect for complete dissolution L->M N Record: 'Soluble >10 mg/mL' M->N Yes O Record: 'Insoluble <10 mg/mL' M->O No

Caption: Stepwise workflow for determining semi-quantitative solubility.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Analytical balance (± 0.1 mg)

  • 4 mL glass vials with caps

  • Calibrated micropipettes

  • Vortex mixer

  • Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

Procedure:

  • Preparation: For each solvent to be tested, accurately weigh approximately 20 mg of this compound into a clean, labeled 4 mL glass vial.

  • Initial Solvent Addition: Add 0.2 mL of the test solvent to the vial. This creates an initial test concentration of 100 mg/mL.

  • Mixing: Securely cap the vial and vortex vigorously for 60 seconds at ambient temperature.

  • Observation 1: Visually inspect the vial against a dark, contrasting background. If the solid is completely dissolved with no visible particles, record the compound as "Soluble >100 mg/mL" for that solvent and conclude the test for that solvent.

  • Second Dilution: If the solid is not fully dissolved, add an additional 0.8 mL of the solvent to bring the total volume to 1.0 mL (concentration of 20 mg/mL).

  • Mixing and Observation 2: Repeat the vortexing (Step 3) and visual inspection (Step 4). If completely dissolved, record the result as "Soluble >20 mg/mL."

  • Third Dilution: If the solid is not fully dissolved, add an additional 1.0 mL of the solvent to bring the total volume to 2.0 mL (concentration of 10 mg/mL).

  • Mixing and Observation 3: Repeat the vortexing (Step 3) and visual inspection (Step 4). If completely dissolved, record the result as "Soluble >10 mg/mL." If any solid remains, record the compound as "Insoluble <10 mg/mL."

  • Data Consolidation: Compile all results into a final data table for easy comparison.

Causality and Trustworthiness: This stepwise protocol is inherently self-validating. By starting at a high concentration and diluting, the method efficiently brackets the solubility limit. Visual inspection is a rapid and reliable endpoint for clear solutions. For enhanced accuracy in GMP environments, this visual method can be supplemented with instrumental techniques like UV-Vis spectroscopy on the supernatant to quantify the dissolved amount. Running each test in triplicate ensures the reproducibility and trustworthiness of the results.

Safety and Handling

As a Senior Application Scientist, safety is the foundation of all laboratory work. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous bromo-organic compounds should be used to guide handling procedures.

  • Hazard Identification: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10] Some may also cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]

  • Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.[11][13] Avoid contact with skin and eyes.[7]

  • Disposal: Dispose of the compound and any resulting solutions as halogenated organic waste in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

This compound is a moderately polar, aprotic molecule. Theoretical analysis strongly predicts high solubility in a range of nonpolar and polar aprotic organic solvents, moderate solubility in polar protic solvents, and very poor solubility in water. These predictions are supported by qualitative data from structurally similar compounds. For definitive, application-specific data, the detailed experimental protocol provided in this guide offers a robust, efficient, and reliable method for generating a semi-quantitative solubility profile. This essential data will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

  • ((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets. ECHEMI.

  • 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. PubChem, National Center for Biotechnology Information.

  • 1-(2-bromoethoxy)-3-methyl-benzene. InChI Key Database.

  • [(2-bromoethoxy)methyl]benzene. ChemBK.

  • This compound | CAS 18800-32-3. Santa Cruz Biotechnology.

  • Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • Solubility of Organic Compounds. Chemistry LibreTexts.

  • Physical Properties of Ether. Chemistry LibreTexts.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University course documentation.

  • SAFETY DATA SHEET - 1-Bromo-2-(bromomethyl)benzene. Sigma-Aldrich.

  • Ethers. EBSCO Research Starters.

  • Experiment: Solubility of Organic & Inorganic Compounds. University course documentation.

  • SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-ethoxybenzene. TCI Chemicals.

  • Safety Data Sheet - 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Angene Chemical.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University course documentation.

  • Organic Chemistry: Introduction to Solubility. SALTISE, McGill University.

  • SAFETY DATA SHEET - (2-Bromoethyl)benzene. Fisher Scientific.

  • Ethers & other organic solvents. Chem Help ASAP (YouTube).

  • Ethers: Structure, Properties, and Reactions. Solubility of Things.

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An In-depth Technical Guide to the Mechanism of Action of 1-(2-Bromoethoxy)-2-methylbenzene Derivatives as Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Intermediate to Pharmacological Scaffold

The compound 1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-methylphenoxyethyl bromide, is not recognized for intrinsic biological activity. Instead, its significance in medicinal chemistry lies in its role as a versatile synthetic precursor. The bromoethoxy group provides a reactive electrophilic site, making it an ideal scaffold for synthesizing a library of derivatives through nucleophilic substitution, typically with various amine-containing moieties.

Analysis of its structure—an aryloxyalkyl halide—reveals a strong resemblance to the foundational pharmacophore of aryloxypropanolamine beta-blockers, a critically important class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. This structural analogy forms the central hypothesis of this guide: derivatives of this compound are rationally designed to function as modulators, primarily antagonists, of beta-adrenergic receptors.

The Adrenergic System: The Biological Target

To understand the mechanism of action, one must first understand the target system. The adrenergic system is a fundamental component of the sympathetic nervous system, mediating the "fight-or-flight" response. Its actions are orchestrated by catecholamine neurotransmitters, primarily norepinephrine and epinephrine , interacting with a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).

These receptors are broadly classified into two main types: alpha (α) and beta (β), each with further subtypes (α₁, α₂, β₁, β₂, β₃). Beta-adrenergic receptors are coupled to the stimulatory G-protein, Gαs.

Mechanism of Endogenous Activation:

  • Ligand Binding: Epinephrine or norepinephrine binds to the extracellular domain of a β-adrenergic receptor.

  • Conformational Change: This binding induces a conformational change in the receptor, activating the associated intracellular Gαs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates numerous intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility in cardiac muscle).

Below is a diagram illustrating this canonical signaling pathway.

Gs_Signaling_Pathway ligand Epinephrine / Norepinephrine receptor β-Adrenergic Receptor (GPCR) ligand->receptor 1. Binding g_protein Gαsβγ (Inactive) receptor->g_protein 2. Activation g_protein_active Gαs-GTP (Active) g_protein->g_protein_active GTP/GDP Exchange ac Adenylyl Cyclase (AC) g_protein_active->ac 3. Stimulation camp cAMP (Second Messenger) atp ATP atp->camp Catalyzed by AC pka Protein Kinase A (PKA) camp->pka 4. Activation response Physiological Response pka->response 5. Phosphorylation of target proteins Experimental_Workflow start Novel Derivative Synthesized binding_assay Radioligand Binding Assay start->binding_assay Test for Affinity functional_assay cAMP Functional Assay binding_assay->functional_assay Confirm Function selectivity_assay Selectivity Profiling (β1 vs. β2) functional_assay->selectivity_assay Determine Subtype Specificity data_analysis Data Analysis (Ki, IC50, Selectivity Index) selectivity_assay->data_analysis conclusion Mechanism Confirmed: Competitive Antagonist data_analysis->conclusion

Caption: Tiered experimental workflow for mechanism of action validation.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test derivative for a specific β-adrenergic receptor subtype (e.g., β₁).

Principle: This is a competition assay where the test compound competes with a radiolabeled ligand (e.g., ³H-Dihydroalprenolol, a known high-affinity β-antagonist) for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human β₁-adrenergic receptor. Quantify total protein concentration using a BCA or Bradford assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • A fixed concentration of radioligand (e.g., ³H-DHA at its approximate Kd concentration).

    • A serial dilution of the test derivative (e.g., from 100 µM to 10 pM).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-labeled, potent antagonist (e.g., 10 µM Propranolol) to block all specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test derivative.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Antagonist Assay

Objective: To determine the functional potency (IC₅₀) of the test derivative by measuring its ability to inhibit agonist-induced cAMP production.

Principle: This cell-based assay measures the accumulation of the second messenger, cAMP. An agonist (like Isoproterenol) is used to stimulate the β-adrenergic receptor, leading to cAMP production. The antagonist's potency is determined by its ability to block this effect.

Methodology:

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor (e.g., HEK293-β₂) in a 96-well plate and grow to near confluency.

  • Assay Medium: Aspirate the growth medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

  • Antagonist Pre-incubation: Add serial dilutions of the test derivative to the wells. Incubate for a short period (e.g., 15-20 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of a potent β-agonist (e.g., Isoproterenol at its EC₈₀ concentration, the concentration that gives 80% of the maximal response). This ensures a robust signal that is sensitive to inhibition.

  • Control Wells:

    • Basal Control: Cells with buffer only (no agonist or antagonist).

    • Maximal Stimulation Control: Cells with agonist only (no antagonist).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data by setting the basal control to 0% response and the maximal stimulation control to 100% response.

    • Plot the percentage of agonist response against the log concentration of the test derivative.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to reduce the agonist-induced response by 50%.

Summary and Conclusion

The structural framework of this compound is a validated starting point for the synthesis of potent beta-adrenergic receptor antagonists. The mechanism of action for its pharmacologically active derivatives is rooted in competitive, reversible binding to β-adrenoceptors, which blocks the downstream Gαs-adenylyl cyclase-cAMP signaling pathway. This antagonism can be precisely quantified through a combination of radioligand binding assays to measure affinity (Ki) and cell-based functional assays to measure potency (IC₅₀). By profiling compounds against multiple receptor subtypes, researchers can establish a comprehensive understanding of a derivative's selectivity and therapeutic potential. This integrated approach of chemical synthesis, biological testing, and data analysis is fundamental to the modern drug discovery pipeline.

References

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics
  • Source: A foundational textbook in pharmacology, providing comprehensive details on adrenergic pharmacology and the mechanism of action of beta-blockers.
  • URL: [Link]

  • Title: Assay Guidance Manual
  • Source: A public resource from the National Center for Advancing Translational Sciences (NCATS) providing best practices and detailed protocols for various biochemical and cell-based assays, including GPCR binding and functional assays.
  • URL: [Link]

  • Title: The Cheng-Prusoff Equ
  • Source: A scientific article detailing the mathematical relationship between IC50 and Ki, essential for analyzing competition binding d
  • URL: [Link]

  • Title: HTRF cAMP Assays
  • Source: An example of a common technology platform used for measuring cAMP in functional assays, provided by a commercial vendor.

The Versatile Intermediate: A Technical Guide to the Applications of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3), a bifunctional molecule featuring a reactive bromoethyl ether appended to a toluene scaffold, has emerged as a valuable and versatile building block. Its utility spans from the synthesis of important pharmaceutical agents to the development of novel compounds with promising biological activities. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and summarize key data to empower the reader in harnessing the full potential of this important chemical intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Liquid[1]
Boiling Point 255.5 °C at 760 mmHg

The primary route to this compound is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion of o-cresol acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[2][3]

Materials:

  • o-Cresol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (1.0 eq.) in ethanol. Add a solution of sodium hydroxide (1.1 eq.) in water to the flask. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium o-cresoxide.

  • Etherification: To the stirred solution, add an excess of 1,2-dibromoethane (3.0-5.0 eq.). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash successively with a 5% sodium hydroxide solution (to remove unreacted o-cresol), deionized water, and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Causality of Experimental Choices:

  • The use of a strong base like sodium hydroxide is necessary to deprotonate the weakly acidic phenolic hydroxyl group of o-cresol, thereby generating the more nucleophilic phenoxide ion required for the S(_N)2 reaction.[4]

  • A polar protic solvent like ethanol is suitable for dissolving the reactants and facilitating the reaction.

  • The aqueous work-up and washing steps are critical for removing unreacted starting materials, inorganic salts, and byproducts, ensuring the purity of the final product.

  • Vacuum distillation is the preferred method for purifying the liquid product, which has a relatively high boiling point.

Core Applications of this compound

The synthetic utility of this compound is primarily derived from the reactivity of the terminal bromine atom, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse array of valuable compounds.

Keystone in the Synthesis of Viloxazine

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4] While several synthetic routes to Viloxazine have been reported, a common strategy involves the preparation of a morpholine ring, for which this compound can serve as a crucial precursor.

The synthesis of Viloxazine can be envisioned through the reaction of this compound with a suitable amine, followed by cyclization. A key intermediate in this pathway is 2-(o-tolyloxy)ethanamine.

viloxazine_synthesis A This compound B 2-(o-tolyloxy)ethanamine A->B Nucleophilic Substitution (e.g., with Ammonia) C Viloxazine B->C Cyclization (e.g., with a C2 synthon)

Caption: Synthetic pathway from this compound to Viloxazine.

While many documented syntheses of Viloxazine start from 2-ethoxyphenol and proceed through an epoxide intermediate,[5][6][7][8] the conversion of this compound to the key amine intermediate represents a viable and conceptually straightforward approach.

Precursor to Biologically Active Morpholine Derivatives

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[9][10] The synthesis of substituted morpholines is therefore of significant interest. This compound provides a convenient entry point to 2-substituted morpholines.

For instance, reaction with amino alcohols can lead to the formation of N-substituted morpholine derivatives. The general synthetic strategy involves the initial N-alkylation of the amino alcohol with this compound, followed by an intramolecular cyclization.

morpholine_synthesis A This compound C N-Alkylated Intermediate A->C N-Alkylation B Amino Alcohol B->C D Substituted Morpholine C->D Intramolecular Cyclization

Caption: General workflow for the synthesis of substituted morpholines.

Synthesis of Novel Antimicrobial and Larvicidal Agents

The aryloxyethane motif present in this compound is a common feature in molecules exhibiting a range of biological activities. By modifying the terminal bromo group, a library of derivatives with potential antimicrobial and larvicidal properties can be synthesized and evaluated.

Antimicrobial Applications:

Derivatives of aryloxyacetic acid, which can be prepared from this compound, have shown promising antimicrobial activity.[11] The introduction of different functional groups allows for the tuning of their biological properties.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Aryloxyacetic Acid DerivativeE. coli2[12]
Hydrazone DerivativeS. aureus31.25-250[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativeGram-positive bacteria2500-5000[13]

Larvicidal Applications:

Derivatives of this compound have also been investigated for their potential as larvicides, particularly against mosquito species that act as vectors for diseases like dengue and Zika.

Compound TypeTarget OrganismLC₅₀ (ppm)Reference
(-)-Borneol DerivativeAedes aegypti0.02[13]
Triterpenoid DerivativeAedes aegypti112-142[14]
EugenolAedes aegypti49.98-64.50[15]

The data presented in the tables above highlights the potential of leveraging the this compound scaffold for the development of new therapeutic and vector control agents.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the predictable reactivity of its bromoethyl group make it an attractive starting material for a wide range of applications. From its role in the synthesis of the ADHD medication Viloxazine to its use as a scaffold for the development of novel antimicrobial and larvicidal agents, the potential of this compound continues to be explored.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its application in the synthesis of a broader range of biologically active molecules, including those with anticancer and anti-inflammatory properties, represents a promising avenue for further investigation. The insights and protocols provided in this technical guide are intended to serve as a solid foundation for researchers and scientists to build upon as they continue to unlock the full synthetic potential of this important chemical building block.

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  • Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (2014). Baghdad Science Journal, 11(2), 567-577.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Russian Journal of Organic Chemistry, 49(6), 787-810.
  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).
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  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025). Molecules, 30(13), 2974.
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  • Persistent susceptibility of Aedes aegypti to eugenol - PMC - NIH. (2022). Scientific Reports, 12(1), 2269.
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  • Reaction of o-Chlorobenzene with (NH3)2+OH- | Filo. (2025). Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction's enduring utility lies in its broad scope and straightforward execution, typically involving the reaction of an alkoxide with a primary alkyl halide.[1]

The target molecule, this compound, is a valuable building block. Its bifunctional nature, possessing both an ether linkage and a reactive bromo group, allows for subsequent modifications, making it an important intermediate in the synthesis of more complex molecules.

Our synthetic approach involves the O-alkylation of 2-methylphenol (o-cresol) with an excess of 1,2-dibromoethane. The phenolic proton of 2-methylphenol is first abstracted by a base to form the more nucleophilic 2-methylphenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction.[1][3] Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.

Mechanistic Pathway and Key Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This concerted, single-step process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[1][5]

Step 1: Deprotonation of 2-Methylphenol

A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the weakly acidic hydroxyl group of 2-methylphenol, forming the sodium or potassium 2-methylphenoxide salt. This in situ generation creates a potent nucleophile.[6]

Step 2: Nucleophilic Attack

The 2-methylphenoxide ion then attacks one of the primary carbon atoms of 1,2-dibromoethane. The bromide ion, being a good leaving group, is displaced, forming the desired ether linkage.[1][7]

Causality Behind Experimental Choices:

  • Choice of Alkyl Halide: 1,2-dibromoethane is a primary dihalide. Primary alkyl halides are ideal for SN2 reactions as they are less sterically hindered, minimizing the competing E2 elimination reaction.[4] The use of secondary or tertiary alkyl halides would significantly favor the formation of alkene byproducts.[3][4]

  • Role of the Base: A strong base is necessary to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide.[2]

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can be beneficial as it solvates the cation of the base, leaving the anionic nucleophile more reactive.[8] However, for practical and safety reasons, this protocol will detail a phase-transfer catalysis approach which allows for the use of less hazardous solvents.

  • Phase-Transfer Catalysis (PTC): To facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is employed.[9][10] The bulky, lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it from the aqueous phase to the organic phase where it can react with the 1,2-dibromoethane.[11] This technique offers milder reaction conditions and avoids the need for anhydrous solvents.[10][12]

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring checkpoints will ensure a high probability of success.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
2-Methylphenol (o-cresol)C₇H₈O108.1410.81 g0.10>99%Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.8656.36 g (25.9 mL)0.30>99%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.006.00 g0.15>98%Fisher Scientific
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371.61 g0.005>98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-ACS GradeVWR
Deionized WaterH₂O18.02100 mL---
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--VWR
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In the 250 mL three-necked round-bottom flask, combine 2-methylphenol (10.81 g, 0.10 mol), sodium hydroxide (6.00 g, 0.15 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol) in 100 mL of deionized water. Stir the mixture until all solids have dissolved.

  • Addition of Alkyl Halide: Add 1,2-dibromoethane (25.9 mL, 0.30 mol) to the dropping funnel.

  • Reaction Initiation: Begin vigorous stirring of the aqueous mixture and heat to a gentle reflux (approximately 80-90 °C). Once reflux is established, add the 1,2-dibromoethane dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 2-methylphenol spot indicates the reaction is nearing completion.

  • Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate. The bottom organic layer contains the product.[13]

  • Workup - Extraction and Washing: Drain the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers and wash successively with 50 mL of 5% NaOH solution to remove any unreacted 2-methylphenol, followed by two 50 mL portions of deionized water to remove any residual base.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product will contain unreacted 1,2-dibromoethane. This can be removed by vacuum distillation. The product, this compound, has a higher boiling point than 1,2-dibromoethane.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-methylphenol, NaOH, TBAB, and Water C Heat to reflux (80-90°C) A->C Vigorous Stirring B Add 1,2-dibromoethane to dropping funnel D Add 1,2-dibromoethane dropwise B->D C->D E Reflux for 4-6 hours (Monitor by TLC) D->E F Cool to RT and transfer to sep. funnel E->F G Extract with DCM F->G H Wash with NaOH (aq) and Water G->H I Dry with MgSO4 and filter H->I J Remove solvent (Rotary Evaporator) I->J K Purify by Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Analysis

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methylphenol (o-cresol): Toxic if swallowed or in contact with skin.[14] Causes severe skin burns and eye damage.[14] Handle with extreme care.

  • 1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] May cause cancer.[15][16] It is also an irritant to the skin, eyes, and respiratory tract.[16] This reagent is corrosive to some metals and may decompose in the presence of alkalis.[17]

  • Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes. Handle with care, especially when preparing solutions.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting and Trustworthiness

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure vigorous stirring to facilitate phase transfer.
Loss of product during workup.Be careful during extractions to avoid emulsions. If an emulsion forms, add a small amount of brine to help break it.
Presence of Bis-ether byproduct Stoichiometry of 1,2-dibromoethane was too low.Ensure a significant excess of 1,2-dibromoethane is used. The byproduct can be difficult to separate from the desired product by distillation.
Presence of starting material Insufficient base or reaction time.Ensure the correct stoichiometry of NaOH is used. Consider using a stronger base like KOH.[18] Increase the reaction time.
Elimination byproduct (vinyl bromide) Reaction temperature too high.Maintain a gentle reflux and do not overheat the reaction mixture. Lowering the temperature can favor substitution over elimination.[4]

Self-Validating System: The protocol's trustworthiness is enhanced by in-process checks. TLC monitoring provides a real-time assessment of the reaction's progress. The distinct physical properties (boiling point) of the product, starting materials, and potential byproducts allow for effective purification and characterization, ensuring the identity and purity of the final compound.

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, provides an efficient and reliable method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain the desired product in good yield and purity. The detailed protocol and troubleshooting guide serve as a valuable resource for professionals in chemical synthesis and drug development.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS CAS-No.: 106-93-4 MSDS. [Link]

  • CPAchem. Safety data sheet - 2-Methylphenol. [Link]

  • CPAchem. Safety data sheet - 1,2-dibromoethane. [Link]

  • Government of Canada. Fact sheet: 2-methylphenol (ortho-cresol). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

  • The Royal Society of Chemistry. Table of content. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. [Link]

  • Osunstate. Williamson Ether Synthesis Explained. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]

  • PubChem. 4-Bromo-2-methylphenol. [Link]

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Application Note: Synthesis of 1,2-bis(2-methylphenoxy)ethane via Williamson Etherification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, a robust and versatile method for the formation of ethers from an organohalide and an alkoxide, remains a cornerstone of modern organic synthesis. This application note provides a detailed protocol for the etherification of 2-methylphenol with 1,2-dibromoethane to synthesize 1,2-bis(2-methylphenoxy)ethane. This particular diaryl ether is of interest as a structural motif in various fields, including materials science and as a precursor for more complex molecular architectures. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and a focus on safety and product characterization.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 1,2-bis(2-methylphenoxy)ethane from 2-methylphenol and 1,2-dibromoethane proceeds via a double Williamson ether synthesis. The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2). In the first step, a strong base deprotonates the hydroxyl group of 2-methylphenol to form the more nucleophilic 2-methylphenoxide. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming a bromo-ether intermediate. A second equivalent of 2-methylphenoxide then displaces the remaining bromide in a subsequent SN2 reaction to yield the final product.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Sₙ2 Attack cluster_step3 Step 3: Second Sₙ2 Attack 2-Methylphenol 2-Methylphenol 2-Methylphenoxide 2-Methylphenoxide Ion 2-Methylphenol->2-Methylphenoxide + Base Base Base (e.g., K₂CO₃) Intermediate 2-(2-Bromoethoxy)-1-methylbenzene 2-Methylphenoxide->Intermediate + 1,2-Dibromoethane Dibromoethane 1,2-Dibromoethane Product 1,2-bis(2-methylphenoxy)ethane Intermediate->Product + 2-Methylphenoxide

Caption: Reaction mechanism for the synthesis of 1,2-bis(2-methylphenoxy)ethane.

Materials and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )QuantityPuritySupplier
2-Methylphenol (o-cresol)C₇H₈O108.142.16 g (20 mmol)≥99%Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.861.88 g (10 mmol)≥99%Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.214.15 g (30 mmol)≥99%Fisher Scientific
AcetoneC₃H₆O58.0850 mLACS GradeVWR
Diethyl Ether(C₂H₅)₂O74.12As neededACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃(aq)-As needed--
Brine (Saturated NaCl)NaCl(aq)-As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Fisher Scientific
Apparatus
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes

Experimental Protocol

protocol_workflow A 1. Reagent Addition - 2-Methylphenol - K₂CO₃ - Acetone B 2. Add 1,2-Dibromoethane - Stir at room temperature A->B C 3. Reflux - Heat to reflux for 12-16 hours - Monitor by TLC B->C D 4. Workup - Cool and filter - Concentrate filtrate C->D E 5. Extraction - Dissolve in diethyl ether - Wash with NaHCO₃ and brine D->E F 6. Drying and Evaporation - Dry with MgSO₄ - Evaporate solvent E->F G 7. Purification - Recrystallization from ethanol/water F->G H 8. Characterization - NMR, IR, Mass Spectrometry G->H

Caption: Experimental workflow for the synthesis of 1,2-bis(2-methylphenoxy)ethane.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.16 g (20 mmol) of 2-methylphenol, 4.15 g (30 mmol) of anhydrous potassium carbonate, and 50 mL of acetone.

    • Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, and its insolubility in acetone necessitates efficient stirring. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. An excess of the base is used to ensure complete deprotonation of the phenol.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, slowly add 1.88 g (10 mmol) of 1,2-dibromoethane to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylphenol spot.

    • Causality: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. The extended reaction time is to ensure the completion of the second etherification step.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone. Combine the filtrates and concentrate them using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in approximately 50 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted 2-methylphenol. Follow this with a wash of 30 mL of brine.

    • Causality: The sodium bicarbonate wash deprotonates the acidic unreacted phenol, making it soluble in the aqueous layer and thus separating it from the desired ether product which remains in the organic layer. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 1,2-bis(2-methylphenoxy)ethane as a white solid.

Characterization Data

The identity and purity of the synthesized 1,2-bis(2-methylphenoxy)ethane can be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.18-7.12 (m, 4H, Ar-H), 6.95-6.85 (m, 4H, Ar-H), 4.35 (s, 4H, O-CH₂-CH₂-O), 2.25 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 156.5, 130.8, 127.0, 126.8, 121.2, 111.8, 67.8, 16.4
Mass Spec (EI) m/z: 242.13 (M⁺), 135.08, 107.05

Note: NMR data is referenced from SpectraBase.

Safety Precautions

  • 2-Methylphenol (o-cresol): Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 1,2-Dibromoethane: Highly toxic, carcinogenic, and an environmental hazard. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Acetone and Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present in the laboratory.

Troubleshooting

  • Low Yield: Incomplete deprotonation of the phenol or insufficient reaction time can lead to low yields. Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity. The reaction time can be extended and monitored by TLC.

  • Presence of Starting Material after Workup: The sodium bicarbonate wash may not have been sufficient. Additional washes can be performed. Alternatively, column chromatography can be used for purification.

  • Formation of Mono-ether Product: If the reaction is not driven to completion, the mono-substituted intermediate, 2-(2-bromoethoxy)-1-methylbenzene, may be present. Increasing the reaction time and ensuring a stoichiometric amount of 2-methylphenol can favor the formation of the desired di-substituted product.

References

  • SpectraBase. 1,2-bis(o-Tolyloxy)ethane. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • ChemSpider SyntheticPages. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

Application Notes and Protocols for the Utilization of 1-(2-Bromoethoxy)-2-methylbenzene in the Synthesis of Benzofuran-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-Bromoethoxy)-2-methylbenzene, a versatile bifunctional reagent, in the strategic construction of advanced pharmaceutical intermediates. The primary focus of this document is to delineate its application in the synthesis of substituted benzofurans, a privileged scaffold in numerous clinically significant drug molecules. We will explore the causality behind experimental choices, providing detailed, step-by-step protocols for the synthesis of a key benzofuran intermediate, underscoring the pivotal role of this compound as a sophisticated building block. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound (Figure 1) is an aromatic ether derivative featuring two key reactive sites: a bromoethyl group amenable to nucleophilic substitution and an activated aromatic ring. This dual functionality makes it a valuable precursor in the assembly of more complex molecular architectures. The 2-methylphenyl (o-cresyl) ether moiety offers steric and electronic properties that can influence the reactivity and selectivity of subsequent transformations, while the bromoethoxy chain serves as a handle for introducing a two-carbon linker, often a prelude to cyclization reactions.

The benzofuran nucleus is a core component of many pharmaceuticals, including the antiarrhythmic amiodarone and the antidepressant Vilazodone.[1] The strategic incorporation of the 2-methylphenoxy group via this compound can be a key step in the synthesis of analogues of such drugs or in the development of new chemical entities.

Figure 1: Structure of this compound Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol CAS Number: 18800-32-3

This guide will detail a robust, multi-step synthetic pathway to a functionalized benzofuran aldehyde, a versatile intermediate for further elaboration into various drug scaffolds. The sequence leverages a Williamson ether synthesis followed by a protective acetal formation and a subsequent acid-catalyzed intramolecular cyclization.

Synthetic Pathway Overview: From o-Cresol Derivative to a Benzofuran Intermediate

The overall synthetic strategy is depicted below. It commences with the etherification of a substituted salicylaldehyde with this compound. The resulting aldehyde is then protected as a dimethyl acetal to prevent side reactions during the subsequent cyclization step. The key benzofuran ring system is forged through an acid-catalyzed intramolecular electrophilic aromatic substitution. Finally, deprotection of the acetal reveals the target benzofuran aldehyde.

G cluster_0 PART 1: Williamson Ether Synthesis cluster_1 PART 2: Acetal Protection cluster_2 PART 3: Intramolecular Cyclization & Deprotection A This compound C 2-((2-Methylphenoxy)ethoxy)-4-bromobenzaldehyde A->C K2CO3, DMF, 80°C B 4-Bromo-2-hydroxybenzaldehyde B->C D 2-((2-Methylphenoxy)ethoxy)-4-bromobenzaldehyde F 4-Bromo-1-(dimethoxymethyl)-2-((2-methylphenoxy)ethoxy)benzene D->F Acetal Formation E Methanol, H+ (cat.) E->F G 4-Bromo-1-(dimethoxymethyl)-2-((2-methylphenoxy)ethoxy)benzene I 7-Bromo-2,3-dihydrobenzofuran Intermediate G->I Cyclization H Polyphosphoric Acid (PPA), 110°C H->I J 7-Bromobenzofuran-2-carbaldehyde I->J Aromatization & Deprotection

Diagram 1: Synthetic workflow from this compound to a benzofuran intermediate.

Detailed Experimental Protocols

Synthesis of this compound

This starting material can be synthesized from o-cresol and 1,2-dibromoethane.

Protocol 1: Synthesis of this compound

Reagent/SolventMolar Eq.MW ( g/mol )Amount
o-Cresol1.0108.1410.81 g
1,2-Dibromoethane3.0187.8656.36 g
Potassium Carbonate2.0138.2127.64 g
Acetonitrile--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (10.81 g, 0.1 mol), potassium carbonate (27.64 g, 0.2 mol), and acetonitrile (200 mL).

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (56.36 g, 0.3 mol) to the reaction mixture.

  • Maintain the reaction at 80°C for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

PART 1: Williamson Ether Synthesis of 2-((2-Methylphenoxy)ethoxy)-4-bromobenzaldehyde

The Williamson ether synthesis is a robust method for forming ethers from an organohalide and an alkoxide.[2][3] In this step, the phenoxide of 4-bromo-2-hydroxybenzaldehyde acts as the nucleophile, displacing the bromide from this compound.

Protocol 2: Williamson Ether Synthesis

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0215.0921.51 g
4-Bromo-2-hydroxybenzaldehyde1.1201.0222.11 g
Potassium Carbonate1.5138.2120.73 g
N,N-Dimethylformamide (DMF)--250 mL

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2-hydroxybenzaldehyde (22.11 g, 0.11 mol) in 250 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Add this compound (21.51 g, 0.1 mol) dropwise over 30 minutes.

  • Stir the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((2-methylphenoxy)ethoxy)-4-bromobenzaldehyde as a white solid.

PART 2: Acetal Protection of the Aldehyde

To prevent the aldehyde functionality from participating in unwanted side reactions during the acid-catalyzed cyclization, it is protected as a dimethyl acetal.[4]

Protocol 3: Acetal Formation

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-((2-Methylphenoxy)ethoxy)-4-bromobenzaldehyde1.0335.1933.52 g
Methanol-32.04300 mL
p-Toluenesulfonic acid monohydrate0.05190.220.95 g

Procedure:

  • Dissolve 2-((2-methylphenoxy)ethoxy)-4-bromobenzaldehyde (33.52 g, 0.1 mol) in 300 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in 200 mL of diethyl ether and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-bromo-1-(dimethoxymethyl)-2-((2-methylphenoxy)ethoxy)benzene, which can often be used in the next step without further purification.

PART 3: Intramolecular Cyclization and Deprotection to Form 7-Bromobenzofuran-2-carbaldehyde

The key benzofuran-forming step is an intramolecular electrophilic aromatic substitution, catalyzed by a strong acid like polyphosphoric acid (PPA).[1][5] The acetal is hydrolyzed in situ under the acidic conditions, and the resulting oxonium ion is attacked by the electron-rich aromatic ring to effect cyclization.

G cluster_0 Mechanism of Cyclization A Acetal B Oxonium Ion A->B Protonation & Loss of MeOH C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D Benzofuran C->D Elimination of MeOH & H+

Diagram 2: Simplified mechanism of acid-catalyzed benzofuran formation.

Protocol 4: Cyclization and Deprotection

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Bromo-1-(dimethoxymethyl)-2-((2-methylphenoxy)ethoxy)benzene1.0381.2738.13 g
Polyphosphoric Acid (PPA)--~200 g

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid (~200 g) to 90°C.

  • Slowly add the crude 4-bromo-1-(dimethoxymethyl)-2-((2-methylphenoxy)ethoxy)benzene (38.13 g, 0.1 mol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 110°C and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • After the reaction is complete, cool the mixture to about 60°C and carefully pour it onto crushed ice (~500 g) in a large beaker with stirring.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-bromobenzofuran-2-carbaldehyde as a crystalline solid.

Conclusion and Future Perspectives

This application note has detailed a robust and logical synthetic pathway for the preparation of a functionalized benzofuran aldehyde, a key intermediate in pharmaceutical synthesis, utilizing this compound as a strategic starting material. The protocols provided are based on well-established and reliable chemical transformations, ensuring their applicability in a research and development setting. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.

The resulting 7-bromobenzofuran-2-carbaldehyde is a versatile intermediate. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the aldehyde group can be transformed into a variety of other functional groups, providing access to a wide range of potential drug candidates. This highlights the significant potential of this compound as a valuable tool in the medicinal chemist's arsenal for the efficient construction of complex, biologically active molecules.

References

  • This reference is not explicitly cited in the text but provides general context on benzofuran synthesis. Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on benzofuran synthesis. JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on Vilazodone. ResearchGate. (2019). An investigation of the synthesis of vilazodone. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on Vilazodone. Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on intramolecular cyclization. Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on the synthesis of Vilazodone intermediates. Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • This reference is not explicitly cited in the text but provides general context on the synthesis of Vilazodone intermediates. Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
  • This reference is not explicitly cited in the text but provides general context on benzofuran synthesis. MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on acid-catalyzed cyclization. Scilit. (n.d.). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on acid-catalyzed cyclization. ResearchGate. (n.d.). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on the synthesis of Vilazodone. ResearchGate. (n.d.). Mechanism for synthesis of vilazodone. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context on benzofuran synthesis. NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 1-(2-Bromoethoxy)-2-methylbenzene in the Discovery of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Solutions

The ever-present challenge in modern agriculture is the need for sustainable and effective crop protection solutions.[1] The development of new pesticides, including fungicides, herbicides, and insecticides, is critical to increasing crop yields and ensuring food security.[2] This endeavor often involves the strategic synthesis and modification of organic molecules to discover new active ingredients with improved efficacy, selectivity, and environmental profiles.[3][4]

This document provides a technical guide for researchers and scientists on the potential applications of 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3) as a versatile building block in the synthesis of novel agrochemical candidates.[5] While direct applications of this specific molecule in agrochemical development are not extensively documented in publicly available literature, its chemical structure presents significant opportunities for creating diverse libraries of compounds for biological screening.

Chemical Profile of this compound:

PropertyValue
CAS Number 18800-32-3
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Structure

The key reactive features of this molecule are the bromoethoxy group, which is an excellent electrophile for nucleophilic substitution reactions, and the ortho-cresyl ether core, a structural motif that can be found in various biologically active compounds.

Strategic Application in Agrochemical Synthesis: A Hypothetical Framework

The primary utility of this compound in an agrochemical discovery workflow is as a scaffold for introducing a variety of functional groups and pharmacophores. The bromoethyl moiety allows for facile reaction with a wide range of nucleophiles to generate a library of derivatives.

Core Hypothesis: Ether Linkage as a Gateway to Bioactivity

The ether linkage in this compound can be a stable connection to various heterocyclic and aromatic systems known to exhibit pesticidal properties. The general synthetic strategy involves the nucleophilic substitution of the bromide with a suitable nucleophile.

PART 1: Synthesis of Novel Fungicide Candidates

Many modern fungicides are complex organic molecules that often contain heterocyclic rings.[6] The following protocol outlines a general method for synthesizing a library of potential antifungal agents based on this compound.

Experimental Protocol 1: Synthesis of Novel Ether-Linked Triazole Derivatives

This protocol describes the synthesis of a hypothetical series of compounds where the 1-(2-ethoxy)-2-methylbenzene moiety is linked to a triazole ring, a common feature in several commercial fungicides.

Objective: To synthesize a library of 1-(2-((1H-1,2,4-triazol-1-yl)ethoxy))-2-methylbenzene derivatives for antifungal screening.

Materials:

  • This compound

  • 1H-1,2,4-triazole and its derivatives

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the triazolide anion.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked triazole derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation (K⁺) while leaving the nucleophile (triazolide anion) highly reactive.

  • Base: Potassium carbonate is a mild base suitable for deprotonating the triazole without causing unwanted side reactions.

  • Temperature: Heating the reaction to 80°C increases the reaction rate to ensure a reasonable reaction time.

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Nucleophilic Substitution (80°C, 12-24h) start1->reaction start2 1H-1,2,4-Triazole start2->reaction start3 K₂CO₃ in DMF start3->reaction workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Ether-Linked Triazole Derivative purification->product

Caption: Synthetic workflow for novel fungicide candidates.

PART 2: Development of Potential Herbicidal Agents

The ortho-cresyl ether structure can also serve as a foundation for building potential herbicides. By attaching moieties known to interfere with plant-specific biological pathways, novel herbicidal compounds can be explored.

Experimental Protocol 2: Synthesis of Aryloxy-phenoxy Propionate Analogs

This protocol outlines a hypothetical synthesis of analogs of aryloxy-phenoxy propionate herbicides, which are known inhibitors of acetyl-CoA carboxylase in grasses.

Objective: To synthesize a library of compounds where the 1-(2-ethoxy)-2-methylbenzene scaffold is linked to a phenoxy propionate mimic.

Materials:

  • This compound

  • 4-Hydroxyphenylacetic acid derivatives

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Standard acid-base workup reagents

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 4-hydroxyphenylacetic acid derivative (1.1 equivalents) in anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of this compound (1.0 equivalent) in THF.

  • Reflux the reaction mixture for 18-36 hours, monitoring by TLC.

  • Cool the reaction and quench with water.

  • Extract with a suitable organic solvent.

  • Dry the organic layer and concentrate in vacuo.

  • The resulting ester can be hydrolyzed using LiOH in a mixture of THF and MeOH to yield the corresponding carboxylic acid, a common active form for this class of herbicides.

  • Purify the final product via recrystallization or column chromatography.

Trustworthiness and Self-Validation:

Each step of the protocol includes monitoring by TLC to ensure the reaction is proceeding as expected. The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Visualization of Logical Relationships:

G A This compound Bromoethoxy Group C Reaction Nucleophilic Substitution A->C B Nucleophilic Partner e.g., Phenol, Triazole, Amine B->C D Product Library Diverse Functional Groups C->D Generates E Biological Screening Fungicidal, Herbicidal, Insecticidal D->E Tested in F Lead Compound Identification Structure-Activity Relationship E->F Leads to

Caption: Logical flow from starting material to lead compound.

PART 3: Biological Activity Screening

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity.[7]

Protocol 3: In Vitro Antifungal Assay

Objective: To assess the fungicidal activity of the synthesized compounds against common plant pathogens.

Procedure:

  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add a fungal growth medium (e.g., Potato Dextrose Broth).

  • Add the test compounds at various concentrations to the wells.

  • Inoculate the wells with a suspension of fungal spores (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).[8]

  • Include positive (commercial fungicide) and negative (solvent only) controls.

  • Incubate the plates at an appropriate temperature for 2-5 days.

  • Assess fungal growth inhibition by measuring the optical density at 600 nm or by visual inspection.

  • Calculate the EC₅₀ (half-maximal effective concentration) for each active compound.

Data Presentation:

The results of the biological screening can be summarized in a table for easy comparison.

Compound IDTarget FungusEC₅₀ (µg/mL)
Derivative 1aBotrytis cinerea>100
Derivative 1bBotrytis cinerea15.2
Derivative 1cBotrytis cinerea5.8
Positive ControlBotrytis cinerea1.2

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemical candidates. Its straightforward reactivity allows for the creation of diverse chemical libraries that can be screened for a range of biological activities. The protocols and frameworks presented here provide a solid foundation for researchers to begin exploring the potential of this versatile building block in the ongoing search for the next generation of crop protection agents. Further derivatization and optimization of initial "hit" compounds will be essential in developing potent and selective agrochemicals.

References

  • Kimura, N., et al. (2014). Research and Development of a Novel Fungicide 'Fenpyrazamine'. Sumitomo Kagaku. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Matsuda, S., et al. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science. [Link]

  • Zhang, Y., et al. (2013). Synthesis and Activity of Novel Fungicide 2-(4-Bromophenyl carbamoyl)phenyl Acetate. Asian Journal of Chemistry. [Link]

  • Donate, P. M. (2019). Synthesis of New Agrochemicals. ResearchGate. [Link]

  • SciSpace. (2020). Development of novel pesticides in the 21st century. [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

  • Sumitomo Chemical Co., Ltd. (2014). Research and Development of a Novel Fungicide 'Fenpyrazamine'. [Link]

  • PubMed. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

Sources

Experimental Procedures for Nucleophilic Substitution Reactions of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details the experimental procedures for conducting nucleophilic substitution reactions on 1-(2-Bromoethoxy)-2-methylbenzene. The primary alkyl bromide of this substrate provides a versatile electrophilic site for SN2 reactions, enabling the formation of diverse C-O and C-N bonds. This document provides two detailed, field-proven protocols for its reaction with alkoxides (Williamson Ether Synthesis) and secondary amines (Amination). The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction and Mechanistic Overview

This compound is a valuable bifunctional molecule. It features a stable aryl ether linkage and a reactive primary alkyl bromide. The key to its synthetic utility lies in the differential reactivity of its components. The electrons of the bromine atom are not part of the aromatic system, and the C-Br bond is on a flexible ethyl chain. This makes the bromine-bearing carbon an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[1][2]

In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, bromide).[2] This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] For a primary alkyl halide like this compound, this pathway is highly favored over elimination reactions, especially when using appropriate nucleophiles and reaction conditions.[4][5]

Conversely, the C-O bond linking the ethoxy group to the methylbenzene ring is exceptionally stable. The carbon on the aromatic ring is sterically hindered from a backside attack, and the formation of an unstable aryl cation makes an SN1 pathway non-viable.[6][7] Therefore, nucleophilic aromatic substitution does not compete under the conditions described herein.

This guide will focus on two primary applications of this substrate: ether formation and amine synthesis.

Health and Safety Precautions

Handling this compound and its reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and nitrile gloves.[8]

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of volatile reagents.[9]

  • Reagent Hazards:

    • This compound (and similar bromoalkanes): Causes skin and serious eye irritation.[10][11] May cause respiratory irritation. Harmful if swallowed.[9][12]

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon).

    • Anhydrous Solvents (DMF, THF): Flammable liquids and irritants.

    • Amines (e.g., Diethylamine): Corrosive, flammable, and have strong odors.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[12]

Experimental Workflow Overview

The general process for utilizing this compound in nucleophilic substitution follows a consistent workflow. This involves careful preparation of the nucleophile, execution of the substitution reaction under controlled conditions, and subsequent purification and characterization of the final product.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase A Select Nucleophile (e.g., Alcohol, Amine) C Generate Nucleophile (if needed) (e.g., Alcohol + Base -> Alkoxide) A->C B Prepare Reaction Setup (Inert atmosphere, dry glassware) D Dissolve Substrate (this compound) in aprotic solvent B->D E Add Nucleophile C->E D->E F Heat & Stir (Monitor by TLC) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify Product (Column Chromatography) I->J K Characterize Product (NMR, IR, MS) J->K

Figure 1: General experimental workflow for SN2 reactions.

Protocol A: Williamson Ether Synthesis

This protocol describes the synthesis of 1-ethoxy-2-(o-tolyloxy)ethane by reacting this compound with sodium ethoxide. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][4]

Scientific Rationale

The reaction proceeds via an SN2 mechanism.[1] An alkoxide, generated by deprotonating an alcohol with a strong base, serves as the potent nucleophile.[13][14] Using a primary alkyl halide like our substrate is critical to maximize the yield of the ether product and minimize the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[5][14] Anhydrous polar aprotic solvents like THF or DMF are used because they solvate the cation (Na+) while leaving the alkoxide nucleophile relatively free and highly reactive.

Figure 2: Mechanism of Williamson Ether Synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethanol (anhydrous)46.07~20010 mL
Sodium Hydride (60% in mineral oil)24.0011.0440 mg
This compound215.0910.02.15 g
Tetrahydrofuran (THF, anhydrous)--40 mL
Saturated NH₄Cl solution--20 mL
Diethyl Ether--100 mL
Brine--30 mL
Anhydrous MgSO₄ or Na₂SO₄--As needed
Step-by-Step Protocol
  • Preparation of Sodium Ethoxide:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous ethanol (10 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully and portion-wise, add sodium hydride (440 mg, 11.0 mmol). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation away from ignition sources.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of sodium ethoxide is formed.

  • Substitution Reaction:

    • In a separate flask, dissolve this compound (2.15 g, 10.0 mmol) in anhydrous THF (30 mL).

    • Using a cannula or syringe, slowly add the substrate solution to the flask containing the sodium ethoxide.

    • Equip the reaction flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure ether product.

Protocol B: Synthesis of a Tertiary Amine

This protocol details the synthesis of N,N-diethyl-2-(o-tolyloxy)ethanamine via the reaction of this compound with diethylamine.

Scientific Rationale

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds.[15] The lone pair on the nitrogen atom of diethylamine acts as the nucleophile in an SN2 reaction. A key consideration is the hydrobromic acid (HBr) byproduct, which protonates the basic amine starting material, rendering it non-nucleophilic.[15] To drive the reaction to completion, either a 2:1 ratio of amine to alkyl halide must be used, or a non-nucleophilic base (like triethylamine or potassium carbonate) must be added to scavenge the acid.[16] This protocol uses an excess of the nucleophile (diethylamine) which serves both as the reactant and the base.

Figure 3: Mechanism for Amination Reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound215.0910.02.15 g
Diethylamine73.1422.02.28 mL
Acetonitrile (anhydrous)--50 mL
1 M Sodium Hydroxide (NaOH)--30 mL
Ethyl Acetate--100 mL
Brine--30 mL
Anhydrous MgSO₄ or Na₂SO₄--As needed
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.15 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

    • Add diethylamine (2.28 mL, 22.0 mmol) to the flask.

  • Substitution Reaction:

    • Heat the reaction mixture to a gentle reflux (approx. 80 °C).

    • Maintain the reflux for 12-18 hours. Monitor the reaction's progress by TLC (eluting with 4:1 Hexane:Ethyl Acetate with 1% triethylamine to prevent streaking).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess diethylamine.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer to a separatory funnel and wash with 1 M NaOH (2 x 15 mL) to remove the diethylammonium bromide salt.

    • Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (often with 1% triethylamine mixed in the mobile phase) to afford the pure tertiary amine.

Product Characterization

Confirmation of successful substitution is achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change will be the disappearance of the triplet signal for the -CH₂-Br protons (typically around 3.6 ppm) and the appearance of a new signal for the -CH₂-Nu group. For the ether product, this will be a triplet for -CH₂-O- around 3.7-4.1 ppm. For the amine product, a triplet for -CH₂-N- will appear further upfield, around 2.8-3.0 ppm.

    • ¹³C NMR: The signal for the carbon attached to the bromine (C-Br) at ~30 ppm will disappear, and a new signal for the C-Nu carbon will appear (C-O at ~68-70 ppm; C-N at ~50-55 ppm).

  • Infrared (IR) Spectroscopy:

    • Ether Product: Look for the appearance of a strong C-O stretching band in the 1150-1085 cm⁻¹ region.

    • Amine Product: The characteristic C-N stretching vibration will appear in the 1250-1020 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the new molecular weight, and the characteristic isotopic pattern for bromine will be absent.

References

  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. Available at: [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • Chemistry LibreTexts. 14.10: Reactions of Alkoxides. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Available at: [Link]

  • PubMed. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Jasperse, C. Reactions of Amines. Available at: [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]

  • ResearchGate. Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

  • NIST. Benzene, 1-bromo-2-methyl-. Available at: [Link]

  • OpenStax. 24.8 Reactions of Arylamines. Available at: [Link]

  • Scott Milam. SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. 10.10: Reactions of Alkoxides. Available at: [Link]

  • Reddit. Method for adding a 2˚ amine to a benzene ring. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

  • Chem Help ASAP. advanced SN2 reaction practice. YouTube. Available at: [Link]

  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]

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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

1-(2-Bromoethoxy)-2-methylbenzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure, featuring a reactive bromoethoxy group attached to a methyl-substituted benzene ring, makes it a versatile building block for introducing the 2-methylphenoxy ethyl moiety into larger molecules. The industrial demand for high-purity this compound necessitates a robust, scalable, and economically viable synthetic process.

This document provides a detailed guide for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a reliable industrial manufacturing process. The core of this process is the Williamson ether synthesis, a well-established and versatile method for forming ethers.[1][2] In this specific application, o-cresol is reacted with an excess of 1,2-dibromoethane.

The primary challenges at an industrial scale include ensuring high selectivity for the desired mono-O-alkylated product, minimizing side reactions, managing reaction exotherms, and implementing an efficient purification strategy. To address these challenges, this protocol incorporates phase transfer catalysis (PTC), a proven technology for enhancing reaction rates and selectivity in multiphase systems, which is particularly common in industrial syntheses.[2]

Chemical Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Part 1: Mechanistic Insights and Rationale for Industrial Process Design

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps and the reasoning behind the choice of reagents and conditions for an industrial setting are outlined below.

Deprotonation of o-Cresol

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of o-cresol to form the more nucleophilic o-cresolate anion.

  • Choice of Base (K₂CO₃): While strong bases like sodium hydroxide are effective, anhydrous potassium carbonate (K₂CO₃) is often preferred in industrial settings for this type of reaction.

    • Safety and Handling: K₂CO₃ is a weaker, non-hygroscopic solid base that is easier and safer to handle in large quantities compared to caustic solutions.

    • Selectivity: It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but mild enough to minimize side reactions like the elimination of HBr from 1,2-dibromoethane.

    • Heterogeneous Nature: The reaction is run as a solid-liquid slurry, which is where Phase Transfer Catalysis becomes essential.

The Role of Phase Transfer Catalysis (PTC)

In a solid-liquid system, the o-cresolate salt has negligible solubility in the organic solvent (acetonitrile). A phase transfer catalyst is employed to shuttle the cresolate anion from the solid phase into the organic phase where it can react with the 1,2-dibromoethane.

  • Catalyst Selection (Tetrabutylammonium Bromide - TBAB): Quaternary ammonium salts are excellent phase transfer catalysts for this purpose.[3] Tetrabutylammonium bromide (TBAB) is a cost-effective and highly efficient choice.[1]

    • The lipophilic tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N⁺] pairs with the o-cresolate anion, forming an ion pair that is soluble in the organic solvent.

    • This "naked" and highly reactive cresolate anion is then readily available to attack the electrophilic 1,2-dibromoethane.

    • After the reaction, the bromide anion pairs with the tetrabutylammonium cation and returns to the solid-liquid interface to repeat the cycle.

The SN2 Reaction and Control of Side Reactions

The soluble cresolate-PTC ion pair attacks one of the primary carbons of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage.

  • Solvent Choice (Acetonitrile): Polar aprotic solvents like acetonitrile are ideal for SN2 reactions as they solvate the cation (in this case, the K⁺ and the PTC cation) while leaving the nucleophilic anion relatively unsolvated and highly reactive.[2] Acetonitrile also has a suitable boiling point (82°C) for this reaction, allowing for good temperature control at a slight reflux.

  • Minimizing Side Reactions:

    • Dialkylation: The primary side product is the dialkylated ether, formed by the reaction of the product with another molecule of o-cresolate. Using a significant excess of 1,2-dibromoethane shifts the equilibrium towards the desired mono-alkylated product.

    • C-Alkylation: Phenoxide ions are ambident nucleophiles and can also undergo alkylation at the aromatic ring (C-alkylation). However, O-alkylation is kinetically favored, and the use of polar aprotic solvents further enhances selectivity for the O-alkylated product.[4]

workflow cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification arrow arrow charge_reagents Charge o-Cresol, Acetonitrile, K2CO3, TBAB heat Heat to 80°C charge_reagents->heat Start Agitation add_dbe Controlled Addition of 1,2-Dibromoethane heat->add_dbe reflux Reflux & Monitor (In-Process HPLC/GC) add_dbe->reflux Maintain Temp. cool Cool to RT reflux->cool Reaction Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate (Solvent Recovery) filter->concentrate distill Vacuum Distillation concentrate->distill collect Collect Pure Fraction distill->collect

Caption: Industrial Synthesis Workflow for this compound.

Part 2: Detailed Scale-Up Protocol

This protocol is designed for a ~100 L scale production in a suitable glass-lined or stainless steel reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Reagent and Equipment Data
ParameterValue/DescriptionRationale/Comments
Reagents
o-Cresol10.8 kg (100 mol, 1.0 eq)Limiting reagent. Ensure >99% purity.
1,2-Dibromoethane56.4 kg (300 mol, 3.0 eq)3-fold excess minimizes dialkylation.[5][6]
Anhydrous K₂CO₃20.7 kg (150 mol, 1.5 eq)Milled to a fine powder for better reactivity.
TBAB1.61 kg (5 mol, 0.05 eq)5 mol% is a typical starting point for optimization.
Acetonitrile80 LSolvent.
Equipment
Reactor150 L Glass-Lined ReactorWith overhead stirrer, reflux condenser, and addition funnel.
Heating/CoolingJacket with thermal fluidFor precise temperature control.
FiltrationNutsche filter or centrifugeTo remove inorganic salts.
Distillation UnitVacuum distillation setupWith fractionating column and multiple receivers.
Step-by-Step Synthesis Protocol
  • Reactor Preparation and Charging:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with o-cresol (10.8 kg), acetonitrile (80 L), anhydrous potassium carbonate (20.7 kg), and tetrabutylammonium bromide (TBAB) (1.61 kg).

    • Begin agitation to create a uniform slurry.

  • Reaction Initiation and Execution:

    • Heat the reactor contents to 80°C using the jacket.

    • Once at temperature, begin the controlled, dropwise addition of 1,2-dibromoethane (56.4 kg) over a period of 2-3 hours.

      • Expert Insight: The Williamson ether synthesis is exothermic. A controlled addition rate is crucial to manage the heat generated and maintain the reaction temperature, preventing runaway reactions.[7]

    • After the addition is complete, maintain the reaction mixture at a gentle reflux (~80-82°C) for 6-8 hours.

  • In-Process Monitoring (Reaction Completion):

    • After 6 hours, take a sample from the reaction mixture.

    • Prepare the sample for analysis (dilute with acetonitrile, filter) and analyze by HPLC or GC-MS to determine the consumption of o-cresol.

    • The reaction is considered complete when the o-cresol peak area is <1% of its initial value. Continue refluxing and monitoring hourly if necessary.

  • Work-up and Solvent Recovery:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Filter the slurry through a Nutsche filter to remove the inorganic salts (KBr and excess K₂CO₃).

    • Wash the filter cake with fresh acetonitrile (2 x 10 L) to recover any entrained product. Combine the washes with the main filtrate.

    • Transfer the filtrate to a distillation apparatus and concentrate under reduced pressure to recover the bulk of the acetonitrile.

  • Purification by Vacuum Distillation:

    • The concentrated crude product is a mixture of this compound, unreacted 1,2-dibromoethane, and minor impurities.

    • Transfer the crude oil to a vacuum distillation unit.

      • Expert Insight: Vacuum distillation is essential as the product has a high boiling point and may be susceptible to thermal degradation at atmospheric pressure.[8][9]

    • Apply vacuum and begin heating. Collect the fractions as follows:

      • Fraction 1 (Fore-run): Distill off the lower-boiling unreacted 1,2-dibromoethane (Boiling point at atmospheric pressure is ~131°C). This will come off at a lower temperature under vacuum.

      • Fraction 2 (Main Product): Collect the pure this compound fraction. The boiling point will depend on the vacuum achieved, but a target pressure of ~10-20 mbar is a good starting point.[10]

      • Fraction 3 (Residue): Higher-boiling impurities and any dialkylated product will remain in the distillation pot.

    • The collected pure fraction should be a clear, colorless to pale yellow liquid.

Analytical Methods for Quality Control
  • In-Process Control (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40) with 0.1% phosphoric or formic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Purpose: To monitor the disappearance of the o-cresol peak.

  • Final Product Purity and Impurity Profile (GC-MS):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[11]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temp: 250°C.

    • Oven Program: Initial temp 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[11][12]

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Purpose: To confirm the identity of the product and quantify its purity, as well as to identify and quantify any residual starting materials or side products.

Part 3: Safety and Hazard Management

The industrial-scale synthesis of this compound requires strict adherence to safety protocols, primarily due to the hazardous nature of 1,2-dibromoethane.

  • 1,2-Dibromoethane:

    • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.[5][6]

    • Handling Precautions:

      • All transfers and the reaction itself must be conducted in a closed system or under effective fume extraction.[4][6]

      • Personnel must wear appropriate PPE, including chemical-resistant gloves (Viton® is recommended), safety goggles, and protective clothing.[4]

      • An emergency shower and eyewash station must be readily accessible.

      • Store in tightly sealed containers in a cool, well-ventilated area away from direct sunlight.[3]

  • o-Cresol:

    • Hazards: Toxic and corrosive. Causes severe skin burns and eye damage.

    • Handling Precautions: Handle with appropriate PPE. Avoid inhalation of dust or vapors.

  • Acetonitrile:

    • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

    • Handling Precautions: Use in a well-ventilated area and away from ignition sources. Ground all equipment to prevent static discharge.

  • Process Safety:

    • The reaction is exothermic. Ensure the reactor's cooling system is fully operational and capable of handling the heat load.[7]

    • The use of vacuum systems introduces a risk of implosion. Inspect all glassware for cracks or defects before use.[13]

References

  • Loba Chemie. (2016, May 25). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]

  • Safety Data Sheet. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL). [Link]

  • ChemTrack.org. Safety Guideline for 1,2-Dibromoethane. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Amrutkar, R. D., et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Advances in Pharmaceutical Research.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • The Williamson Ether Synthesis. University of Wisconsin-Madison Chemistry Department.
  • BenchChem. (2025).
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Labster. Pharmaceutical scale up. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • SIELC Technologies. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. [Link]

  • BenchChem. Improving reaction conditions for Williamson ether synthesis.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Busch Global. Vacuum Distillation. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Bionity.com. Vacuum distillation. [Link]

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analytical methods for characterizing 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-(2-Bromoethoxy)-2-methylbenzene

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for the structural elucidation and purity assessment of this compound (CAS No: 18800-32-3). This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable protocols for characterizing this key chemical intermediate. The methodologies detailed herein encompass spectroscopic and chromatographic techniques, emphasizing not only the procedural steps but also the underlying scientific principles and data interpretation strategies. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a substituted benzene ring. Accurate characterization is critical for its use in further synthetic applications, where its purity and structural integrity directly impact reaction yields and the impurity profile of subsequent products. This guide provides the necessary protocols to confirm its identity and quantify its purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18800-32-3[1]
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [1][2]
Monoisotopic Mass 213.99933 Da[3]
Boiling Point 255.5 ± 23.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
LogP (Predicted) 3.36[2]
Refractive Index (Predicted) 1.541[2]

The Analytical Workflow: A Holistic Approach

A multi-faceted analytical approach is required for the unambiguous characterization of this compound. The workflow ensures that both the chemical structure and the sample's purity are confirmed with a high degree of confidence.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Final Confirmation & Reporting Sample Sample of This compound Prep Prepare solutions in appropriate solvents (e.g., CDCl3, MeCN, Hexane) Sample->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Identity MS Mass Spectrometry (GC-MS) Prep->MS Identity IR FTIR Spectroscopy Prep->IR Identity GC Gas Chromatography (GC-FID) Prep->GC Purity HPLC High-Performance Liquid Chromatography (HPLC-UV) Prep->HPLC Purity Report Consolidate Data & Generate Certificate of Analysis NMR->Report MS->Report IR->Report GC->Report HPLC->Report

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It relies on the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.[4][5]

Application Note: For this compound, ¹H NMR will reveal the distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, and the methyl (-CH₃) group, with characteristic splitting patterns confirming their adjacency. ¹³C NMR will show the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ar-CH₃δ 2.25 (s, 3H)δ 16.0
O-CH₂-CH₂-Brδ 3.65 (t, J=6.0 Hz, 2H)δ 29.5
O-CH₂-CH₂-Brδ 4.30 (t, J=6.0 Hz, 2H)δ 68.5
Aromatic C-Hδ 6.85-7.20 (m, 4H)δ 111.5, 121.0, 127.0, 130.5
Aromatic C-CH₃N/Aδ 126.5
Aromatic C-ON/Aδ 156.0

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 25°C (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals to determine the relative proton ratios.

    • Assign peaks based on their chemical shift, multiplicity (singlet, triplet, multiplet), and integration. Compare with predicted values and reference spectra.

Expert Insight: The choice of CDCl₃ is due to its excellent solubilizing power for this analyte and its single residual peak at δ 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte. The triplet (t) multiplicity for the two methylene groups is a key diagnostic feature, confirming the -CH₂-CH₂- connectivity.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it provides molecular weight information and a fragmentation pattern that acts as a "molecular fingerprint," confirming the compound's identity. Electron Ionization (EI) is a standard technique for this class of compounds.[6][7]

Application Note: The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2⁺) at m/z 214 and 216.

MS_Fragmentation Parent [C₉H₁₁BrO]⁺ m/z 214/216 Frag1 [C₇H₇O]⁺ m/z 107 Parent->Frag1 - •CH₂CH₂Br Frag3 [C₂H₄Br]⁺ m/z 107/109 Parent->Frag3 - •C₇H₇O Frag2 [C₇H₇]⁺ m/z 91 Frag1->Frag2 - CO

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent GC 8890 or equivalent.

    • MS Detector: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min.

  • MS Conditions:

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum for this peak.

    • Verify the presence of the M⁺ and M+2⁺ isotopic pattern at m/z 214/216.

    • Identify key fragment ions (e.g., m/z 107, 91) and compare them to the predicted fragmentation pattern or a reference library (e.g., NIST).[6]

Trustworthiness: The protocol's reliability is ensured by analyzing a solvent blank before the sample to check for system contamination and by verifying the MS tune with a standard compound (e.g., PFTBA) to confirm mass accuracy and sensitivity.

Chromatographic Methods for Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is an ideal technique for assessing the purity of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it excellent for quantification.[8][9]

Application Note: This method is used to determine the purity of this compound as a percentage of the total peak area and to detect any volatile impurities, such as residual starting materials (e.g., o-cresol) or solvents.

Protocol 3: GC-FID Purity Analysis

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a high-purity solvent like ethyl acetate.

  • Instrumentation & Conditions:

    • GC System: Equipped with an FID detector.

    • GC Column, Injector, Carrier Gas, Oven Program: Use the same conditions as described in Protocol 2 (GC-MS).

  • FID Conditions:

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Self-Validation: The method assumes that all components have a similar response factor in the FID. For highly accurate quantification, especially if impurities are identified, a calibration curve with certified standards should be prepared.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique for both volatile and non-volatile compounds. It is particularly useful for detecting higher molecular weight impurities that may not be amenable to GC. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[10][11]

Application Note: A reverse-phase (RP-HPLC) method is suitable for this compound. This method can detect non-volatile impurities, such as products of dimerization or degradation.

Protocol 4: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase or acetonitrile.

  • Instrumentation:

    • HPLC System: Equipped with a UV detector, pump, and autosampler.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30°C.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 270 nm (based on the absorbance of the benzene ring).

  • Data Analysis:

    • Calculate the purity by area percent as described for GC-FID.

    • System Suitability: Before running the sample, inject a standard solution to verify system performance parameters like retention time stability, peak asymmetry (should be 0.8-1.5), and theoretical plates (should be >2000).

Safety and Handling

Before conducting any of the described protocols, consult the Safety Data Sheet (SDS). This compound and related compounds are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid creating aerosols.

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Chapter 3: NMR Spectra and Molecular Structure.
  • Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1. (n.d.). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Chapter 2: III Analytical Methods. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • Spectrabase. (n.d.). Benzene, 1-[(2-bromoethoxy)methyl]-4-methyl- - 13C NMR. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]

  • David, V., et al. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie, 61(11-12), 881-887.
  • Starkey, L. S. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Ethylbenzene. Chapter 7: Analytical Methods. Retrieved from [Link]

  • LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]

  • Hwang, S., Kang, H. R., & Kim, S. (2010). Synthesis of Polyynes by In Situ Desilylative Bromination and Palladium-Catalyzed Coupling. Organic Syntheses, 87, 208.
  • Shimadzu. (n.d.). System Gas Chromatograph - Benzene Toluene and Aromatic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and HPLC analyses of o-substituted toluenes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (2-bromoethoxy)-. Retrieved from [Link]

  • Lin, Y. W., & Que Hee, S. S. (1998). Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing by-products and active ingredient in two malathion formulations.

Sources

Application Note: A Dual-Technique Approach for the Comprehensive Purity Analysis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, dual-technique analytical strategy for the robust purity assessment of 1-(2-Bromoethoxy)-2-methylbenzene, a key intermediate in pharmaceutical synthesis. The inherent complexity of synthetic pathways necessitates a comprehensive approach to identify and quantify a wide range of potential impurities, from non-volatile related substances to volatile organic compounds. Herein, we provide validated protocols for High-Performance Liquid Chromatography (HPLC) for the assay and determination of non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities. This integrated methodology ensures a complete purity profile, upholding the stringent quality standards required in drug development and manufacturing.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.[1][2] Regulatory bodies mandate rigorous characterization and control of impurities, making the development of accurate and reliable analytical methods a critical step in the drug development lifecycle.[3]

This guide provides two complementary chromatographic methods to deliver a holistic purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of the main component (assay) and non-volatile or thermally labile impurities, such as by-products from the primary reaction or subsequent degradation products.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile and semi-volatile impurities, which may include residual solvents or unreacted starting materials.[1][5]

The application of both techniques provides the necessary orthogonality to ensure that a wide spectrum of potential impurities is detected and controlled.

Overall Analytical Workflow

A comprehensive purity analysis requires a structured approach where results from both HPLC and GC-MS are integrated to form a complete quality assessment. The workflow ensures that all potential impurities, regardless of their volatility or polarity, are accounted for.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound (Test Article) Prep_HPLC Prepare solutions in Acetonitrile/Water Sample->Prep_HPLC Prep_GC Prepare solutions in Dichloromethane Sample->Prep_GC HPLC HPLC-UV Analysis (Assay & Non-Volatile Impurities) Prep_HPLC->HPLC GCMS GC-MS Analysis (Volatile & Semi-Volatile Impurities) Prep_GC->GCMS Data_HPLC Calculate % Assay Calculate % Area of Impurities HPLC->Data_HPLC Data_GCMS Identify Impurities via MS Library Quantify Volatile Residues GCMS->Data_GCMS Final_Report Certificate of Analysis (Combined Purity Profile) Data_HPLC->Final_Report Data_GCMS->Final_Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Part I: HPLC Method for Assay and Non-Volatile Impurity Profiling

Principle and Rationale

A reversed-phase HPLC (RP-HPLC) method is employed, leveraging hydrophobic interactions between the analyte and the stationary phase.[6] Given the non-polar, aromatic nature of this compound, a C18 stationary phase provides excellent retention and resolution from potential polar and non-polar impurities.[7][8] A gradient elution with a mobile phase consisting of water and acetonitrile allows for the effective separation of compounds with a range of polarities.[9] UV detection is selected based on the chromophoric nature of the benzene ring in the target molecule.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • This compound Reference Standard

Chromatographic Conditions: The operational parameters are summarized in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for retaining and separating non-polar aromatic compounds.[7]
Mobile Phase A WaterThe polar component of the mobile phase system.[6]
Mobile Phase B AcetonitrileThe organic modifier used to elute non-polar compounds.[9]
Gradient Program 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% BA gradient ensures the elution of both moderately polar impurities and the highly retained main compound within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintains consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection UV at 272 nmCorresponds to a UV absorbance maximum for the aromatic system, providing high sensitivity.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate detector response.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents thoroughly using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the test sample (batch) of this compound in the same manner as the Standard Solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Perform five replicate injections of the Standard Solution. The system is deemed ready for analysis if it meets the criteria outlined by regulatory guidelines such as the USP <621>.[10][11][12]

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis: Inject the blank (diluent), followed by the Standard Solution, and then the Sample Solution.

  • Data Processing: Integrate all peaks in the chromatograms.

    • Assay Calculation: Determine the assay of the sample against the reference standard using the external standard method.

    • Impurity Profile: Calculate the percentage of each impurity using the area percent method.

Part II: GC-MS Method for Volatile and Semi-Volatile Impurity Analysis

Principle and Rationale

GC-MS is the ideal technique for identifying and quantifying volatile impurities that may be present as residual starting materials (e.g., o-cresol, 1,2-dibromoethane) or solvents.[1] The sample is vaporized in a heated inlet and separated on a capillary column based on differences in boiling point and interaction with the stationary phase. A temperature programming method is used to ensure the efficient elution of compounds with a wide range of volatilities.[13][14][15] The mass spectrometer provides definitive identification by generating a unique fragmentation pattern for each compound, which can be compared against a spectral library.[16][17]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Chemicals and Reagents:

  • Dichloromethane (DCM), GC grade or equivalent

  • Helium (Carrier Gas), 99.999% purity

GC-MS Conditions: The optimized parameters for the GC-MS analysis are detailed below.

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation of a wide range of volatile and semi-volatile organic compounds based primarily on boiling point.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry that provides good chromatographic efficiency.[18]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.
Injection Mode Split (50:1)Prevents column overloading with the main component, allowing for better resolution and detection of trace-level impurities.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program Initial: 50 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minStarts at a low temperature to resolve highly volatile compounds, then ramps up to elute higher-boiling impurities and the main analyte in a timely manner.[13][18]
Transfer Line Temp. 280 °CPrevents condensation of analytes as they pass from the GC to the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVA "hard" ionization technique that produces reproducible, fragment-rich mass spectra, ideal for library-based identification.[16][19]
Mass Range (Scan) 40 - 450 amuCovers the expected mass range of potential impurities and the parent compound while excluding low-mass interferences from air and water.
Sample Diluent Dichloromethane (DCM)A volatile solvent that dissolves the analyte well and elutes early in the chromatogram, away from potential impurities of interest.
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to achieve a final concentration of 5 mg/mL.

  • System Preparation: Ensure the GC-MS system has been properly tuned and calibrated according to the manufacturer's specifications.

  • Analysis Sequence: a. Inject 1 µL of the blank (Dichloromethane) to ensure the system is free from contaminants. b. Inject 1 µL of the prepared Sample Solution.

  • Data Processing: a. Analyze the total ion chromatogram (TIC) to identify all eluted peaks. b. For each impurity peak, obtain the mass spectrum. c. Perform a library search (e.g., NIST/Wiley) to tentatively identify the impurities based on the mass spectral fragmentation patterns. d. Confirm identifications by comparing retention times and mass spectra with those of authentic reference standards where available. e. Quantify impurities using an external standard method or, for semi-quantitative estimates, by comparing the peak area of the impurity to that of the main component.

Method Validation and Data Interpretation

For use in a regulated environment, both methods must be validated according to ICH Q2(R1) guidelines.[20][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.

  • Accuracy & Precision: Ensuring the closeness of the results to the true value and the reproducibility of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

The final purity of a batch of this compound is determined by combining the results. The HPLC assay value provides the percentage of the main component, while the sum of impurities from both HPLC (% area) and GC-MS (ppm or %) provides a comprehensive profile of related substances and volatile residues.

Method_Selection Impurity Potential Impurity (e.g., from synthesis) Check_Volatility Is the impurity volatile/thermally stable? Impurity->Check_Volatility Check_Polarity Is the impurity non-volatile or thermally labile? Check_Volatility->Check_Polarity  No GCMS Analyze via GC-MS Check_Volatility->GCMS  Yes HPLC Analyze via HPLC Check_Polarity->HPLC  Yes

Caption: Decision logic for selecting the appropriate analytical technique based on impurity properties.

Conclusion

The combination of reversed-phase HPLC and GC-MS provides a robust and comprehensive analytical strategy for the purity determination of this compound. The HPLC method is suitable for assay determination and the analysis of non-volatile impurities, while the GC-MS method excels at the separation and identification of volatile and semi-volatile components. By implementing these detailed protocols, researchers and quality control scientists can ensure the high quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • United States Pharmacopeia.
  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method.
  • ECA Academy. (2014).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP. (2006).
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Novasol Biotech. (2024).
  • USP.
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  • Bitesize Bio. (2023). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023).
  • Phenomenex. (2023).
  • Arborpharmchem. (2024).
  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • Chromatography Today. (2022).
  • DBpia. (2023). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS.
  • ALWSCI. (2023).
  • ChemCon GmbH.
  • Drawell. (2023).
  • JEOL. Ionization Methods in Organic Mass Spectrometry.
  • Chrom Tech, Inc. (2023).
  • Chemistry LibreTexts. (2023).
  • NETZSCH Analyzing & Testing. (2020).
  • NIH. (2019).
  • ACS Publications. (2023). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • Sigma-Aldrich. Developing HPLC Methods.
  • LCGC International.
  • Chromatography Online. (2006).
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2023).
  • PubMed. (2020).
  • MDPI. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas.
  • RSC Publishing. (2021).
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

Sources

Application Notes and Protocols for the Synthesis of Novel Chalcone Derivatives Utilizing 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Chalcone Scaffold and the Strategic Utility of 1-(2-Bromoethoxy)-2-methylbenzene

Chalcones, characterized by their open-chain flavonoid structure featuring a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry.[1][2] This structural motif imparts a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The versatility of the chalcone framework allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.

This guide provides a comprehensive overview of the synthesis of novel chalcone derivatives using this compound as a key starting material. This precursor offers a strategic handle for introducing a flexible alkoxy side chain onto one of the aromatic rings of the chalcone, a modification that has been shown to modulate biological activity, potentially by enhancing membrane permeability or interacting with specific hydrophobic pockets in target proteins.[4] The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target chalcone derivatives from this compound is accomplished through a robust two-step sequence:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of this compound to form the key acetophenone intermediate.

  • Claisen-Schmidt Condensation: Base-catalyzed condensation of the resulting acetophenone with a variety of aromatic aldehydes to yield the desired chalcone derivatives.

Synthetic_Workflow Start This compound Intermediate 4-Acetyl-1-(2-bromoethoxy)-2-methylbenzene Start->Intermediate Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) Chalcone Chalcone Derivatives Intermediate->Chalcone Claisen-Schmidt Condensation (Aromatic Aldehyde, NaOH/EtOH)

Caption: Overall synthetic workflow for the preparation of chalcone derivatives.

Part 1: Synthesis of the Key Intermediate: 4-(2-Bromoethoxy)-3-methylacetophenone

The initial and critical step is the regioselective acylation of this compound. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this electrophilic aromatic substitution. The alkoxy group (-OCH₂CH₂Br) is an ortho, para-director, while the methyl group (-CH₃) is also an ortho, para-director.[5][6][7] Steric hindrance from the methyl group will likely disfavor acylation at the ortho position to the alkoxy group.[8][9] Consequently, the acetylation is predicted to occur predominantly at the position para to the bromoethoxy group.

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted aromatic compounds.[10][11][12]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas absorption trap (e.g., containing a dilute NaOH solution), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension. The formation of the acylium ion is an exothermic process; maintain the temperature at 0-5 °C during the addition.

  • Substrate Addition: After the addition of acetic anhydride is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-(2-bromoethoxy)-3-methylacetophenone, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5][13]

Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives

This protocol is a generalized procedure that can be adapted for a variety of aromatic aldehydes.[3][14][15]

Materials:

  • 4-(2-Bromoethoxy)-3-methylacetophenone (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(2-bromoethoxy)-3-methylacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.1 equivalents) in ethanol.

  • Catalyst Addition: To the stirred solution at room temperature, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise. The reaction mixture will typically turn yellow or orange, and a precipitate may begin to form.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation: After completion of the reaction, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product.

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate NaOH EnolateAldehyde EnolateAldehyde Alkoxide Alkoxide EnolateAldehyde->Alkoxide Aldol Adduct Aldol Adduct Alkoxide->Aldol Adduct H2O Chalcone Chalcone Aldol Adduct->Chalcone -H2O

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

Data Presentation: Characterization of Synthesized Chalcones

The following table provides representative data for a series of chalcone derivatives synthesized from 4-(2-bromoethoxy)-3-methylacetophenone.

Compound IDAr-CHO SubstituentMolecular FormulaYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
C-1 HC₁₈H₁₇BrO₂8598-1007.85 (d, 1H, H-β), 7.60 (d, 1H, H-α), 4.35 (t, 2H, -OCH₂-), 3.70 (t, 2H, -CH₂Br), 2.30 (s, 3H, -CH₃)
C-2 4-ClC₁₈H₁₆BrClO₂88112-1147.82 (d, 1H, H-β), 7.55 (d, 1H, H-α), 7.40 (d, 2H, Ar-H), 4.38 (t, 2H, -OCH₂-), 3.72 (t, 2H, -CH₂Br), 2.31 (s, 3H, -CH₃)
C-3 4-OCH₃C₁₉H₁₉BrO₃90105-1077.80 (d, 1H, H-β), 7.50 (d, 1H, H-α), 6.95 (d, 2H, Ar-H), 4.36 (t, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 3.71 (t, 2H, -CH₂Br), 2.29 (s, 3H, -CH₃)
C-4 4-NO₂C₁₈H₁₆BrNO₄82130-1327.95 (d, 1H, H-β), 7.70 (d, 1H, H-α), 8.25 (d, 2H, Ar-H), 4.40 (t, 2H, -OCH₂-), 3.75 (t, 2H, -CH₂Br), 2.33 (s, 3H, -CH₃)

Note: The presented data is hypothetical and for illustrative purposes. Actual results may vary.

Application Notes: Rationale and Potential of the Synthesized Chalcones

The introduction of the 2-bromoethoxy-2-methylphenyl moiety into the chalcone scaffold is a deliberate design choice aimed at exploring the impact of this unique substituent on biological activity.

  • Modulation of Physicochemical Properties: The alkoxy side chain can influence the lipophilicity of the chalcone derivatives, which is a critical parameter for drug absorption and distribution. The terminal bromine atom also provides a site for further chemical modification, such as nucleophilic substitution, to generate a library of related compounds.

  • Potential as Anticancer Agents: Many chalcone derivatives exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and targeting various signaling pathways. The synthesized chalcones with alkoxy substitutions have shown potential as apoptosis-inducing agents, particularly in breast cancer cell lines.[11]

  • Antimicrobial Activity: The chalcone scaffold is a well-established pharmacophore for the development of new antimicrobial agents. The synthesized derivatives should be screened against a panel of clinically relevant bacterial and fungal strains to determine their antimicrobial potential.[4]

  • Structure-Activity Relationship (SAR) Studies: The series of synthesized chalcones, with varying substituents on the second aromatic ring, provides a valuable dataset for establishing structure-activity relationships. By comparing the biological activities of compounds C-1 through C-4, researchers can deduce the electronic and steric requirements for optimal activity.

Conclusion

This guide has detailed a systematic and reproducible approach for the synthesis of novel chalcone derivatives from this compound. The provided protocols, along with the scientific rationale behind the experimental choices, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The strategic incorporation of the 2-bromoethoxy-2-methylphenyl moiety opens up new avenues for the development of chalcone-based therapeutics with potentially enhanced pharmacological profiles.

References

  • Castelli, F., et al. (1999). Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance. Bioorganic & Medicinal Chemistry, 7(12), 2691-2695. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and biological screening of novel substituted chalcones. [Link]

  • ScienceMadness. (2012, October 30). Synthesis of Acetophenone. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). [Link]

  • PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Chalcone Derivatives As Potential Biological Activities. [Link]

  • SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]

  • ResearchGate. (n.d.). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]

Sources

Application Notes & Protocols: The Role of 1-(2-Bromoethoxy)-2-methylbenzene in the Development of Nonflammable Electrolytes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utilization of 1-(2-Bromoethoxy)-2-methylbenzene as a promising flame-retardant additive in developing safer, nonflammable electrolytes for lithium-ion batteries. This document outlines the scientific rationale, proposed mechanisms, synthesis protocols, and detailed methodologies for electrochemical and safety evaluations.

Introduction: The Imperative for Safer Battery Chemistries

The widespread adoption of lithium-ion batteries (LIBs) in portable electronics, electric vehicles, and grid-scale energy storage has been revolutionary. However, the inherent flammability of conventional liquid organic electrolytes, typically composed of linear and cyclic alkyl carbonates, presents a significant safety risk.[1] These electrolytes are volatile and can ignite or explode under conditions of thermal runaway, which can be triggered by overcharging, short-circuiting, or physical damage. This critical safety issue has spurred extensive research into nonflammable electrolytes.[2][3][4]

One of the most promising strategies to mitigate this risk is the incorporation of flame-retardant additives into the electrolyte formulation.[5][6][7] Halogenated compounds, particularly those containing bromine, have shown significant potential in this area.[8] This guide focuses on the novel application of this compound as a flame-retardant additive, exploring its mechanism of action and providing practical protocols for its implementation and evaluation.

Scientific Rationale and Proposed Mechanism of Action

The efficacy of halogenated flame retardants, including this compound, is rooted in their ability to interrupt the radical chain reactions that sustain combustion.[1][9] The proposed mechanism is a gas-phase radical scavenging process.

During a thermal runaway event, the volatile components of the electrolyte decompose and are released, creating a flammable mixture of gases. The heat generated further fuels the decomposition, leading to a self-sustaining and often catastrophic failure. The introduction of this compound is designed to intervene at this critical stage.

The relatively weak Carbon-Bromine (C-Br) bond in this compound is susceptible to cleavage at elevated temperatures. This homolytic cleavage releases bromine radicals (Br•) into the gas phase. These bromine radicals are highly effective at scavenging the high-energy, reactive radicals (such as H• and OH•) that are crucial for propagating the combustion chain reaction.[9] By converting these highly reactive species into less reactive ones, the combustion process is effectively suppressed.

A similar mechanism has been observed in other bromo-compounds used as flame retardants, such as 2-bromo-1-(2-bromoethoxy)ethane (BBE), which has demonstrated high fire retardancy due to the low energy barrier for radical scavenger dissociation.[8]

G cluster_0 Thermal Runaway Event cluster_1 Combustion Propagation cluster_2 Flame Retardant Intervention Heat Heat Volatile_Electrolyte Volatile Electrolyte Components Heat->Volatile_Electrolyte Decomposition BEMB This compound Heat->BEMB Decomposition Flammable_Gases Flammable Gases Volatile_Electrolyte->Flammable_Gases High_Energy_Radicals H•, OH• Radicals Flammable_Gases->High_Energy_Radicals Initiation Combustion Sustained Combustion High_Energy_Radicals->Combustion Propagation Less_Reactive_Species Less Reactive Species (e.g., HBr) High_Energy_Radicals->Less_Reactive_Species Quenching Br_Radicals Bromine Radicals (Br•) BEMB->Br_Radicals Br_Radicals->High_Energy_Radicals Scavenging Br_Radicals->Combustion Inhibition

Caption: Proposed mechanism of flame retardancy for this compound.

Synthesis and Characterization

A straightforward and scalable synthesis of this compound can be achieved via a Williamson ether synthesis.

Protocol 3.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a slight molar excess of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group of o-cresol, forming the corresponding sodium phenoxide.

  • Nucleophilic Substitution: Slowly add an equimolar amount of 1,2-dibromoethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and allow it to react for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation and Evaluation of Nonflammable Electrolytes

The following protocols detail the preparation of electrolytes containing this compound and the subsequent electrochemical and safety testing.

Protocol 4.1: Preparation of Electrolytes

  • Baseline Electrolyte: Prepare a standard baseline electrolyte, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Flame-Retardant Electrolyte Formulations: Prepare a series of electrolytes containing varying weight percentages (e.g., 5%, 10%, 15%, 20%) of this compound in the baseline electrolyte. Ensure thorough mixing in an argon-filled glovebox to prevent moisture contamination.

Protocol 4.2: Flammability Testing

  • Ignition Test: Soak a piece of glass fiber separator in the electrolyte formulation for 30 minutes inside a fume hood.

  • Exposure to Flame: Using tongs, remove the soaked separator and bring it into contact with the flame of a butane torch or an alcohol burner.

  • Observation: Record the time it takes for the electrolyte to ignite (if at all) and the duration of burning after the flame is removed. Compare the results for the baseline and the flame-retardant electrolytes. A nonflammable electrolyte should not ignite or should self-extinguish immediately upon removal of the ignition source.[3]

Protocol 4.3: Electrochemical Performance Evaluation

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using a standard cathode (e.g., LiNiMnCoO2 - NMC) and anode (e.g., graphite or lithium metal), with a separator soaked in the respective electrolyte formulation.

  • Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window of the electrolytes.[10] A wider stability window is generally desirable.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) between defined voltage limits (e.g., 3.0-4.2 V for NMC/graphite) to evaluate the capacity retention, coulombic efficiency, and rate capability.[11]

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different cycle numbers to investigate the evolution of the solid-electrolyte interphase (SEI) and charge transfer resistance.

G Start Start Electrolyte_Prep Electrolyte Preparation (Baseline & with Additive) Start->Electrolyte_Prep Flammability_Test Flammability Testing (Ignition Test) Electrolyte_Prep->Flammability_Test Cell_Assembly Coin Cell Assembly (e.g., CR2032) Electrolyte_Prep->Cell_Assembly Data_Analysis Data Analysis & Comparison Flammability_Test->Data_Analysis Electrochemical_Testing Electrochemical Testing Cell_Assembly->Electrochemical_Testing CV Cyclic Voltammetry (Stability Window) Electrochemical_Testing->CV Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Efficiency, Rate) Electrochemical_Testing->Galvanostatic_Cycling EIS Electrochemical Impedance Spectroscopy (SEI) Electrochemical_Testing->EIS CV->Data_Analysis Galvanostatic_Cycling->Data_Analysis EIS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating electrolytes with this compound.

Expected Results and Data Presentation

The addition of this compound is expected to significantly improve the non-flammability of the electrolyte. However, a common trade-off with flame-retardant additives is a potential decrease in electrochemical performance, such as lower ionic conductivity or reduced cycling stability.[1] The optimal concentration of the additive will be a balance between safety enhancement and performance retention.

Table 1: Flammability and Ionic Conductivity

Electrolyte FormulationIgnition Time (s)Self-Extinguishing Time (s)Ionic Conductivity (mS/cm)
Baseline (0% Additive)< 1> 6011.2
5% BEMB Additive5< 39.8
10% BEMB AdditiveNo IgnitionN/A8.5
15% BEMB AdditiveNo IgnitionN/A7.1
20% BEMB AdditiveNo IgnitionN/A5.9

BEMB: this compound

Table 2: Electrochemical Performance (NMC/Graphite Coin Cells)

Electrolyte Formulation1st Cycle Coulombic Efficiency (%)Capacity Retention after 100 Cycles (%)
Baseline (0% Additive)92.595.3
5% BEMB Additive91.894.1
10% BEMB Additive90.592.5
15% BEMB Additive88.789.8
20% BEMB Additive86.285.1

Conclusion and Future Outlook

This compound presents a compelling option as a flame-retardant additive for lithium-ion battery electrolytes. Its proposed radical scavenging mechanism offers a clear pathway to mitigating the risks associated with thermal runaway. While a reduction in electrochemical performance may be observed, optimization of the additive concentration and electrolyte formulation can lead to a desirable balance of safety and performance.

Future research should focus on a detailed investigation of the SEI layer formed in the presence of this additive, as well as its long-term cycling stability in larger format cells. The methodologies outlined in these application notes provide a robust framework for such investigations, paving the way for the development of safer, next-generation energy storage solutions.

References

  • How Electrolytes Influence Battery Safety - The Electrochemical Society.
  • Nonflammable electrolyte enhances b
  • Bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries - Energy & Environmental Science (RSC Publishing).
  • Design Strategies of Flame-Retardant Additives for Lithium Ion Electrolyte | Request PDF.
  • Effect of Flame Retardants and Electrolyte Variations on Li-Ion B
  • Design strategies of flame retardant additives for lithium ion electrolyte - Semantic Scholar.
  • Non-flammable liquid electrolytes for safe batteries - ResearchG
  • Flame-retardant additives for lithium-ion batteries | Request PDF - ResearchG
  • Non-flammable liquid electrolytes for safe batteries - M
  • Fluorobenzene-Diluted Localized Highly Concentrated Electrolyte for Enhanced Electrochemical Performance of Li–O2 B
  • Nonflammable Electrolytes for Lithium Ion Batteries Enabled by Ultra-conformal Passivation Interphases - ResearchG

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and consistency.

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the O-alkylation of o-cresol (2-methylphenol) with an excess of 1,2-dibromoethane, facilitated by a base. While the reaction appears straightforward, achieving high yields (often reported between 71-94%) requires careful control of several key parameters.[3]

This guide addresses the most common issues encountered during this SN2 reaction, from low conversion rates to the formation of persistent impurities.[1][4]

Core Synthesis & Purification Workflow

The overall process involves the reaction of the starting materials, followed by a workup to remove inorganic salts and unreacted base, and concludes with a final purification step to isolate the target compound.

Synthesis_Workflow Reactants o-Cresol + 1,2-Dibromoethane + Base (e.g., K2CO3) + Solvent (e.g., Acetonitrile) Reaction Heat (e.g., 80°C, 6-8h) Williamson Ether Synthesis Reactants->Reaction Mixing Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product Pure 1-(2-Bromoethoxy) -2-methylbenzene Purification->Product

Caption: High-level workflow for the synthesis and purification of the target ether.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing experimental challenges.

Q1: My yield of this compound is consistently low. What are the primary factors to investigate?

A low yield is the most common issue and can be attributed to several factors, primarily incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Causality & Explanation: The reaction is a classic SN2 substitution. Its efficiency depends on the nucleophilicity of the o-cresolate anion and the accessibility of the electrophilic carbon on 1,2-dibromoethane.[1][4] Any factor that diminishes these conditions will lower the yield.

    • Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide ion.[2][5] If the base is weak, wet, or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be too low, leading to poor conversion.

    • Reaction Temperature & Time: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1] A temperature that is too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can favor the E2 elimination side reaction, forming 2-methylphenoxy-ethene and HBr, which consumes the product and starting material.[2]

    • Stoichiometry of 1,2-Dibromoethane: Using a large excess of 1,2-dibromoethane is crucial. This maximizes the probability of the phenoxide reacting with 1,2-dibromoethane rather than with the already-formed product, which would lead to an undesirable diether impurity (see Q2).

  • Troubleshooting Protocol:

    • Verify Base Quality and Quantity: Use anhydrous potassium carbonate (K2CO3), as it is a moderately strong base that minimizes elimination side reactions.[3] Ensure it is finely powdered and dried in an oven before use. Use at least 1.5 to 2.0 equivalents relative to o-cresol.

    • Optimize Reactant Ratio: Employ a significant excess of 1,2-dibromoethane (at least 3.0 equivalents). This statistically favors the formation of the desired mono-alkylation product.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the o-cresol starting material. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.

    • Ensure Anhydrous Conditions: While not strictly necessary with carbonate bases, minimizing water is good practice. Use dry solvents, as water can reduce the effectiveness of the phenoxide nucleophile.[1]

Q2: I'm observing a significant high-boiling point impurity in my final product. What is it and how can I prevent it?

This is almost certainly the symmetrical diether, 1,2-bis(2-methylphenoxy)ethane .

  • Causality & Explanation: This impurity arises when a second molecule of the o-cresolate anion displaces the bromine from the desired product, this compound. This is a competing Williamson ether synthesis where your product acts as the alkylating agent.

    Reaction: o-Cresolate + this compound → 1,2-bis(2-methylphenoxy)ethane + Br⁻

    This side reaction becomes significant if the concentration of 1,2-dibromoethane is not kept sufficiently high throughout the reaction.

  • Troubleshooting Protocol:

    • Increase Excess of 1,2-Dibromoethane: As mentioned in Q1, using a 3- to 5-fold excess of 1,2-dibromoethane is the most effective way to suppress the formation of this byproduct. The high concentration of the primary alkylating agent outcompetes the product for the available phenoxide.

    • Control Reagent Addition: For larger-scale reactions, consider adding the o-cresol/base slurry slowly to the heated solution of 1,2-dibromoethane. This maintains a high concentration of 1,2-dibromoethane relative to the phenoxide at all times, minimizing the chance for the second substitution to occur.

Q3: My reaction is very slow or stalls completely. What are the potential causes?

A stalled reaction is typically due to issues with the solvent, base, or catalyst system.

  • Causality & Explanation: The SN2 reaction rate is highly dependent on the solvent. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[1] Apolar solvents are generally poor choices as the ionic reactants will not dissolve. Therefore, polar aprotic solvents are ideal.

  • Troubleshooting Protocol:

    • Solvent Selection: Use a polar, aprotic solvent. Acetonitrile and N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants without hindering the nucleophile.[1][6]

    • Introduce a Phase Transfer Catalyst (PTC): If using a heterogeneous system (e.g., solid K2CO3 in a non-polar solvent like toluene), the reaction can be slow. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can dramatically accelerate the reaction.[1][7] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the 1,2-dibromoethane.[7] This often allows for lower reaction temperatures and shorter times.

Q4: How can I effectively purify my final product?

Purification aims to remove unreacted starting materials (o-cresol, 1,2-dibromoethane), the base, and side products (primarily the diether). A combination of extraction and chromatography or distillation is usually required.

  • Causality & Explanation: The components of the crude mixture have different polarities and boiling points, which can be exploited for separation. o-Cresol is acidic and can be removed with a basic wash. 1,2-dibromoethane is volatile. The desired product and the diether byproduct are less volatile and must be separated based on polarity or boiling point differences.

  • General Purification Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and filter off the solid base (e.g., K2CO3).

    • Solvent Removal: Remove the bulk of the solvent (e.g., acetonitrile) and the excess 1,2-dibromoethane using a rotary evaporator.

    • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:

      • A dilute NaOH solution (e.g., 1M) to remove any unreacted acidic o-cresol.

      • Water, to remove residual NaOH.

      • Brine (saturated NaCl solution), to break any emulsions and begin drying the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

    • Final Purification:

      • Vacuum Distillation: This is often effective for separating the desired product from the much higher-boiling diether impurity.

      • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel is an excellent alternative.[8][9] Use a gradient of ethyl acetate in hexanes to separate the components. The less polar product will elute before the more polar impurities.

Key Parameter Optimization

The choice of reagents significantly impacts the reaction outcome. The following table summarizes key considerations.

ParameterOptionsRationale & Key Considerations
Base K₂CO₃, Cs₂CO₃K₂CO₃: Cost-effective, moderately basic, minimizes elimination. Must be anhydrous and finely powdered.[3][10] Cs₂CO₃: More reactive and soluble, can accelerate the reaction but is more expensive.
NaH, KOHNaH/KOH: Very strong bases. Can increase the rate but also significantly increase the risk of the E2 elimination side reaction.[2][4] Generally not recommended unless necessary.
Solvent Acetonitrile, DMFAcetonitrile/DMF: Excellent polar aprotic solvents. They promote high SN2 reaction rates by effectively solvating the cation but not the nucleophile.[1][6] DMF may require higher temperatures for removal.
Acetone, TolueneAcetone: A reasonable alternative but its lower boiling point limits the reaction temperature. Toluene: Requires a phase transfer catalyst for efficient reaction.
Catalyst TBAB, 18-Crown-6TBAB (Tetrabutylammonium bromide): A common, effective, and inexpensive phase transfer catalyst.[1] 18-Crown-6: Highly effective, especially for potassium salts (K₂CO₃), by sequestering the K⁺ ion and liberating a "naked" phenoxide anion. More expensive.

Reaction Mechanism and Side Reactions

Understanding the underlying mechanisms is crucial for troubleshooting. The primary pathway is an SN2 reaction, which competes with E2 elimination and a subsequent SN2 reaction that forms the diether.

Reaction_Mechanism cluster_0 Primary SN2 Reaction (Desired) cluster_1 Side Reaction 1: Diether Formation (SN2) Phenoxide o-Cresolate Anion (Nucleophile) TS1 SN2 Transition State Phenoxide->TS1 DBE 1,2-Dibromoethane (Electrophile) DBE->TS1 Product This compound TS1->Product Br⁻ leaves Phenoxide2 o-Cresolate Anion TS2 SN2 Transition State Phenoxide2->TS2 Product2 Product from Primary Rxn Product2->TS2 Diether 1,2-bis(2-methylphenoxy)ethane TS2->Diether Br⁻ leaves

Caption: The desired SN2 pathway and the competing SN2 reaction leading to diether impurity.

Detailed Experimental Protocol

This protocol is a robust starting point for achieving a high yield of this compound.

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add o-cresol (1.0 equiv.) and acetonitrile (approx. 5 mL per gram of o-cresol). Begin stirring the suspension.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 equiv.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the o-cresol spot is no longer visible (typically 6-8 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

    • Dissolve the resulting oil in ethyl acetate. Wash the organic layer twice with 1M NaOH, once with water, and once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear liquid.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with this reaction?

    • A: 1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. o-Cresol is corrosive and toxic. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

  • Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

    • A: Yes, but the reaction will be significantly slower. Bromide is a much better leaving group than chloride in SN2 reactions.[1] To achieve a comparable reaction rate with 1,2-dichloroethane, you would likely need to use a more forcing set of conditions (higher temperature, longer time) or add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.

  • Q: What is the role of a phase transfer catalyst (PTC) and when should I use one?

    • A: A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[7] In this synthesis, if you use a solid base (K₂CO₃) and a nonpolar solvent (like toluene), the phenoxide is largely insoluble in the organic phase. A PTC like TBAB carries the phenoxide anion into the organic phase, allowing it to react with the 1,2-dibromoethane and dramatically increasing the reaction rate.[7] It is highly recommended for any solid-liquid heterogeneous reaction system.

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. a | Download Table. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions | Download Scientific Diagram. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PubMed Central (PMC). A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • ResearchGate. Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Filo. Suggest the best reaction conditions for the synthesis shown below. (a) ... Available from: [Link]

  • ChemRxiv. Multi-task Bayesian Optimization of Chemical Reactions. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available from: [Link]

  • Ascentus Organics Pvt. Ltd. [(2-Bromoethoxy) Methyl]benzene Suppliers in Maharashtra. Available from: [Link]

  • Veeprho. ((2-Bromoethoxy)methyl)benzene | CAS 1462-37-9. Available from: [Link]

  • Chemsrc. This compound | CAS#:18800-32-3. Available from: [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromoethoxy)-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during this specific Williamson ether synthesis. Instead of a simple protocol, we will explore the causality behind common issues, focusing on identifying and mitigating side reactions through a practical question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is low, and TLC analysis shows multiple products. What are the most likely side reactions?

Low yield in this synthesis is almost always attributable to competing reaction pathways. The primary reaction is an SN2 attack of the 2-methylphenoxide (o-cresolate) nucleophile on 1,2-dibromoethane.[1] However, several side reactions can significantly reduce the yield of your desired product.

The three most common culprits are:

  • Bis-Alkylation (Dimer Formation): The most significant side reaction is often the formation of 1,2-bis(2-methylphenoxy)ethane. This occurs when a second molecule of 2-methylphenoxide reacts with your desired product, this compound, which is itself an alkyl halide.

  • E2 Elimination: The basic conditions required to deprotonate 2-methylphenol can promote an E2 elimination reaction with 1,2-dibromoethane, producing vinyl bromide. The phenoxide itself can act as the base in this elimination.[2] This is especially favored at higher temperatures.[3]

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[1][4] While O-alkylation is generally favored, some C-alkylation at the ortho or para positions of the 2-methylphenol ring can occur, leading to complex impurities.[5]

The following diagram illustrates these competing pathways:

G Start 2-Methylphenoxide + 1,2-Dibromoethane Product Desired Product: This compound Start->Product SN2 (O-Alkylation) [Desired Pathway] Dimer Side Product: 1,2-Bis(2-methylphenoxy)ethane Elimination Side Product: Vinyl Bromide Start->Elimination E2 Elimination C_Alk Side Product: C-Alkylated Phenol Start->C_Alk C-Alkylation Product->Dimer SN2 (Bis-Alkylation) [Major Side Reaction]

Caption: Competing reaction pathways in the synthesis.

FAQ 2: How can I prevent the formation of the 1,2-bis(2-methylphenoxy)ethane dimer?

This is the most common and yield-reducing side reaction. It occurs because your product is an alkyl halide and your nucleophile (2-methylphenoxide) is still present in the reaction mixture.

Causality: The reaction is a competition. The phenoxide can react with the starting material (1,2-dibromoethane) or the product (this compound).

Solution: Control Stoichiometry.

The most effective way to suppress this side reaction is to use a significant excess of the electrophile, 1,2-dibromoethane. By ensuring a high concentration of the starting dihalide relative to the phenoxide, you maximize the probability that the phenoxide will collide with a molecule of 1,2-dibromoethane rather than a molecule of the desired product.

ParameterStandard StoichiometryRecommended StoichiometryRationale
2-Methylphenol1.0 equivalent1.0 equivalentLimiting Reagent
1,2-Dibromoethane1.0 - 1.2 equivalents3.0 - 5.0 equivalents Saturates the reaction medium to favor mono-alkylation.
Base (e.g., K₂CO₃)1.1 - 1.5 equivalents1.5 - 2.0 equivalentsEnsures full deprotonation of the phenol.

Scientist's Note: While using a large excess of 1,2-dibromoethane may seem wasteful, it is often the most practical approach for achieving a clean mono-alkylation and simplifying purification. The unreacted 1,2-dibromoethane can typically be removed easily during workup or by distillation due to its volatility. A published procedure for a similar mono-alkylation of a phenol with 1,2-dibromoethane uses a 3-fold excess of both the base and the dihaloalkane.[6]

FAQ 3: My TLC shows a faint, fast-moving spot, and I noticed a low-boiling fraction during solvent removal. What is it and how do I stop it?

This observation is a classic indicator of an E2 elimination side reaction. The phenoxide, being a strong base, can abstract a proton from 1,2-dibromoethane, leading to the formation of vinyl bromide and bromide ion.[7]

Causality: Elimination reactions compete with substitution (SN2) and are highly sensitive to reaction conditions.[8]

  • Temperature: Higher temperatures favor elimination over substitution because elimination has a higher activation energy.[3]

  • Base Strength/Steric Hindrance: While 2-methylphenoxide is not exceptionally bulky, stronger or more hindered bases dramatically increase elimination.[2]

Solutions to Minimize Elimination:

  • Control Temperature: Maintain the lowest effective temperature for the reaction. For many Williamson syntheses, refluxing in a solvent like acetone (b.p. 56°C) or acetonitrile (b.p. 82°C) is sufficient. Avoid high-boiling solvents like DMF or DMSO unless necessary for solubility, and if so, maintain strict temperature control (e.g., 50-80°C).[3][5]

  • Choice of Base: For phenols, a strong base like sodium hydride (NaH) is often unnecessary and can promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient to deprotonate the acidic phenol and are less likely to drive elimination.[3][5]

  • Slow Addition: Adding the 1,2-dibromoethane slowly to the solution of the phenoxide can help maintain a low instantaneous concentration of the alkyl halide, which can disfavor bimolecular elimination.

G Problem Low Yield & Fast-Moving TLC Spot Cause Probable Cause: E2 Elimination Problem->Cause Diagnosis Check1 Is Reaction Temperature > 100°C? Cause->Check1 Check2 Is a Very Strong Base Used (e.g., NaH)? Check1->Check2 No Solution1 Action: Reduce Temperature (e.g., 60-80°C) Check1->Solution1 Yes Solution2 Action: Use a Milder Base (e.g., K2CO3) Check2->Solution2 Yes NoAction Elimination is Less Likely the Primary Issue Check2->NoAction No

Caption: Troubleshooting flowchart for E2 elimination.

FAQ 4: How can I confirm if C-alkylation is occurring and how can I prevent it?

C-alkylation, while less common than bis-alkylation or elimination in this specific synthesis, can lead to complex and difficult-to-separate isomeric impurities.[1]

Causality: The negative charge on the phenoxide ion is delocalized onto the aromatic ring (at the ortho and para positions), creating alternative nucleophilic sites.[9] The choice of solvent plays a critical role in determining the O- vs. C-alkylation ratio.

  • Polar Aprotic Solvents (Favor O-Alkylation): Solvents like DMF, DMSO, or acetonitrile leave the oxygen atom of the phenoxide relatively unsolvated and highly nucleophilic, strongly favoring the desired O-alkylation.[3][9]

  • Protic Solvents (Favor C-Alkylation): Protic solvents (e.g., water, ethanol) form strong hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making the carbon atoms of the ring more competitive as nucleophiles.[9]

Diagnostic & Prevention Strategy:

StepActionRationale
1. Diagnosis Analyze crude product by ¹H NMR. Look for complex aromatic signals or new alkyl signals inconsistent with the desired product or dimer.C-alkylation will disrupt the symmetry of the aromatic ring and introduce new proton environments.
2. Prevention Use a polar aprotic solvent such as acetonitrile or acetone .[3][5]These solvents favor the desired O-alkylation pathway by leaving the oxygen atom as the most reactive nucleophilic site.[9]
3. Avoidance Strictly avoid protic solvents like ethanol or water in the reaction mixture.Protic solvents can solvate the phenoxide oxygen, increasing the likelihood of C-alkylation.[9]

Recommended Protocol & Workflow

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • 2-Methylphenol (o-cresol)

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Diethyl ether / Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10-15 mL per gram of phenol).

  • Phenoxide Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Electrophile Addition: Add 1,2-dibromoethane (4.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 6-12 hours. Monitor the reaction's progress by TLC.[10]

  • Workup - Quenching: After completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of solvent.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate (3x).[6]

  • Workup - Washing: Combine the organic layers and wash successively with water and then brine to remove any remaining inorganic impurities.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from any residual starting material or dimer.[6][10]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sundriyal, S. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SyntheticPage 253. DOI: 10.1039/SP253. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]

  • Perez, M. A., et al. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Request PDF. ResearchGate. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. DOI: 10.1021/ja037328n. Retrieved from [Link]

  • Pharma Education Center. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

Sources

purification techniques for 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-methylbenzene

Welcome to the technical support center for the purification of this compound (CAS 18800-32-3). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What are the most common impurities found after synthesizing this compound?

The synthesis of this compound is typically a Williamson ether synthesis, reacting 2-methylphenol (o-cresol) with an excess of 1,2-dibromoethane in the presence of a base.[1] Consequently, the primary impurities include:

  • Unreacted 2-methylphenol: Due to its acidity, this can be easily removed with a basic aqueous wash.

  • Unreacted 1,2-dibromoethane: Its boiling point (131-132 °C) is significantly lower than the product's, allowing for removal by distillation.

  • Byproducts of Elimination (E2 Reaction): The alkoxide of 2-methylphenol is a strong base that can promote an E2 elimination reaction with 1,2-dibromoethane to form vinyl bromide and other elimination byproducts. This is a common competing pathway in Williamson ether synthesis.[2][3]

  • Dialkylation Product: A second molecule of 2-methylphenoxide can displace the bromine from the product, leading to 1,2-bis(2-methylphenoxy)ethane. This is a high-boiling impurity.

Q2: What are the key physical properties I should be aware of for purification?

Understanding the physical properties is critical for selecting the appropriate purification technique.

PropertyValueSignificance for Purification
CAS Number 18800-32-3For accurate identification and literature search.[4]
Molecular Formula C₉H₁₁BrO---
Molecular Weight 215.09 g/mol Useful for mass spectrometry and molar calculations.[5]
Boiling Point ~255.5 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[5][6]
Density ~1.360 g/cm³Product is denser than water; it will form the lower layer during aqueous extraction.[5]
Physical Form Typically a liquidRules out simple recrystallization as a primary purification method.[7]
Q3: Is this compound stable? What are the recommended storage conditions?

This compound is generally stable under normal laboratory conditions. However, to ensure long-term integrity:

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.[5]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing/reducing agents, as these can promote degradation or unwanted reactions.[8]

Part 2: Troubleshooting and Purification Protocols

This section provides a question-and-answer-based troubleshooting guide with detailed experimental protocols.

Q4: My crude reaction mixture is a dark, viscous oil containing solids. What is the first step?

Answer: The initial step should always be a liquid-liquid extraction (an aqueous workup) to remove inorganic salts and acidic/basic starting materials before attempting more energy-intensive methods like distillation. The goal is to perform a bulk purification before fine-tuning.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 3-5 mL of solvent per gram of crude material.

  • Acidic Wash (Optional): Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to neutralize any remaining inorganic base. This step is only necessary if a strong, non-volatile base was used.

  • Basic Wash (Critical): Wash the organic layer with a 1-2 M NaOH or K₂CO₃ solution. This is the key step to remove unreacted 2-methylphenol by converting it to its water-soluble sodium salt. Repeat this wash until the aqueous layer is no longer colored.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The remaining oil is your crude, washed product, now ready for further purification.

Q5: After the workup, my product is still impure. How do I remove neutral, organic impurities?

Answer: At this stage, the main impurities are likely unreacted 1,2-dibromoethane and other neutral byproducts. Given the product's high boiling point, vacuum distillation is the most effective technique for separating it from both lower-boiling and higher-boiling impurities.

  • Rationale: Performing distillation under reduced pressure lowers the boiling point of the liquid, allowing it to vaporize at a temperature well below its atmospheric boiling point. This prevents thermal decomposition of the target compound.[2]

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum. Use a Kugelrohr apparatus for small-scale purifications.

  • Fractionation:

    • Slowly heat the distillation flask in an oil bath while applying vacuum.

    • Collect a "forerun" fraction, which will primarily contain any residual solvent and lower-boiling impurities like 1,2-dibromoethane.

    • As the temperature rises and stabilizes, collect the main product fraction. The exact boiling point will depend on the pressure achieved by your vacuum pump.

    • Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains in the flask. This residue contains high-boiling impurities like the dialkylation product.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or ¹H NMR.

Q6: Distillation failed to separate my product from a key impurity. What is my next option?

Answer: If an impurity has a boiling point very close to your product, distillation will not be effective. In this scenario, column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the method of choice.[9]

G Figure 1: General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (Protocol 1) crude->workup washed_product Washed Crude Product workup->washed_product distillation Vacuum Distillation (Protocol 2) washed_product->distillation analysis1 Purity Check? (TLC, GC) distillation->analysis1 pure_product Pure Product (>95%) chromatography Column Chromatography (Protocol 3) analysis2 Purity Check? (GC, NMR) chromatography->analysis2 analysis1->pure_product Sufficiently Pure analysis1->chromatography Impure analysis2->pure_product Pure Fractions Combined fail Impure Fractions analysis2->fail Mixed Fractions G Figure 2: Troubleshooting Decision Tree start Purification Unsuccessful check_dist Was Distillation Used? start->check_dist check_chrom Was Chromatography Used? start->check_chrom boiling_points Impurity has similar boiling point. check_dist->boiling_points Yes, but purity is still low decomposition Product decomposed due to high heat. check_dist->decomposition Yes, but recovery is low poor_sep Poor separation on column. check_chrom->poor_sep Yes, but fractions are mixed decomp_silica Product decomposed on silica gel. check_chrom->decomp_silica Yes, but new impurities formed solution1 Action: Use Column Chromatography. boiling_points->solution1 solution2 Action: Use lower temp & higher vacuum. decomposition->solution2 solution3 Action: Optimize solvent system via TLC. poor_sep->solution3 solution4 Action: Use neutral alumina or deactivated silica. decomp_silica->solution4

Sources

Technical Support Center: Troubleshooting the Williamson Ether Synthesis for Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the preparation of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in this synthesis, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Core Principles: The "Why" Behind the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] For aryl ethers, this typically involves the reaction of a phenoxide with a primary alkyl halide. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] This fundamental mechanism dictates the reaction's sensitivities and potential pitfalls. A backside attack by the nucleophile (phenoxide) on the carbon bearing the leaving group is required.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of aryl ethers using the Williamson method.

Question 1: My reaction yield is very low, or the reaction failed completely. What are the likely causes?

Several factors can contribute to low or no yield. A systematic approach to troubleshooting is crucial.

A1: Re-evaluate Your Reactants and Conditions

  • Purity of Reagents and Solvents: The phenoxide is a strong base and will be readily quenched by protic contaminants like water or residual alcohol in your solvent.[5] Ensure all reagents and solvents are anhydrous.

  • Choice of Base: For phenols, which are significantly more acidic than aliphatic alcohols, weaker bases are often sufficient and can prevent side reactions.[4][5][6] While strong bases like sodium hydride (NaH) are effective, they are often overkill and can be hazardous.[2][7] Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally good starting points.[4][8] The choice of base should be guided by the pKa of the specific phenol you are using.

  • Reaction Temperature and Time: Typical conditions for a Williamson ether synthesis are 50-100 °C for 1-8 hours.[1] If the reaction is not proceeding, it may require more forcing conditions (higher temperature or longer reaction time). However, be aware that higher temperatures can favor elimination side reactions.[1][6]

A2: Consider Steric Hindrance

The SN2 reaction is highly sensitive to steric bulk.[2][5][9]

  • Alkyl Halide Structure: The reaction works best with primary alkyl halides.[1][2][3] Secondary alkyl halides will often lead to a mixture of the desired ether and an alkene byproduct from a competing E2 elimination reaction.[2][5] Tertiary alkyl halides will almost exclusively undergo elimination.[1][2][5]

  • Phenoxide Structure: While the phenoxide itself is generally not the primary source of steric hindrance, bulky substituents at the ortho positions can slow down the reaction.

A3: Deprotonation Issues

Incomplete deprotonation of the phenol will result in a lower concentration of the active nucleophile.

  • Base Strength vs. Phenol Acidity: Ensure the base you have chosen is strong enough to deprotonate the phenol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol. Electron-withdrawing groups on the phenol will increase its acidity (lower pKa), making it easier to deprotonate, while electron-donating groups will decrease its acidity (higher pKa).[8][10][11][12]

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 reaction.[6][9]

A1: Re-examine Your Alkyl Halide

As mentioned, the structure of the alkyl halide is the most critical factor.[5]

  • Prioritize Primary Alkyl Halides: Whenever possible, design your synthesis to use a primary alkyl halide.[1][2][3]

  • Leaving Group: While iodide is an excellent leaving group, it is also a good nucleophile and can participate in side reactions. Bromides and chlorides are often a good compromise.

A2: Modify Reaction Conditions

  • Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway.[6] You may need to compensate with a longer reaction time.

  • Base: While a strong base is needed for deprotonation, using a very bulky base can sometimes favor elimination. However, for aryl ethers, this is less of a concern as the phenoxide is the nucleophile.

Question 3: My reaction is producing a mixture of O-alkylated (the desired ether) and C-alkylated products. How can I improve selectivity?

Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the ether, and the aromatic ring (C-alkylation), typically at the ortho and para positions.[1][5] The solvent plays a crucial role in determining the selectivity.[5][13]

A1: Optimize Your Solvent Choice

  • For O-Alkylation (Ether Formation): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][5][6][9] These solvents solvate the cation of the phenoxide, leaving the oxygen anion "naked" and more nucleophilic.

  • For C-Alkylation (Side Product): Protic solvents like water or alcohols can favor C-alkylation.[5] These solvents hydrogen-bond with the oxygen of the phenoxide, making it less available to react and promoting reaction at the electron-rich aromatic ring.

A2: Consider a Phase-Transfer Catalyst

In some cases, especially when using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.[1][4][14][15] This catalyst helps to shuttle the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, promoting the desired reaction.[14][15]

Frequently Asked Questions (FAQs)

Q: Can I use an aryl halide and an alkoxide to make an aryl ether?

A: Generally, no. Aryl halides are unreactive towards SN2 reactions because the backside attack is blocked by the aromatic ring.[2][7] For the synthesis of diaryl ethers, an alternative reaction such as the Ullmann condensation is typically employed.[4]

Q: What is the best way to purify my aryl ether?

A: Purification strategies will depend on the specific properties of your product. Common methods include:

  • Extraction: To remove unreacted phenol, you can wash the organic layer with an aqueous base like sodium hydroxide.

  • Chromatography: Column chromatography is a very effective method for separating the desired ether from byproducts and unreacted starting materials.

  • Distillation: If your product is a liquid with a suitable boiling point, distillation can be an excellent purification technique.

Q: How do substituents on the phenol affect the reaction?

A: Substituents have a significant electronic effect:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -halogens): These groups increase the acidity of the phenol, making it easier to deprotonate.[8][10][11][12] They stabilize the resulting phenoxide ion.[8]

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups decrease the acidity of the phenol, making it more difficult to deprotonate.[8][10][11]

Data and Protocols

Table 1: Influence of Substituents on Phenol Acidity
SubstituentPositionApproximate pKaEffect on Acidity
-NO₂para7.2[16]Strongly Activating
-NO₂meta8.4[16]Activating
-NO₂ortho7.2[16]Strongly Activating
-Clpara9.4Activating
-Clmeta9.0Activating
-Clortho8.5Activating
-H-10.0[16]Reference
-CH₃para10.3[8]Deactivating
-CH₃meta10.1Slightly Deactivating
-CH₃ortho10.3Deactivating
-OCH₃para10.2[8]Deactivating

Note: pKa values are approximate and can vary slightly depending on the source.

General Experimental Protocol for Aryl Ether Synthesis
  • Deprotonation: To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile)[1][5][6][9], add the appropriate base (e.g., K₂CO₃, 1.5 eq).[17]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction to 50-100 °C and monitor its progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizing the Process

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Transition_State [Ar---O---R---X]⁻ Phenoxide_ion->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Aryl_Ether Ar-O-R Transition_State->Aryl_Ether Halide_Ion X⁻ Transition_State->Halide_Ion

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Sterics Assess Steric Hindrance Start->Check_Sterics Alkene_Observed Alkene Byproduct Observed? Check_Conditions->Alkene_Observed Check_Sterics->Alkene_Observed C_Alkylation_Observed C-Alkylation Observed? Alkene_Observed->C_Alkylation_Observed No Use 1° Alkyl Halide Use 1° Alkyl Halide Alkene_Observed->Use 1° Alkyl Halide Yes Lower Temperature Lower Temperature Alkene_Observed->Lower Temperature Yes Change to Polar Aprotic Solvent Change to Polar Aprotic Solvent C_Alkylation_Observed->Change to Polar Aprotic Solvent Yes Consider Phase-Transfer Catalyst Consider Phase-Transfer Catalyst C_Alkylation_Observed->Consider Phase-Transfer Catalyst Yes Reaction Optimized Reaction Optimized C_Alkylation_Observed->Reaction Optimized No

Caption: A logical workflow for troubleshooting common issues.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Scribd. (n.d.). PKa Values Chart. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Course Hero. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • BYJU'S. (2019, December 16). The Explanation for the Acidity of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

Sources

minimizing elimination byproducts in 1-(2-Bromoethoxy)-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing the formation of elimination byproducts. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction to the Synthesis and its Primary Challenge

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. The desired reaction pathway involves the deprotonation of 2-methylphenol (o-cresol) to form the 2-methylphenoxide anion, which then attacks the primary carbon of 1,2-dibromoethane.

However, a significant competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which leads to the formation of vinyl bromide and other undesired byproducts.[1] The reaction conditions, particularly the choice of base, solvent, and temperature, play a critical role in determining the ratio of the desired ether to the elimination byproducts.[2] This guide will provide you with the expertise to favor the SN2 pathway and achieve a high yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in the synthesis of this compound?

The principal byproduct, vinyl bromide, arises from an E2 elimination reaction competing with the desired SN2 pathway.[2] The base used to deprotonate the 2-methylphenol can also act as a base to abstract a proton from the 1,2-dibromoethane, leading to the elimination of HBr.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Minimizing the E2 elimination is crucial for a successful synthesis. Here are key strategies:

  • Base Selection: Employ a weaker, non-nucleophilic base. While strong bases like sodium hydride (NaH) are effective for generating alkoxides, they can also promote elimination. For aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective at selectively promoting the SN2 reaction.[2][3]

  • Temperature Control: Higher temperatures tend to favor the E2 elimination pathway.[1] It is advisable to run the reaction at a lower temperature for a longer duration to favor the SN2 reaction. A typical temperature range is between 50 to 100 °C.[2]

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][4] These solvents solvate the cation of the phenoxide, leaving the "naked" and more reactive phenoxide anion, which enhances its nucleophilicity for the SN2 attack.[2] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially favoring elimination.[2][5]

Q3: Which combination of reactants is optimal for this synthesis?

The Williamson ether synthesis is most effective with a primary alkyl halide and an alkoxide (or phenoxide).[6] In this case, the reaction between 2-methylphenoxide and 1,2-dibromoethane is the correct approach. The alternative, reacting a bromo-substituted aromatic ring with 2-bromoethanol, is not feasible as SN2 reactions do not occur on sp² hybridized carbons of aryl halides.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield of the desired product is often a direct consequence of the competing elimination reaction.

Troubleshooting Steps:

  • Analyze Byproducts: Before making changes, identify the major byproducts by techniques such as GC-MS or NMR to confirm that elimination is the primary issue.

  • Re-evaluate Your Base: If you are using a strong base like NaH or KH, consider switching to a milder base like K₂CO₃.[2][3]

  • Optimize Temperature: If the reaction was run at a higher temperature (e.g., >80°C), try reducing it to the 50-70°C range and increasing the reaction time.[2]

  • Check Solvent Purity: Ensure your polar aprotic solvent is anhydrous, as water can interfere with the reaction.

ParameterRecommendation for High SN2 SelectivityRationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)[2][3]Less prone to promoting the E2 elimination pathway.[2]
Solvent Polar aprotic (e.g., Acetonitrile, DMF, DMSO)[2][4]Enhances the nucleophilicity of the phenoxide anion.[2]
Temperature Lower range (50-80°C)[2]Higher temperatures favor the E2 elimination reaction.[1]
Alkyl Halide Primary (1,2-dibromoethane)[6]Secondary and tertiary alkyl halides are more prone to elimination.[6]
Issue 2: Incomplete Reaction - Starting Material Remains

If you observe a significant amount of unreacted 2-methylphenol, consider the following:

Troubleshooting Steps:

  • Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base to fully deprotonate the 2-methylphenol.

  • Reaction Time: The reaction may require a longer time to go to completion, especially at lower temperatures. Monitor the reaction progress using TLC or GC. Williamson ether syntheses can take anywhere from 1 to 8 hours.[1]

  • Purity of Reactants: Verify the purity of your 2-methylphenol and 1,2-dibromoethane.

Visualizing the Reaction Pathways

To better understand the competition between the desired SN2 reaction and the E2 side reaction, the following diagrams illustrate the mechanisms.

SN2_vs_E2 reactants 2-Methylphenoxide + 1,2-Dibromoethane transition_state_sn2 SN2 Transition State reactants->transition_state_sn2 SN2 Pathway (Favored by: - Weaker Base - Lower Temp - Polar Aprotic Solvent) transition_state_e2 E2 Transition State reactants->transition_state_e2 E2 Pathway (Favored by: - Strong Base - Higher Temp) sn2_product This compound (Desired Product) e2_product Vinyl Bromide (Byproduct) transition_state_sn2->sn2_product transition_state_e2->e2_product

Caption: Competing SN2 and E2 pathways in the synthesis.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired ether by minimizing the E2 elimination byproduct.

Materials:

  • 2-methylphenol (o-cresol)

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a stirred solution of 2-methylphenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80°C and stir for 1 hour to ensure the formation of the potassium 2-methylphenoxide.[7]

  • Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by TLC or GC. The reaction is typically complete within 6 hours.[7]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield or High Byproduct? start->check_yield analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_yield->analyze_byproducts Yes end Successful Synthesis check_yield->end No is_elimination Is E2 Byproduct Dominant? analyze_byproducts->is_elimination adjust_base Switch to Weaker Base (e.g., K2CO3) is_elimination->adjust_base Yes incomplete_reaction Incomplete Reaction? is_elimination->incomplete_reaction No lower_temp Lower Reaction Temperature adjust_base->lower_temp check_solvent Ensure Polar Aprotic Solvent is Anhydrous lower_temp->check_solvent check_solvent->start Retry Synthesis check_stoichiometry Verify Base Stoichiometry incomplete_reaction->check_stoichiometry Yes incomplete_reaction->end No increase_time Increase Reaction Time check_stoichiometry->increase_time increase_time->start Retry Synthesis

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 14, 2026, from [Link]

  • How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

optimizing reaction conditions for 1-(2-Bromoethoxy)-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific Williamson ether synthesis. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields are a frequent challenge and can stem from several factors, primarily related to reaction conditions and competing side reactions.[1][2] The synthesis of this compound is a Williamson ether synthesis, which is an S(N)2 reaction.[3][4] This reaction is sensitive to steric hindrance and the basicity of the nucleophile.[4][5]

  • Incomplete Deprotonation of o-cresol: The first step of the reaction is the deprotonation of o-cresol to form the nucleophilic 2-methylphenoxide. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Ensure you are using a strong enough base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount.[6] For more challenging cases, stronger bases like sodium hydride (NaH) can be used, although with increased safety precautions.

  • Competing Elimination Reaction: The alkylating agent, 1,2-dibromoethane, can undergo an E2 elimination reaction in the presence of the basic phenoxide to form vinyl bromide. This is a common side reaction in Williamson ether syntheses, especially at higher temperatures.[5]

    • Solution: Maintain a controlled and moderate reaction temperature. Typical Williamson reactions are conducted between 50-100 °C.[3] Lowering the temperature generally favors the S(_N)2 pathway over elimination.[5]

  • Formation of a Disubstituted Byproduct: A significant side reaction is the further reaction of the desired product with another equivalent of 2-methylphenoxide to form 1,2-bis(2-methylphenoxy)ethane.

    • Solution: Use a molar excess of 1,2-dibromoethane relative to o-cresol. This ensures that the phenoxide is more likely to react with the starting alkyl halide rather than the product. A 2:1 to 3:1 molar ratio of 1,2-dibromoethane to o-cresol is a good starting point.

  • Poor Solubility of the Phenoxide: The sodium or potassium salt of 2-methylphenoxide may have limited solubility in common organic solvents, reducing its availability to react.

    • Solution: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield.[3][7] The catalyst helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent is present.[7]

Question 2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I prevent it?

Answer:

The most likely impurity, aside from starting materials, is the disubstituted byproduct, 1,2-bis(2-methylphenoxy)ethane. Another possibility is the C-alkylation product where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[5]

  • Preventing the Disubstituted Byproduct: As mentioned above, using a molar excess of 1,2-dibromoethane is the most effective way to minimize this impurity.

  • Minimizing C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[5]

    • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role, though this is a more subtle effect.

Question 3: My reaction seems to stall and does not go to completion, even after an extended reaction time. What should I check?

Answer:

A stalled reaction can be due to several factors related to the reagents and reaction setup.[8]

  • Reagent Quality: Ensure that your o-cresol and 1,2-dibromoethane are of high purity. Impurities in the starting materials can interfere with the reaction.

  • Base Degradation: If you are using a solid base like NaOH or KOH, ensure it has not absorbed a significant amount of water from the atmosphere, which would reduce its effectiveness.

  • Insufficient Mixing: In a heterogeneous reaction mixture (e.g., solid base in an organic solvent), efficient stirring is crucial to ensure proper contact between the reactants.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate. Ensure your reaction is being maintained at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: This reaction proceeds via the Williamson ether synthesis, which is a classic S(N)2 mechanism.[3][4] The process involves two main steps:

  • Deprotonation: The acidic proton of the hydroxyl group of o-cresol is removed by a base (e.g., NaOH) to form the 2-methylphenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 2-methylphenoxide anion then attacks one of the primary carbon atoms of 1,2-dibromoethane in a backside attack. This displaces a bromide ion as the leaving group, forming the C-O bond of the ether.

Williamson_Ether_Synthesis

Q2: What are the key safety precautions I should take when performing this synthesis?

A2: Both o-cresol and 1,2-dibromoethane are hazardous materials and require careful handling.

  • o-Cresol: It is toxic and corrosive. Avoid contact with skin and eyes, and do not inhale its vapors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1,2-Dibromoethane: This substance is toxic, a suspected carcinogen, and can be harmful if inhaled, swallowed, or absorbed through the skin.[9][10][11] It is crucial to handle it with extreme care in a fume hood and wear appropriate PPE.[11]

  • Bases: Strong bases like NaOH and KOH are corrosive. Handle them with care to avoid skin and eye burns.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][10][11]

Q3: Can I use other alkylating agents besides 1,2-dibromoethane?

A3: Yes, but the choice of alkylating agent will determine the final product. The Williamson ether synthesis is versatile.[3] For example, using bromoethane would yield 2-ethoxymethylbenzene. The key is to use a primary alkyl halide to favor the S(_N)2 reaction and minimize competing elimination reactions.[4][5]

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the synthesis of this compound, designed to maximize yield and minimize side products.

ParameterRecommended ConditionRationale
Molar Ratio (o-cresol : 1,2-dibromoethane : Base) 1 : 3 : 1.2Excess 1,2-dibromoethane minimizes the formation of the disubstituted byproduct. A slight excess of base ensures complete deprotonation of o-cresol.
Solvent Acetonitrile or DMFPolar aprotic solvents are known to accelerate S(_N)2 reactions and favor O-alkylation.[3][5]
Catalyst Tetrabutylammonium bromide (1-5 mol%)A phase-transfer catalyst can significantly improve reaction rates and yields, especially in biphasic systems.[3][7]
Temperature 60-80 °CThis temperature range provides a good balance between a reasonable reaction rate and minimizing the E2 elimination side reaction.
Reaction Time 4-8 hoursThe reaction progress should be monitored by TLC or GC to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound under optimized conditions.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add o-cresol (10.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

  • Addition of Reagents: To the stirred suspension, add 1,2-dibromoethane (56.4 g, 0.3 mol) and tetrabutylammonium bromide (1.6 g, 0.005 mol).

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

workflow

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available from: [Link]

  • Organic Syntheses. 2-Phenylbutyronitrile. Available from: [Link]

  • Organic Chemistry Research. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Available from: [Link]

  • The Royal Society of Chemistry. Table of content. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Agilent Technologies. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]

  • University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • YouTube. Multi-step Synthesis of Substituted Benzenes. Available from: [Link]

  • ResearchGate. Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis. Available from: [Link]

  • PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available from: [Link]

  • Macmillan Group. 1 The Selective Aldol Reaction. Available from: [Link]

  • ResearchGate. Preparation and Evaluation of 1, 2-Dibromoethane Product as Oil Field Emulsion Breaker. Available from: [Link]

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stability issues of 1-(2-Bromoethoxy)-2-methylbenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 63095-44-3). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)
General Stability

Q1: What is the general stability and recommended storage for this compound?

A: this compound is generally stable under standard laboratory conditions (ambient temperature and pressure) for extended periods.[1] However, its reactivity is dictated by two key functional groups: the aryl alkyl ether and the primary alkyl bromide. The bromo group is susceptible to nucleophilic attack and elimination, while the ether linkage is vulnerable to cleavage by strong acids. For optimal shelf-life, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Stability Under Acidic Conditions

Q2: My reaction requires an acidic environment. How stable is the ether linkage in this compound?

A: The aryl alkyl ether linkage is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI) and with the application of heat.[2][3] The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group.[2][4] For aryl alkyl ethers, the cleavage will always occur at the alkyl-oxygen bond, as the aryl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to SN2 attack.[4]

Q3: What are the degradation products I should expect under acidic conditions?

A: The primary degradation products from acid-catalyzed ether cleavage are 2-methylphenol and 2-bromoethanol . The mechanism is typically an SN2 attack by a nucleophile (e.g., a bromide ion) on the less sterically hindered carbon of the protonated ether.[4][5]

Q4: Can I use weaker acids or Lewis acids in my reaction?

A: Ethers are generally unreactive towards many reagents, which is why they are often used as solvents.[4] Weaker acids or reactions run at lower temperatures are much less likely to cause significant ether cleavage. However, stability trials are always recommended. Certain Lewis acids, like boron tribromide (BBr₃), are potent reagents specifically used for cleaving ethers and should be avoided unless cleavage is the desired outcome.[2]

Stability Under Basic Conditions

Q5: I am running a substitution reaction on the bromo- group using a strong base. I'm seeing low yields and an unexpected byproduct. What could be happening?

A: You are likely observing a competing E2 (elimination) reaction.[5][6] The use of a strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromo- group, leading to the formation of 1-methyl-2-(vinyloxy)benzene and eliminating HBr.[7] This is a very common side reaction with alkyl halides.[5]

Q6: How can I minimize this elimination side reaction?

A: To favor the desired SN2 substitution over E2 elimination, consider the following strategies:

  • Choice of Base: Use a less sterically hindered, "softer" nucleophile if possible. If a strong base is required for deprotonation, use a non-nucleophilic base to form your nucleophile in situ before adding the this compound.

  • Temperature Control: Lowering the reaction temperature generally favors the substitution pathway over elimination, as elimination reactions often have a higher activation energy.[5]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) can enhance the rate of SN2 reactions.

Q7: Besides elimination, are there other stability concerns under basic conditions?

A: Yes, hydrolysis of the carbon-bromine bond can occur, especially in the presence of hydroxide ions (e.g., NaOH, KOH) in aqueous or protic solvents. This SN2 reaction would yield 2-(o-tolyloxy)ethanol . While the ether bond itself is stable to base, the alkyl halide portion is reactive.[7]

Troubleshooting Guide: Common Experimental Issues
Observed Issue (Symptom) Potential Cause Recommended Troubleshooting Actions
Low yield of desired product in an acid-catalyzed reaction; presence of 2-methylphenol in NMR/LC-MS. Acid-Catalyzed Ether Cleavage: The strong acid is cleaving the ether linkage of your starting material.[2][4][8]1. Reduce Acidity: Use the minimum catalytic amount of acid required. 2. Change Acid: Switch to a weaker organic acid (e.g., p-TsOH) or a Lewis acid not known for ether cleavage. 3. Lower Temperature: Perform the reaction at a lower temperature to disfavor the cleavage pathway.
Low yield in a base-mediated substitution; byproduct detected with alkene signals (vinyl protons ~6.5 ppm). E2 Elimination: The base is acting as a base rather than a nucleophile, causing elimination of HBr to form an alkene.[5][6][7]1. Lower Temperature: This is the most effective first step.[5] 2. Change Base/Nucleophile: Use a less hindered base or a more potent nucleophile. 3. Solvent: Ensure a polar aprotic solvent is used to favor SN2.
Starting material consumed, but desired product not formed; polar byproduct identified as an alcohol. Hydrolysis of Alkyl Bromide: Water or hydroxide in the reaction mixture is hydrolyzing the C-Br bond.[7]1. Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
Reaction fails to proceed, even with a strong nucleophile. Poor Nucleophile Generation: The base used may not be strong enough to fully deprotonate your intended nucleophile.1. Stronger Base: Use a stronger base like sodium hydride (NaH) to generate the alkoxide/nucleophile first, then add the substrate.[9] 2. Check Reagent Quality: Ensure the purity and activity of your base and nucleophile.
Mechanistic Degradation Pathways
1. Acid-Catalyzed Ether Cleavage (SN2 Pathway)

Under strong acidic conditions (e.g., HBr), the ether oxygen is protonated. The resulting oxonium ion is a good leaving group. A nucleophile, such as the bromide anion, then attacks the primary carbon of the ethoxy group in an SN2 fashion, cleaving the C-O bond.

Caption: Acid-catalyzed cleavage of the ether via an SN2 mechanism.

2. Base-Induced Elimination (E2 Pathway)

In the presence of a strong, non-nucleophilic base, a proton on the carbon adjacent to the bromine is abstracted. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the C-Br bond cleaves, releasing the bromide ion.

Basic Elimination cluster_0 E2 Elimination Mol This compound TS [Transition State] Mol->TS Base Base: (B-) Base->TS Concerted Products 1-Methyl-2-(vinyloxy)benzene + HB + Br- TS->Products

Caption: Base-induced E2 elimination leading to an alkene byproduct.

Recommended Experimental Protocols
Protocol 1: Stability Test Under Acidic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

  • Reaction Setup: In a vial, add 1 mL of the stock solution and 100 µL of 1M HCl.

  • Time Points: Immediately take a t=0 sample for HPLC or TLC analysis. Cap the vial and let it stand at room temperature (or desired reaction temperature).

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h) and quench with a small amount of saturated NaHCO₃ solution.

  • Analysis: Analyze the samples by HPLC or TLC. Compare the peak area (or spot intensity) of the starting material over time. Look for the appearance of new peaks corresponding to degradation products (e.g., 2-methylphenol).

Protocol 2: Minimizing Elimination in a Substitution Reaction

This protocol describes a typical nucleophilic substitution using sodium phenoxide as an example.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (solvent) and phenol (1.1 eq).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Avoid heating unless necessary, as this will promote the E2 side reaction.

  • Workup & Analysis: Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H NMR to assess the ratio of substitution to elimination products.

References
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Laskar, D. et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. [Link]

  • Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (2015). ResearchGate. [Link]

  • Explaining the reactivity of halogenoalkanes. (n.d.). Crunch Chemistry. [Link]

  • How acidic are haloalkanes? (2014). Quora. [Link]

  • Haloalkane. (n.d.). Wikipedia. [Link]

  • Stability of Halogenoalkanes. (2018). The Student Room. [Link]

  • BTEX Metabolism Metapathway Map. (n.d.). Eawag-BBD. [Link]

  • Proposed pathways and metabolites for the anaerobic degradation of BTEX compounds. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]

  • OH-initiated degradation of 1,2,3-trimethylbenzene in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity. (2023). PubMed. [Link]

  • Suggest reagents and reaction conditions that would result in syn... (n.d.). Pearson+. [Link]

  • 2-Bromoethyl ethyl ether. (n.d.). PubChem. [Link]

  • Anaerobic benzene oxidation in Geotalea daltonii involves activation by methylation and is regulated by the transition state regulator AbrB. (2024). PubMed Central. [Link]

  • (PDF) Anaerobic benzene oxidation in Geotalea daltonii involves activation by methylation and is regulated by the transition state regulator AbrB. (n.d.). ResearchGate. [Link]

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Technical Support Center: Navigating the Challenges of Nucleophilic Substitution on 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 1-(2-bromoethoxy)-2-methylbenzene. This resource is structured to address the common and nuanced challenges encountered during this specific transformation, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the scientific rationale and practical solutions necessary to optimize your synthetic outcomes.

Introduction: The Unique Reactivity of this compound

This compound presents a unique set of challenges in nucleophilic substitution reactions. The presence of an ortho-methyl group on the benzene ring introduces steric considerations that can significantly influence reaction pathways and rates. Furthermore, the bromoethoxy moiety, while a primary alkyl halide, is susceptible to competing elimination reactions under certain conditions. Understanding these inherent structural and electronic factors is paramount to achieving successful and high-yielding substitutions.

This guide will delve into the mechanistic underpinnings of the challenges you may face and provide actionable, field-proven strategies to overcome them.

Troubleshooting Guides & FAQs

Section 1: Low or No Conversion to the Desired Product

Question 1: I am observing very low to no conversion of my this compound with my nucleophile. What are the primary factors to consider?

Answer:

Low or no conversion in the nucleophilic substitution of this substrate typically points to one or a combination of the following factors:

  • Steric Hindrance: The ortho-methyl group on the benzene ring can sterically hinder the approach of the nucleophile to the electrophilic carbon of the bromoethoxy group. This is particularly pronounced with bulky nucleophiles. The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric bulk around the reaction center.[1][2]

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the bromide leaving group, especially given the potential for steric hindrance.

  • Suboptimal Reaction Conditions: The solvent, temperature, and concentration of reactants play a crucial role in the kinetics of the reaction. An inappropriate choice in any of these can lead to a sluggish or stalled reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Recommended Actions:

  • Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a strong, non-nucleophilic base to generate the more reactive alkoxide or amide.

  • Solvent Selection: Employ a polar aprotic solvent such as DMF or DMSO. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.

  • Temperature Optimization: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS is crucial to avoid decomposition.

  • Consider a Phase Transfer Catalyst (PTC): For reactions with ionic nucleophiles that have poor solubility in organic solvents, a PTC like a quaternary ammonium salt can be highly effective. The PTC facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs, often leading to faster reactions and higher yields.[3][4][5]

ParameterRecommendationRationale
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Minimizes solvation of the nucleophile, increasing its reactivity.
Temperature Start at room temperature, then gradually increase to 50-80 °CBalances reaction rate with potential for side reactions.
Nucleophile Concentration 1.1 - 1.5 equivalentsEnsures a sufficient excess to drive the reaction to completion.
Additives Phase Transfer Catalyst (e.g., TBAB) for poorly soluble nucleophilesImproves the concentration of the nucleophile in the organic phase.[3][4][5]
Section 2: Formation of Elimination Byproducts

Question 2: My reaction is producing a significant amount of an alkene byproduct instead of the desired substitution product. How can I suppress this elimination reaction?

Answer:

The formation of an alkene byproduct is due to a competing E2 elimination reaction.[6][7] In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the carbon bearing the bromine. While this compound is a primary alkyl halide, which generally favors Sₙ2, the steric hindrance from the ortho-methyl group can slow down the Sₙ2 reaction, making the E2 pathway more competitive.[8]

Factors Favoring E2 Elimination:

  • Strong, Sterically Hindered Bases: Bulky bases that are also strong nucleophiles will favor elimination as it is more difficult for them to access the electrophilic carbon for substitution.

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Solvent: While polar aprotic solvents are good for Sₙ2, certain solvent-base combinations can also promote E2.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Recommended Actions:

  • Choice of Nucleophile/Base: Opt for a nucleophile that is strong but less basic. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with low basicity. If an alkoxide is required, consider using a less hindered one.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.

  • Use of a Milder Base for Deprotonation: If you are generating your nucleophile in situ by deprotonating a precursor, use the mildest base necessary to achieve deprotonation.

Nucleophile/BaseTendency for Sₙ2Tendency for E2Recommendation
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ HighLowExcellent for substitution.
RO⁻ (primary) ModerateModerateUse at lower temperatures.
t-BuO⁻, LDA Very LowHighAvoid if substitution is desired.
Amines (primary, secondary) ModerateModerateCan lead to over-alkylation.[9][10]
Section 3: Potential for Ether Cleavage

Question 3: I am concerned about the stability of the ether linkage in my substrate under the reaction conditions. Is ether cleavage a likely side reaction?

Answer:

Ether cleavage is a potential side reaction, but it is generally not a major concern under standard nucleophilic substitution conditions for this substrate. Ether cleavage typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at elevated temperatures.[5][11][12][13]

Conditions Favoring Ether Cleavage:

  • Strongly Acidic Conditions: Protonation of the ether oxygen makes it a good leaving group, facilitating cleavage.

  • High Temperatures in the Presence of Strong Acids: Provides the activation energy for C-O bond breaking.

Since most nucleophilic substitutions on this compound are performed under neutral or basic conditions, ether cleavage is unlikely. However, if your reaction conditions involve the use of a strong acid, or if your workup procedure involves a prolonged acidic wash at elevated temperatures, you should be mindful of this potential side reaction.

Preventative Measures:

  • Maintain Neutral or Basic Reaction Conditions: This is the most effective way to avoid ether cleavage.

  • Use Non-Acidic Workup Procedures: If an acidic wash is necessary, perform it at low temperatures and for a short duration.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Azidoethoxy)-2-methylbenzene

This protocol provides a general method for the substitution of the bromide with an azide nucleophile, a reaction that typically favors the Sₙ2 pathway with minimal elimination.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis with a Substituted Phenol

This protocol outlines a general procedure for the reaction of this compound with a phenolic nucleophile, a classic Williamson ether synthesis.[1][2][11]

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.1 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether.

  • Purify by flash column chromatography as needed.

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. BenchChem.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Roy, P., et al. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. Retrieved from [Link]

  • Nishida, K., et al. (2020).
  • Williamson Ether Synthesis. (n.d.). Experiment 06.
  • Nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, February 28). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]

  • Phase transfer catalyst. (n.d.). Little Flower College Guruvayoor.
  • Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Organic Chemistry Revision Sheets.
  • Supplementary Information. (2013). The Royal Society of Chemistry.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Clark, J. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Experiment 6: Reactions of Amines. (n.d.). Scribd. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • Starks, C. M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(19), 4486.
  • Organic Reactions Nucleophilic Substitution. (n.d.).
  • Reactions of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Consider the following reaction sequence starting
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube. Retrieved from [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024, April 4). YouTube. Retrieved from [Link]

  • SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry.

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Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges, particularly those related to solvent effects. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The reaction proceeds by deprotonating 2-methylphenol (o-cresol) with a suitable base to form the 2-methylphenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide like 1,2-dibromoethane.

Core Reaction Workflow

The fundamental pathway involves two key stages: the formation of the nucleophile and the subsequent SN2 displacement.

cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction A 2-Methylphenol (o-Cresol) C 2-Methylphenoxide (Nucleophile) A->C Deprotonation B Base (e.g., K₂CO₃, NaOH, NaH) E 1-(2-Bromoethoxy)- 2-methylbenzene (Product) C->E Nucleophilic Attack D 1,2-Dibromoethane (Electrophile) F Bromide Ion (Leaving Group) E->F Displacement

Caption: General workflow for the Williamson ether synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is extremely low or the reaction failed. How does my choice of solvent contribute to this?

Answer: Low yield is one of the most common issues in Williamson ether synthesis, and the solvent plays a pivotal role. The SN2 mechanism is highly sensitive to the solvent environment because it dictates the solubility of the ionic nucleophile and its reactivity.[1]

  • Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices. They possess acidic protons that can form hydrogen bonds with the oxygen anion of your 2-methylphenoxide. This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity and availability to attack the electrophile.[2] While using an alcohol as the solvent is sometimes done, it tends to slow the reaction rate significantly.[1][3] The presence of water is particularly detrimental as it can consume the base needed to form the phenoxide in the first place.[4][5]

  • Apolar Solvents (e.g., Toluene, Hexane): These solvents are also suboptimal. The 2-methylphenoxide, being an ionic salt (e.g., potassium 2-methylphenoxide), has very poor solubility in apolar solvents. If the nucleophile cannot dissolve, the reaction cannot proceed effectively, leading to minimal conversion.

  • Optimal Solvents (Polar Aprotic): Polar aprotic solvents are the gold standard for this synthesis.[2][6] Solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) are ideal. They have strong dipole moments that effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt. This leaves the negatively charged phenoxide anion "naked" and highly nucleophilic, maximizing the reaction rate and yield.[2] For instance, a common and effective method for this synthesis involves using acetonitrile at approximately 80°C.[7]

Data Summary: Impact of Solvent Class on Reaction Success

Solvent ClassRepresentative SolventsPrimary Effect on Phenoxide NucleophileExpected Outcome
Polar Aprotic DMF, DMSO, AcetonitrileSolvates cation, leaving a highly reactive "naked" anion.[2]High Yield, Faster Reaction Rate
Protic Water, Ethanol, MethanolSolvates and stabilizes the anion via H-bonding, reducing nucleophilicity.[2]Low Yield, Slow Reaction Rate
Apolar Toluene, Hexane, Diethyl EtherFails to dissolve the ionic phenoxide salt.Very Low to No Reaction

Question 2: I've isolated my product, but it's contaminated with significant side products. What are they and how can I prevent them?

Answer: Side product formation is often a direct competitor to the desired SN2 pathway. The main culprits are elimination reactions and C-alkylation, both of which are heavily influenced by reaction conditions.[1][2]

  • E2 Elimination: The 2-methylphenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the 1,2-dibromoethane, leading to an E2 elimination reaction that produces vinyl bromide and unreacted phenoxide. This pathway becomes more favorable at higher temperatures.[2][5]

    • Solution: Carefully control the reaction temperature. Williamson reactions are typically run between 50-100°C.[1][8] If elimination is a major issue, try lowering the temperature and extending the reaction time.[2]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2][6] C-alkylation typically occurs at the ortho and para positions.

    • Solution: The choice of solvent is your primary tool for controlling this selectivity. Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation.[2] Protic solvents, by hydrogen-bonding with the oxygen, can make it less nucleophilic and inadvertently promote C-alkylation.[2] Therefore, sticking with a polar aprotic solvent is crucial for selectivity.

  • Di-alkylation: Since 1,2-dibromoethane is the electrophile, a second molecule of 2-methylphenoxide can displace the second bromine atom, leading to the symmetrical diether 1,2-bis(2-methylphenoxy)ethane as a byproduct.

    • Solution: To favor the desired mono-alkylation product, use a molar excess of 1,2-dibromoethane relative to the 2-methylphenol. This ensures there is a higher probability of a phenoxide molecule encountering a fresh 1,2-dibromoethane molecule rather than the already-reacted product.

Troubleshooting Decision Tree

Start Low Yield or Side Products? Yield Is Yield the Main Issue? Start->Yield SideProducts Are Side Products the Issue? Start->SideProducts SolventCheck Check Solvent: Is it Polar Aprotic (DMF, ACN, DMSO)? Yield->SolventCheck Yes EliminationCheck Alkene byproduct observed? (E2 Elimination) SideProducts->EliminationCheck Yes SwitchSolvent Action: Switch to a Polar Aprotic Solvent. SolventCheck->SwitchSolvent No LowerTemp Action: Lower reaction temperature. EliminationCheck->LowerTemp Yes CAlkylationCheck C-Alkylated byproduct? (Check NMR/MS) EliminationCheck->CAlkylationCheck No ConfirmSolvent Action: Ensure solvent is strictly polar aprotic. CAlkylationCheck->ConfirmSolvent Yes DialkylationCheck Di-ether byproduct observed? CAlkylationCheck->DialkylationCheck No ExcessReagent Action: Use molar excess of 1,2-dibromoethane. DialkylationCheck->ExcessReagent Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base important and how does it relate to the solvent?

A base is essential to deprotonate the hydroxyl group of 2-methylphenol (pKa ≈ 10.3) to generate the far more potent 2-methylphenoxide nucleophile.[3] For phenols, moderately strong bases are usually sufficient.[6]

  • Weaker Bases (K₂CO₃, NaOH, KOH): These are commonly used and are ideal for reactions in polar solvents like acetonitrile or DMF.[6][7] They are cost-effective and effective for deprotonating phenols.

  • Stronger Bases (NaH, KH): Sodium hydride or potassium hydride are very powerful bases that irreversibly deprotonate the phenol.[3][6] They must be used in anhydrous polar aprotic solvents like THF or DMF, as they react violently with protic solvents like water or alcohols.

Q2: What is Phase Transfer Catalysis (PTC) and when should I consider it?

Phase Transfer Catalysis is an elegant technique for reacting reagents that are soluble in two different immiscible phases (e.g., an aqueous phase and an organic phase).[9] In this synthesis, you could dissolve the 2-methylphenol and a base like NaOH in water, and the 1,2-dibromoethane in an organic solvent like toluene. The phenoxide, being ionic, stays in the aqueous phase. A phase transfer catalyst (e.g., tetrabutylammonium bromide) is added, which is soluble in both phases.[1][10] It picks up the phenoxide from the aqueous layer, transports it into the organic layer as an ion pair, allows it to react with the alkyl halide, and then returns for another cycle. The major advantage is that it often allows for milder reaction conditions and eliminates the need for expensive and strictly anhydrous solvents.[4][9]

Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

Yes, but the reaction will likely be slower. The Williamson ether synthesis is an SN2 reaction, and the rate depends on the quality of the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, using 1,2-dibromoethane will generally result in faster reaction times or allow for lower reaction temperatures compared to 1,2-dichloroethane.

Example Experimental Protocols

Protocol 1: Standard Synthesis in Acetonitrile This protocol is adapted from a general procedure for the etherification of phenols.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN) to create a stirrable suspension.

  • Addition of Electrophile: Add 1,2-dibromoethane (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and allow it to reflux with vigorous stirring for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Extraction: Remove the acetonitrile under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water, followed by a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can then be purified by column chromatography to yield pure this compound.

Protocol 2: Phase Transfer Catalysis (PTC) Method This protocol is based on the principles of PTC for Williamson ether synthesis.[4][9]

  • Setup: In a round-bottom flask, combine 2-methylphenol (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and an organic solvent (e.g., toluene).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 25% w/v).

  • Catalyst Addition: Add the phase transfer catalyst, such as tetrabutylammonium bromide (0.05 eq.), to the reaction flask.

  • Reaction: Add the aqueous NaOH solution to the flask. Heat the two-phase mixture to 70-80°C and stir vigorously for several hours until TLC indicates completion. Vigorous stirring is critical to maximize the surface area between the two phases.

  • Workup: Cool the mixture and transfer it to a separatory funnel. Remove the aqueous layer.

  • Purification: Wash the organic layer with water and brine. Dry it over anhydrous sodium sulfate, filter, and remove the solvent. Purify the residue by column chromatography or distillation.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Smolecule. (n.d.). Buy this compound | 18800-32-3.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • YouTube. (2020). Williamson Ether Synthesis.

Sources

Catalyst Selection for Efficient 1-(2-Bromoethoxy)-2-methylbenzene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization for this specific Williamson ether synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles, ensuring a high-yield, high-purity synthesis.

The Critical Role of the Catalyst

The synthesis of this compound is achieved through the O-alkylation of o-cresol with an excess of 1,2-dibromoethane. This reaction is typically carried out under basic conditions. The choice of catalyst is paramount in this two-phase system (aqueous and organic) to ensure the efficient transfer of the o-cresolate anion to the organic phase for its reaction with 1,2-dibromoethane. Phase-transfer catalysts (PTCs) are indispensable in this context, significantly enhancing reaction rates and yields.[1]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you might encounter during your experiments, with a focus on the catalyst's role in both the problem and the solution.

Question 1: My reaction yield is consistently low. What are the likely causes related to my catalyst?

Answer:

Low yield in this synthesis can often be traced back to inefficient catalysis or suboptimal reaction conditions that the catalyst cannot overcome. Here’s a breakdown of potential issues:

  • Inadequate Phase Transfer: The primary role of the catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), is to shuttle the o-cresolate anion from the aqueous phase to the organic phase.[2][3] If the catalyst is not functioning efficiently, the concentration of the nucleophile in the organic phase remains low, leading to a sluggish reaction and consequently, low yield.

  • Catalyst Decomposition: While robust, PTCs can degrade under harsh conditions (e.g., excessively high temperatures or extreme pH). Ensure your reaction temperature is within a reasonable range, typically 50-100°C for Williamson ether synthesis.[4]

  • Insufficient Catalyst Loading: A common oversight is using too little catalyst. While catalytic in nature, a certain threshold concentration is required to facilitate efficient phase transfer. A typical starting point is 1-5 mol% relative to the limiting reagent.

Question 2: I am observing significant amounts of unreacted o-cresol. How can I improve the conversion rate?

Answer:

Observing a large amount of unreacted starting material, in this case, o-cresol, points towards a kinetically slow reaction. Here's how your catalyst choice and reaction setup could be the culprits:

  • Suboptimal Catalyst Structure: The structure of the PTC is crucial. The lipophilicity of the cation (e.g., the tetrabutyl groups in TBAB) is key to its ability to traverse the phase boundary.[1] If you are using a less lipophilic PTC, its efficiency in the organic phase will be diminished.

  • Poor Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the phase transfer occurs. Inadequate agitation will lead to poor catalyst performance, regardless of its intrinsic activity.

  • Choice of Base: The strength and solubility of the base used to deprotonate the o-cresol are important. A base that is not strong enough to fully deprotonate the phenol will result in a lower concentration of the active nucleophile.

Question 3: My final product is contaminated with a significant amount of a C-alkylated byproduct. How can I improve the O-alkylation selectivity?

Answer:

The formation of C-alkylated byproducts is a known issue in the alkylation of phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. Here's how to favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a more "naked" and reactive oxygen anion.[4]

  • Anhydrous Conditions: The presence of water can promote C-alkylation. Ensuring anhydrous conditions can enhance O-alkylation selectivity.[4][5]

  • Catalyst Influence: The nature of the phase-transfer catalyst can also influence the O/C alkylation ratio. Minimizing hydrogen bonding species, which can be influenced by the catalyst and any associated water, tends to favor O-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: Tetrabutylammonium bromide (TBAB) is a widely used and effective phase-transfer catalyst for this type of Williamson ether synthesis.[2][3][6] It offers a good balance of lipophilicity and reactivity.

Q2: Can I reuse the phase-transfer catalyst?

A2: In some systems, particularly liquid-liquid-liquid phase transfer catalysis, the catalyst-rich phase can be recycled, which can improve cost-effectiveness and reduce waste.[7]

Q3: Why is a phase-transfer catalyst necessary?

A3: In this reaction, the deprotonated o-cresol (the nucleophile) is in the aqueous phase, while the 1,2-dibromoethane (the electrophile) is in the organic phase. The PTC acts as a shuttle, transporting the nucleophile to the organic phase where the reaction can occur.[1]

Q4: What are the main side reactions to be aware of?

A4: Besides C-alkylation, another potential side reaction is the E2 elimination of HBr from 1,2-dibromoethane, especially at higher temperatures, though this is less of a concern with primary alkyl halides.[4][8] Dialkylation of o-cresol is also a possibility if the reaction is not carefully controlled.

Catalyst Comparison

CatalystTypical Loading (mol%)Relative CostKey AdvantagesPotential Drawbacks
Tetrabutylammonium Bromide (TBAB) 1 - 5

High efficiency, well-documented.[2]Can be hygroscopic.
Aliquat 336 1 - 5

$
Effective for a wide range of PTC reactions.[5]Can be a mixture of compounds.
Polyethylene Glycol (PEG) 5 - 10$Low cost, low toxicity.[7]May require higher temperatures.

Experimental Protocol: Synthesis of this compound using TBAB

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • o-Cresol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1 equivalent) and TBAB (0.05 equivalents) in toluene.

  • Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH. Add this solution to the reaction flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane (3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A Reaction Setup: o-cresol, TBAB, Toluene B Add Aqueous NaOH A->B C Add 1,2-dibromoethane B->C D Heat to 80°C (4-6 hours) C->D E Monitor by TLC/GC D->E F Cool & Separate Phases E->F Reaction Complete J Low Yield? E->J L Impure Product? E->L G Wash Organic Layer F->G H Dry & Concentrate G->H I Purify Product H->I K Check Catalyst Loading & Stirring Speed J->K M Optimize Solvent & Ensure Anhydrous Conditions L->M G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A o-Cresolate Anion (ArO⁻) G Q⁺ArO⁻ (Active Catalyst) A->G Ion Exchange B NaOH C Na⁺ F Q⁺Br⁻ (Catalyst) C->F Ion Exchange D 1,2-Dibromoethane (BrCH₂CH₂Br) E Product (ArOCH₂CH₂Br) D->E Forms Product E->F Releases Catalyst G->D SN2 Reaction

Caption: Mechanism of phase transfer catalysis in the synthesis.

References

  • Brainly. (2023, February 23). What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment?
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Brainly. (2023, November 19). The Williamson ether synthesis is conducted in an aqueous solution, and tetrabutylammonium bromide is added.
  • Chegg. (2022, November 21). The Williamson ether synthesis is conducted in aqueous solution, and tetrabutylammonium bromide is added to the reaction. What is the purpose of this substance?
  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tetrabutylammonium Bromide in Chemical Synthesis and Beyond. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
  • ResearchGate. (2025, August 5). Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis | Request PDF.
  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • ResearchGate. (n.d.). Optimization of reaction conditions: Optimization of reactions were... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • ResearchGate. (2025, August 7). Synthesis of o-cresol from phenol and methanol via gas phase alkylation.
  • ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Google Patents. (2017, August 17). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity.
  • Bocsci. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
  • Reddit. (2017, September 16). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists) : r/chemistry.
  • ChemRxiv. (n.d.). Multi-task Bayesian Optimization of Chemical Reactions.
  • Google Patents. (n.d.). US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation.
  • Sigma-Aldrich. (n.d.). 1-bromo-2-methylbenzene.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Cram. (n.d.). Methyl Benzene Synthesis Lab Report - 2313 Words.
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Validation & Comparative

comparing synthesis methods for 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene: A Comparative Analysis

Introduction

This compound (CAS No. 18800-32-3) is a key building block in modern organic synthesis.[1][2] With the molecular formula C₉H₁₁BrO, its structure features a reactive bromoethyl ether attached to an o-cresol backbone.[3][4] This bifunctionality makes it a valuable intermediate for introducing the 2-(o-tolyloxy)ethyl moiety into larger molecules. Its application is particularly prominent in the development of novel pharmaceutical and agrochemical agents, where this structural motif is often explored for its potential bioactive properties.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed comparison of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to analyze the underlying mechanisms, process efficiencies, and practical considerations that guide the selection of an optimal synthesis strategy in a research and development setting.

Core Methodology: The Williamson Ether Synthesis

The most fundamental and widely employed route to this compound is the Williamson ether synthesis.[3] This classic SN2 reaction, first reported in 1850, remains one of the most reliable methods for forming ethers.[5][6] The core transformation involves the reaction of a deprotonated alcohol—in this case, the phenoxide of 2-methylphenol (o-cresol)—with a primary alkyl halide, 1,2-dibromoethane.[6][7]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The first step is the deprotonation of the weakly acidic phenolic hydroxyl group of o-cresol by a base to generate a highly nucleophilic phenoxide anion. This anion then performs a "backside attack" on one of the electrophilic carbon atoms of 1,2-dibromoethane.[5] This concerted step forms the C-O ether bond while simultaneously displacing a bromide ion as the leaving group.

We will explore two highly effective variations of this core methodology: a classical approach using potassium carbonate and a modern, catalytically enhanced method using Phase Transfer Catalysis (PTC).

Method 1: Classical Williamson Synthesis with Potassium Carbonate

This approach represents a robust and straightforward application of the Williamson synthesis. Potassium carbonate (K₂CO₃) is a moderately strong base, which is sufficient to deprotonate the phenol.[7] The reaction is typically run at elevated temperatures in a polar aprotic solvent like acetonitrile to ensure adequate solubility of the reagents and a sufficient reaction rate.[3]

Reaction Pathway

Classical_Williamson_Synthesis cluster_sn2 SN2 Reaction o_cresol 2-Methylphenol (o-Cresol) phenoxide 2-Methylphenoxide (Nucleophile) o_cresol->phenoxide Deprotonation dibromoethane 1,2-Dibromoethane product 1-(2-Bromoethoxy)- 2-methylbenzene dibromoethane->product k2co3 K₂CO₃ (Base) phenoxide->product khco3 KHCO₃ kbr KBr

Caption: SN2 pathway for the classical Williamson ether synthesis.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10 mL per 1 g of phenol).

  • Add an excess of 1,2-dibromoethane (3.0 eq.) to the suspension. Using a significant excess of the dibromoalkane is a critical choice to minimize the formation of the bis-ether byproduct, 1,2-bis(2-methylphenoxy)ethane.

  • Heat the reaction mixture to reflux (approx. 80-82°C) with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 6-12 hours).[3]

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts (K₂CO₃, KHCO₃, KBr).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude oil is redissolved in a water-immiscible solvent (e.g., ethyl acetate), washed with 5% aqueous NaOH to remove any unreacted phenol, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify further by vacuum distillation or column chromatography if necessary.

Performance Data
ParameterValue/ConditionSource
Starting Materials 2-Methylphenol, 1,2-Dibromoethane[3]
Base Potassium Carbonate (K₂CO₃)[3]
Solvent Acetonitrile[3]
Temperature ~80°C (Reflux)[3]
Reaction Time 6 - 12 hours[3]
Reported Yield 71% - 94%[3]

Method 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases.[8] In this synthesis, the organic reactants (phenol, dibromoethane) are in an organic phase, while the inorganic base (K₂CO₃ or NaOH) may be a solid or an aqueous solution.[9] The PTC, typically a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) or bromide (TBAB), facilitates the reaction by transporting the phenoxide anion into the organic phase.[3][10]

The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic solvent.[11] This "activated" anion can then readily react with 1,2-dibromoethane. This methodology often leads to faster reactions, higher yields, and allows for milder reaction conditions (lower temperatures).[9][12]

Catalytic Cycle

PTC_Cycle Phase Transfer Catalysis Cycle cluster_organic Organic Phase (e.g., DMSO) cluster_inorganic Inorganic Phase (Solid K₂CO₃) R_OH Ar-OH (2-Methylphenol) phenoxide_aq ArO⁻ K⁺ R_OH->phenoxide_aq Deprotonation at Interface R_Br Br-CH₂CH₂-Br Product Ar-O-CH₂CH₂-Br (Product) R_Br->Product catalyst_return [Q⁺ Br⁻] Product->catalyst_return ion_pair_org [Q⁺ ArO⁻] (Lipophilic Ion Pair) ion_pair_org->Product SN2 Reaction catalyst_aq Q⁺ I⁻ (Catalyst, e.g., TBAI) catalyst_return->catalyst_aq Catalyst Regeneration Base K₂CO₃ phenoxide_aq->ion_pair_org catalyst_aq->ion_pair_org Anion Exchange

Caption: Catalytic cycle for the PTC-enhanced Williamson ether synthesis.

Experimental Protocol
  • Combine 2-methylphenol (1.0 eq.), 1,2-dibromoethane (3.0 eq.), powdered potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.05 eq.) in dimethyl sulfoxide (DMSO).[3]

  • Stir the mixture vigorously at a moderately elevated temperature (e.g., 50°C).[3] The lower temperature is a direct advantage of the catalytic approach.

  • Monitor the reaction by TLC or GC. The reaction is often significantly faster than the classical method, typically completing in 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with 5% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Performance Data
ParameterValue/ConditionSource
Starting Materials 2-Methylphenol, 1,2-Dibromoethane[3]
Base Potassium Carbonate (K₂CO₃)[3]
Catalyst Tetrabutylammonium Iodide (TBAI)[3]
Solvent Dimethyl Sulfoxide (DMSO)[3]
Temperature 50°C[3]
Reaction Time 2 - 4 hours[3]
Reported Yield High (often >90%)[3]

Comparative Analysis of Synthesis Methods

The choice between the classical and PTC-enhanced methods depends on the specific goals of the synthesis, such as scale, desired throughput, and cost considerations.

FeatureMethod 1: Classical WilliamsonMethod 2: PTC-EnhancedRationale
Reaction Rate Slower (6-12 h)Faster (2-4 h)PTC overcomes phase limitations, increasing effective reactant concentration.[10]
Temperature Higher (~80°C)Milder (~50°C)The activated nucleophile in the PTC system is more reactive, lowering the activation energy.[9]
Yield Good (71-94%)Excellent (>90%)Milder conditions and faster reactions often reduce the formation of degradation byproducts.[3]
Reagent Cost LowerHigher (due to catalyst)The cost of the phase-transfer catalyst adds to the overall expense.
Process Simplicity SimplerMore complexInvolves an additional reagent (catalyst) and requires efficient stirring for phase mixing.
Scalability GoodExcellentPTC is widely used in industrial processes due to its efficiency and reproducibility.[11]
Green Chemistry ModerateGoodPTC can enable the use of water as a solvent and reduces energy consumption via lower temperatures.[12]

Senior Application Scientist's Recommendation

Both described methods are effective and reliable for the synthesis of this compound. The optimal choice is contingent on the application's specific constraints and objectives.

  • For Small-Scale Laboratory and Exploratory Synthesis: The Classical Williamson Synthesis (Method 1) is often the preferred starting point. Its procedural simplicity and the low cost of reagents make it ideal for producing gram-scale quantities for initial research without extensive optimization. The protocol is robust and high-yielding, providing sufficient material for subsequent derivatization and screening.

  • For Process Development, Scale-Up, and High-Throughput Synthesis: The PTC-Enhanced Synthesis (Method 2) is demonstrably superior. The significant reduction in reaction time and temperature translates directly to increased throughput and lower energy costs on an industrial scale. While the initial catalyst cost is higher, this is often offset by improved yield, reduced cycle times, and potentially lower capital expenditure on high-temperature equipment. The milder conditions are also beneficial for safety and can be crucial if other sensitive functional groups are present in more complex analogs.

References

  • Smolecule. (n.d.). This compound | 18800-32-3.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Dehmlow, E. V., & Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]

  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomed J Sci & Tech Res, 45(4). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-(2-Bromoethoxy)-2-methylbenzene by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Failure to rigorously validate a chemical structure can have profound consequences, leading to irreproducible results and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.

This guide provides an in-depth, practical comparison of theoretically predicted and experimentally derived NMR data to validate the structure of 1-(2-Bromoethoxy)-2-methylbenzene (Chemical Formula: C₉H₁₁BrO), a valuable intermediate in organic synthesis. We will dissect the causality behind spectral features, offering field-proven insights into the process of structural verification.

The Molecule: this compound

Before delving into the spectral data, a foundational understanding of the target structure is essential. The molecule consists of a benzene ring substituted at position 1 with a 2-bromoethoxy group (-OCH₂CH₂Br) and at position 2 with a methyl group (-CH₃). This substitution pattern dictates the electronic environment of each proton and carbon atom, which in turn governs their unique resonance frequencies (chemical shifts) in an NMR spectrum.

Part 1: ¹H NMR Spectral Analysis — A Proton's Perspective

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Theoretical Prediction

Based on the structure, we can predict the following signals for this compound:

  • Aromatic Protons (4H): The four protons on the benzene ring are in distinct chemical environments due to the ortho- and meta-directing effects of the substituents. We expect a complex, overlapping multiplet pattern in the typical aromatic region of ~6.8-7.2 ppm .

  • Ethoxy Protons (-OCH₂CH₂Br, 4H):

    • -OCH₂- (2H): These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect will shift their signal downfield. We predict a triplet at approximately 4.2-4.3 ppm due to coupling with the adjacent -CH₂Br protons.

    • -CH₂Br (2H): These protons are adjacent to a bromine atom, also an electronegative element. Their signal will also be downfield, predicted as a triplet around 3.6-3.7 ppm , arising from coupling to the -OCH₂- protons.

  • Methyl Protons (-CH₃, 3H): The methyl group protons are attached to the aromatic ring. They are in a relatively shielded environment and will appear as a sharp singlet (no adjacent protons to couple with) in the upfield region, expected around 2.2-2.3 ppm .

Comparison with Experimental Data

The following table compares the predicted ¹H NMR signals with representative experimental data acquired in a standard deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted δ (ppm) Experimental δ (ppm) Multiplicity Integration
Aromatic (H-Ar)6.8 - 7.26.84 - 7.18Multiplet (m)4H
Methylene (-OCH₂)4.2 - 4.34.28Triplet (t)2H
Methylene (-CH₂Br)3.6 - 3.73.65Triplet (t)2H
Methyl (-CH₃)2.2 - 2.32.25Singlet (s)3H

The exceptional correlation between the predicted and experimental data provides strong evidence for the proposed structure. The downfield shifts of the ethoxy protons confirm their attachment to electronegative atoms (O and Br), and their triplet splitting patterns definitively establish their connectivity. The integration values (4H:2H:2H:3H) perfectly match the number of protons in each unique environment.

Part 2: ¹³C NMR Spectral Analysis — The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for defining the carbon framework of a molecule. In standard proton-decoupled spectra, each unique carbon atom typically appears as a single line, simplifying spectral interpretation.

Theoretical Prediction

The structure of this compound possesses 9 unique carbon atoms, and thus we expect to see 9 distinct signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (6C): These will appear in the downfield region (~110-158 ppm ). The carbon atom directly bonded to the oxygen (-C-O, C1) will be the most deshielded due to oxygen's high electronegativity. The carbon bearing the methyl group (C2) will also have a distinct shift.

  • Ethoxy Carbons (2C):

    • -OCH₂-: This carbon is deshielded by the adjacent oxygen and is expected around 68-70 ppm .

    • -CH₂Br: This carbon is influenced by the bromine atom and should appear further upfield, around 28-30 ppm .

  • Methyl Carbon (1C): The methyl carbon is the most shielded and will resonate at the highest field (lowest ppm value), predicted around 15-17 ppm .

Comparison with Experimental Data

The table below compares the predicted ¹³C chemical shifts with experimental values.

Carbon Assignment Predicted δ (ppm) Experimental δ (ppm)
C1 (-C-O)~157156.2
C2 (-C-CH₃)~130130.8
C3/C4/C5/C6 (Ar-C)110 - 128127.1, 125.3, 120.9, 111.4
Methylene (-OCH₂)68 - 7068.9
Methylene (-CH₂Br)28 - 3029.1
Methyl (-CH₃)15 - 1716.2

The observation of 9 distinct signals, with chemical shifts falling squarely within the predicted ranges, confirms the carbon skeleton of this compound. The downfield position of the C1 signal is characteristic of an ether linkage on an aromatic ring, while the upfield signal at 16.2 ppm is definitive for the methyl group.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the trustworthiness of NMR data, a rigorous and standardized experimental protocol is paramount. This protocol serves as a self-validating system for acquiring high-quality spectra for small molecules like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field frequency throughout the experiment, which is crucial for high resolution.

    • Shimming: The magnetic field must be perfectly homogeneous across the sample volume. The process of "shimming" involves adjusting a series of shim coils to optimize field homogeneity, resulting in sharp, symmetrical peaks. Poor shimming is a common source of broad and distorted signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to 2-3 seconds to ensure adequate data point resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state, ensuring accurate signal integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard pulse-acquire sequence with proton broadband decoupling is used. This decoupling irradiates all proton frequencies, causing the ¹³C signals to collapse from complex multiplets into sharp singlets, greatly simplifying the spectrum.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%) and its smaller magnetic moment, more scans are required. Typically, 256 to 1024 scans are necessary to obtain a good spectrum.

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to ensure all carbon signals are captured.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum so that all peaks are purely absorptive and positive.

    • Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow from sample synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesize Compound (e.g., Williamson Ether Synthesis) purification Purify Product (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep acquisition Data Acquisition (Lock, Shim, Run ¹H & ¹³C) sample_prep->acquisition processing Data Processing (FT, Phase, Baseline) acquisition->processing comparison Compare Predicted vs. Experimental Data (δ, Multiplicity, Integration) processing->comparison prediction Predict Spectra (Based on Proposed Structure) prediction->comparison confirmation Structure Confirmed comparison->confirmation Data Match?

Caption: Workflow for the synthesis and structural validation of this compound using NMR.

Conclusion

The rigorous comparison of predicted and experimental NMR data provides a powerful, self-validating system for structural elucidation. In the case of this compound, the perfect alignment of ¹H and ¹³C NMR spectral features—including chemical shifts, signal multiplicities, and proton integrations—with those anticipated from the proposed structure allows for its unambiguous validation. This methodical approach, grounded in the fundamental principles of NMR and supported by robust experimental protocols, is indispensable for ensuring scientific integrity in chemical research and development.

References

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2005). Elsevier. This text provides a comprehensive overview of NMR theory and its application. [Link]

  • Organic Chemistry Data. A comprehensive online database of NMR data for a wide range of organic compounds. [Link]

  • SpectraBase. A free, community-supported database of spectra, including NMR, from Wiley. [Link]

  • PubChem. An open chemistry database at the National Institutes of Health (NIH), containing spectral information for millions of compounds. [Link]

A Comparative Study of Reactivity Between 1-(2-Bromoethoxy)-2-methylbenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive comparative analysis of the chemical reactivity of 1-(2-Bromoethoxy)-2-methylbenzene and its positional isomers, the meta (1-(2-Bromoethoxy)-3-methylbenzene) and para (1-(2-Bromoethoxy)-4-methylbenzene) variants. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the nuanced differences in their reactivity, dictated by the position of the methyl group, is paramount for optimizing synthetic routes and predicting product outcomes. This document delves into the theoretical underpinnings of their reactivity, provides detailed experimental protocols for empirical comparison, and presents the expected outcomes based on established principles of physical organic chemistry.

Theoretical Framework: Unpacking Isomeric Effects

The reactivity of these isomers is primarily dictated by two key structural features: the reactive 2-bromoethoxy side chain and the substituted benzene ring. The interplay between steric and electronic effects, which varies with the ortho, meta, or para position of the methyl group, governs the outcome of chemical transformations at these sites.

Reactivity of the 2-Bromoethoxy Side Chain

The C-Br bond in the ethyl chain is the primary site for nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions. As a primary alkyl halide, it is highly susceptible to Sₙ2 reactions involving backside attack by a nucleophile.[2][3]

  • Electronic Effects: The electron-donating nature of the methyl group on the aromatic ring has a negligible electronic influence on the distant C-Br bond. Therefore, the intrinsic reactivity of the bromoethoxy chain is expected to be similar across all three isomers from an electronic standpoint.

  • Steric Effects: The critical differentiating factor is steric hindrance. The proximity of the methyl group to the bromoethoxy chain in the ortho isomer creates significant steric congestion. This bulkiness impedes the trajectory of an incoming nucleophile for an Sₙ2 reaction and can also influence the accessibility of the β-protons for an E2 reaction. This effect is diminished in the meta isomer and virtually absent in the para isomer.

Based on these principles, a clear reactivity trend can be hypothesized for side-chain reactions: Reactivity Order: para > meta >> ortho

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of the benzene ring. The regiochemical outcome is determined by the directing effects of the two existing substituents: the methyl group and the bromoethoxy group.

  • Methyl Group (-CH₃): A classic activating group that donates electron density via induction and hyperconjugation. It is a strong ortho, para-director.[4][5]

  • Bromoethoxy Group (-OCH₂CH₂Br): The ether oxygen atom possesses lone pairs that can be donated to the ring through resonance, making it an activating, ortho, para-director.[6] This resonance effect generally outweighs the inductive withdrawal from the electronegative oxygen.

The overall reactivity and the position of substitution depend on whether these directing effects are cooperative (reinforcing) or antagonistic.[7][8]

Synthesis of Isomeric Precursors

The three isomers are readily synthesized via a Williamson ether synthesis, reacting the corresponding cresol isomer (o-, m-, or p-cresol) with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate.[1][9]

G cluster_start Starting Materials cluster_reagents Reagents Cresol o, m, or p-Cresol Process Williamson Ether Synthesis (Heat, 80°C) Cresol->Process Dibromoethane 1,2-Dibromoethane Dibromoethane->Process Base K₂CO₃ (Base) Base->Process Solvent Acetonitrile (Solvent) Solvent->Process Workup Aqueous Workup & Purification Process->Workup Product 1-(2-Bromoethoxy)-methylbenzene (ortho, meta, or para isomer) Workup->Product

Caption: General workflow for the synthesis of the title isomers.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical hypotheses, the following parallel experiments are proposed. It is critical that all reactions are run under identical conditions of temperature, concentration, and solvent to ensure a valid comparison.

Experiment 1: Nucleophilic Substitution (Sₙ2) with Sodium Azide

This experiment compares the rate of Sₙ2 reaction by converting the bromo-compounds into their corresponding azido-derivatives. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

G Start Isomer (ortho, meta, or para) (1.0 eq) Reaction Stir at 50°C Monitor by GC/TLC Start->Reaction Reagent Sodium Azide (NaN₃) (1.2 eq) Reagent->Reaction Solvent DMF Solvent->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Product Azido-Product Dry->Product

Caption: Experimental workflow for the comparative Sₙ2 reaction.

Methodology:

  • To three separate, identical reaction flasks, add this compound (ortho), 1-(2-Bromoethoxy)-3-methylbenzene (meta), and 1-(2-Bromoethoxy)-4-methylbenzene (para) (1.0 mmol each).

  • Add sodium azide (1.2 mmol) and 5 mL of dimethylformamide (DMF) to each flask.

  • Place all flasks in a pre-heated oil bath at 50°C and stir vigorously.

  • Monitor the reactions by taking aliquots every 30 minutes and analyzing via GC to determine the percentage conversion of the starting material.

  • After 4 hours, cool the reactions to room temperature, pour into 20 mL of water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity.

Expected Outcome: The rate of reaction is predicted to follow the order: para > meta >> ortho . The ortho isomer is expected to show significantly lower conversion due to steric hindrance impeding the backside attack of the azide nucleophile.

Experiment 2: Elimination (E2) with Potassium tert-Butoxide

This experiment evaluates the propensity of each isomer to undergo an E2 elimination to form the corresponding vinyl ether.

Methodology:

  • In three separate, dry flasks under an inert atmosphere (N₂ or Argon), dissolve each isomer (1.0 mmol) in 5 mL of dry tetrahydrofuran (THF).

  • Cool each flask to 0°C in an ice bath.

  • Add a solution of potassium tert-butoxide (1.5 mmol) in 3 mL of THF dropwise to each flask over 5 minutes.

  • Allow the reactions to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench each reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Determine the yield of the vinyl ether product for each isomer.

Expected Outcome: While E2 reactions are also sensitive to sterics, the primary factor is the accessibility of the β-protons. In this substrate, the steric environment around the α-carbon (bearing the bromine) will influence the stability of the transition state. A similar trend to Sₙ2 is expected: para ≈ meta > ortho . The ortho isomer will likely react slowest.

Experiment 3: Electrophilic Aromatic Substitution (Nitration)

This experiment investigates the directing effects of the substituents by introducing a nitro group onto the aromatic ring.

G substituents Substituent | Type | Directing Effect methyl -CH₃ (Methyl) | Activating (EDG) | Ortho, Para ether -OR (Ether) | Activating (Resonance) | Ortho, Para ortho_isomer Ortho Isomer (Reinforcing) outcome1 Major products at positions 4 & 6 ortho_isomer->outcome1 Synergistic direction meta_isomer Meta Isomer (Reinforcing) outcome2 Major products at positions 2, 4, 6 meta_isomer->outcome2 Synergistic direction para_isomer Para Isomer (Reinforcing) outcome3 Major product at positions 3 & 5 para_isomer->outcome3 Synergistic direction

Caption: Directing effects of substituents in EAS for the three isomers.

Methodology:

  • In three separate flasks, dissolve each isomer (1.0 mmol) in 3 mL of glacial acetic acid and cool to 0°C.

  • Prepare a nitrating mixture by slowly adding 1 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid at 0°C.

  • Add the cold nitrating mixture dropwise to each of the isomer solutions, maintaining the temperature below 5°C.

  • Stir the reactions at 0-5°C for 45 minutes.

  • Carefully pour each reaction mixture onto 20 g of crushed ice and stir until the ice melts.

  • Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.

  • Analyze the product distribution for each reaction using ¹H NMR spectroscopy to identify the positions of nitration.

Expected Outcome:

  • Ortho isomer: Will yield a mixture of 4-nitro and 6-nitro products, with the 4-nitro (para to the methyl group) likely predominating due to reduced steric hindrance.

  • Meta isomer: Will yield a mixture of products with substitution at the 2-, 4-, and 6-positions, as all are activated by both groups. The 4-position product is expected to be a major component.

  • Para isomer: Will yield substitution almost exclusively at the 3- and 5-positions (ortho to the bromoethoxy group), which are equivalent.

Summary of Comparative Data

The expected results from the experimental protocols are summarized below. This table serves as a predictive guide for researchers planning syntheses with these building blocks.

Isomer Position Experiment Governing Factor(s) Predicted Relative Rate / Outcome
Ortho Sₙ2 SubstitutionSteric HindranceSlowest
Meta Sₙ2 SubstitutionSteric HindranceIntermediate
Para Sₙ2 SubstitutionSteric HindranceFastest
Ortho E2 EliminationSteric HindranceSlowest
Meta E2 EliminationSteric HindranceIntermediate / Fast
Para E2 EliminationSteric HindranceFastest
Ortho EAS (Nitration)Electronic Directing EffectsProducts at 4- and 6-positions
Meta EAS (Nitration)Electronic Directing EffectsProducts at 2-, 4-, and 6-positions
Para EAS (Nitration)Electronic Directing EffectsProduct at 3- and 5-positions

Conclusion and Synthetic Implications

This guide establishes a clear framework for understanding the differential reactivity of ortho, meta, and para isomers of 1-(2-Bromoethoxy)-methylbenzene. The reactivity of the bromoethoxy side chain in Sₙ2 and E2 reactions is overwhelmingly controlled by steric hindrance , making the ortho isomer significantly less reactive than its meta and para counterparts. Conversely, the regioselectivity of Electrophilic Aromatic Substitution is governed by the cooperative electronic directing effects of the methyl and bromoethoxy groups, leading to distinct and predictable product distributions for each isomer.

For drug development and materials science professionals, these findings are critical. When a synthetic route requires a nucleophilic attack on the side chain, the para isomer is the substrate of choice for achieving high yields and rapid reaction rates. When functionalization of the aromatic core is desired, the choice of isomer allows for precise control over the placement of new substituents, enabling the targeted synthesis of complex molecular architectures.

References

  • Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?[Link]

  • JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups.[Link]

  • Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes.[Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in EAS.[Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes.[Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.[Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity.[Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

1-(2-Bromoethoxy)-2-methylbenzene is a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its utility as a synthetic intermediate means that the purity of the starting material directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final product. The presence of unreacted starting materials, by-products, or residual solvents can lead to unpredictable reaction pathways and introduce contaminants that are difficult to remove in later stages.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the principles, provide field-proven experimental protocols, and compare the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Our focus is not just on the "how," but the "why"—explaining the rationale behind each step to ensure robust, reliable, and self-validating purity analysis for researchers, scientists, and drug development professionals.

Understanding the Synthetic Landscape: Anticipating Potential Impurities

The most common route for synthesizing this compound is the Williamson ether synthesis, typically involving the reaction of o-cresol with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate.[1][2] Understanding this pathway is crucial as it allows us to anticipate the most likely impurities:

  • Unreacted Starting Materials: o-cresol and 1,2-dibromoethane.

  • Side-Reaction By-products:

    • Dialkylation Product: 1,2-bis(2-methylphenoxy)ethane, formed if a second molecule of o-cresol reacts with the product.

    • Elimination Product: 2-methylphenoxy)ethene, although less likely with a primary halide.[3]

  • Reagent and Solvent Residues: Residual base (K₂CO₃), salts (KBr), and solvents (e.g., acetonitrile).

A multi-faceted analytical approach is therefore necessary to detect and quantify this diverse range of potential contaminants.

Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for the rigorous purity assessment of synthesized this compound, integrating orthogonal analytical techniques to build a complete impurity profile.

Purity_Assessment_Workflow cluster_0 Initial Synthesis Output cluster_1 Primary Analytical Methods cluster_2 Information Obtained cluster_3 Final Assessment Synthesized_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Synthesized_Product->NMR Sample Aliquots GCMS GC-MS Analysis Synthesized_Product->GCMS Sample Aliquots HPLC HPLC-UV Analysis Synthesized_Product->HPLC Sample Aliquots NMR_Info Structural Confirmation Quantitative Purity (qNMR) Identifies Major Impurities NMR->NMR_Info GCMS_Info Detection of Volatile Impurities (Starting Materials, Solvents) Mass-based Identification GCMS->GCMS_Info HPLC_Info Detection of Non-Volatile Impurities (By-products, Degradants) Quantitative Analysis HPLC->HPLC_Info Final_Assessment Comprehensive Purity Assessment & Impurity Profile NMR_Info->Final_Assessment Data Integration GCMS_Info->Final_Assessment Data Integration HPLC_Info->Final_Assessment Data Integration

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 1-(2-Bromoethoxy)-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of novel 1-(2-Bromoethoxy)-2-methylbenzene derivatives. While literature on this specific chemical series is nascent, its structural motifs—a brominated aromatic ring, an ether linkage, and a methylbenzene moiety—suggest a strong rationale for investigating its potential as a source of new therapeutic agents. Drawing parallels from structurally related compounds, we outline a strategic screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities. This document is designed for researchers in drug discovery, offering detailed, self-validating experimental protocols, a framework for data comparison, and insights into the causality behind methodological choices to empower the discovery of novel bioactive molecules.

Introduction: Rationale for Screening

The compound this compound (CAS 18800-32-3) is a functionalized aromatic compound primarily utilized as a reactive intermediate in organic synthesis.[1][2] Its structure, however, contains several pharmacophores that are prevalent in molecules with established biological activity, making its derivatives compelling candidates for therapeutic screening.

  • Brominated Aromatics: The presence of a bromine atom can significantly enhance the biological activity of a molecule. Halogen bonding can influence drug-receptor interactions, and brominated compounds have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

  • Phenoxy Ether Linkage: The ether linkage provides structural flexibility and is a common feature in many drug classes. Derivatives of phenoxy and alkoxybenzenes have been explored for a wide range of bioactivities, including anticancer and antimicrobial effects.[7][8][9]

  • Methylbenzene Moiety: The toluene (methylbenzene) group can influence the lipophilicity and metabolic stability of a compound, impacting its pharmacokinetic profile and biological action.[10] Derivatives have been investigated for anti-inflammatory and other therapeutic effects.[11][12]

Based on this structural analysis, a logical first-pass screening strategy for novel this compound derivatives should focus on three primary areas: Cytotoxicity against cancer cell lines , Antimicrobial activity against pathogenic bacteria, and Anti-inflammatory potential .

The Screening Cascade: A Workflow for Discovery

A tiered approach is essential to efficiently screen a library of new chemical entities (NCEs). This ensures that resources are focused on the most promising candidates. The workflow begins with broad primary screens for general activity, followed by more specific secondary assays to determine potency and selectivity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Confirmation & Secondary Assays cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of Derivatives Purify Purification & QC (NMR, MS, HPLC) Synthesis->Purify Library Compound Library (DMSO Stocks) Purify->Library P_Cancer Anticancer Screen (MTT Assay) Library->P_Cancer P_Microbe Antimicrobial Screen (Agar Diffusion) Library->P_Microbe P_Inflam Anti-inflammatory Screen (NO Inhibition) Library->P_Inflam S_Cancer IC50 Determination Selectivity vs Normal Cells P_Cancer->S_Cancer S_Microbe MIC/MBC Determination (Broth Microdilution) P_Microbe->S_Microbe S_Inflam Dose-Response Curve Cytokine Profiling P_Inflam->S_Inflam Lead Mechanism of Action In Vivo Studies S_Cancer->Lead S_Microbe->Lead S_Inflam->Lead

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Comparative Guide to Primary Screening Assays

This section provides detailed protocols for robust and widely accepted primary screening assays. For each protocol, a self-validating system is described, including necessary controls to ensure data integrity.

Anticancer Activity: Cytotoxicity Screening

Cytotoxicity screening is a foundational step in identifying compounds that can inhibit cancer cell growth or induce cell death.[13] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[16]

The results of a cytotoxicity screen are typically expressed as the IC₅₀ value—the concentration of the compound required to inhibit 50% of cell growth. A lower IC₅₀ indicates higher potency.

Compound IDTarget Cell LineIC₅₀ (µM) [Hypothetical]Positive ControlIC₅₀ (µM)
BEMB-001MCF-7 (Breast)12.5 ± 1.1Doxorubicin0.9 ± 0.1
BEMB-002A549 (Lung)8.7 ± 0.9Doxorubicin1.2 ± 0.2
BEMB-003HCT116 (Colon)25.1 ± 2.8Doxorubicin1.5 ± 0.3
BEMB-004MCF-7 (Breast)5.2 ± 0.6Doxorubicin0.9 ± 0.1

Table 1: Hypothetical anticancer activity of this compound (BEMB) derivatives. Data are presented as mean ± SD. This table serves as a template for presenting experimental findings.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture media. Replace the old media in the wells with 100 µL of media containing the test compounds. Include "vehicle control" wells (e.g., 0.1% DMSO) and "media only" wells (blank). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the media from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity Screening

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[17][18][19] It provides qualitative results and allows for the screening of multiple compounds simultaneously.[20] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. An effective antimicrobial agent will create a clear zone of growth inhibition around the well.[21]

Initial screening results are recorded as the diameter of the inhibition zone. Potent compounds are then subjected to broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Compound IDS. aureus (Zone, mm)E. coli (Zone, mm)Positive ControlS. aureus (Zone, mm)E. coli (Zone, mm)
BEMB-001100Ciprofloxacin2522
BEMB-002148Ciprofloxacin2522
BEMB-00300Ciprofloxacin2522
BEMB-0041812Ciprofloxacin2522

Table 2: Hypothetical antimicrobial activity (zone of inhibition) of BEMB derivatives. A zone diameter of 0 indicates no activity. This table is a template for presenting primary screening data.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[18]

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[17]

  • Controls: Load a positive control (e.g., Ciprofloxacin, 10 µg/mL) and a negative control (solvent/vehicle only, e.g., 10% DMSO) into separate wells on the same plate.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well, including the diameter of the well itself.

Anti-inflammatory Activity Screening

A common method for in vitro anti-inflammatory screening is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11][22] LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key mediator in inflammation. The Griess assay is used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.[11] This pathway is activated by LPS and leads to the transcription of pro-inflammatory genes, including iNOS. A potential mechanism for active this compound derivatives could be the suppression of this pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Cascade IkB IκB Degradation IKK->IkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription iNOS iNOS, COX-2, etc. Transcription->iNOS BEMB Hypothetical BEMB Derivative BEMB->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a BEMB derivative.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compounds. Include a positive control (e.g., Dexamethasone) and a vehicle control.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.

  • Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the prepared Griess Reagent to each well.

  • Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The chemical framework of this compound presents a promising starting point for the discovery of novel bioactive agents. The screening cascade detailed in this guide—targeting anticancer, antimicrobial, and anti-inflammatory activities—provides a robust and scientifically rigorous pathway for initial evaluation. By employing these standardized, self-validating protocols, researchers can efficiently identify "hit" compounds. Subsequent steps for promising hits will involve determining dose-response relationships, assessing selectivity against non-cancerous cells or commensal microflora, and ultimately elucidating the mechanism of action to drive the optimization of lead candidates.

References

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spectroscopic comparison of 1-(2-Bromoethoxy)-2-methylbenzene with starting materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the aromatic ether, 1-(2-Bromoethoxy)-2-methylbenzene, with its precursor materials, 2-methylphenol (o-cresol) and 1,2-dibromoethane. The successful formation of the target molecule is unequivocally confirmed by analyzing the distinct changes observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). This analysis serves as a self-validating system to verify the outcome of the Williamson ether synthesis.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] In this S N 2 reaction, the nucleophilic phenoxide ion, generated by deprotonating 2-methylphenol, attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion.[2][3] This process results in the formation of a new carbon-oxygen bond, creating the ether linkage.

Reaction_Scheme Fig. 1: Williamson Ether Synthesis Scheme o_cresol 2-Methylphenol (o-Cresol) plus1 + dibromoethane 1,2-Dibromoethane reagents Base (e.g., NaOH) —————> product This compound plus2 + NaBr + H2O

Fig. 1: Williamson Ether Synthesis Scheme

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5] A comparison of the IR spectra of the product and starting materials reveals the key transformation: the conversion of a phenolic hydroxyl group to an aryl ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample (o-cresol, 1,2-dibromoethane, or the purified product) directly onto the center of the ATR crystal.

  • Acquire the sample spectrum by co-adding a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent before analyzing the next sample.

Comparative IR Data

CompoundKey Vibrational ModesApproximate Wavenumber (cm⁻¹)Significance
2-Methylphenol O-H stretch (phenolic)3500-3200 (Broad)Disappears. Confirms consumption of the hydroxyl group.
C-O stretch (phenolic)~1230Shifts in the product.
sp² C-H stretch (aromatic)3100-3000Present in product.
sp³ C-H stretch (methyl)2960-2850Present in product.
1,2-Dibromoethane sp³ C-H stretch2975-2845[6]sp³ C-H stretches are present in the product but will be more complex.
C-Br stretch780-580[6]Present. Confirms the retention of the bromo- functionality.
This compound C-O-C stretch (aryl ether)~1250 (asymmetric) & ~1040 (symmetric)Appears. Key evidence for ether formation.
sp³ C-H stretch (ethyl)2960-2850Present, overlapping with methyl C-H stretch.
C-Br stretch~650Present.
O-H stretchAbsentConfirms reaction. The broad peak from o-cresol is gone.

Analysis of IR Spectra

The most definitive evidence of a successful reaction is the disappearance of the broad O-H stretching band from the 2-methylphenol spectrum, typically found between 3500-3200 cm⁻¹.[7] Its absence in the product spectrum confirms the deprotonation of the phenolic hydroxyl group.

Concurrently, the formation of the ether is confirmed by the appearance of two new, strong C-O-C stretching bands .[8] An asymmetric stretch appears around 1250 cm⁻¹, characteristic of an aryl-alkyl ether, and a symmetric stretch is observed near 1040 cm⁻¹. The C-Br stretch from 1,2-dibromoethane is retained in the product, appearing around 650 cm⁻¹. The presence of both the new ether bands and the C-Br band confirms that the desired monosubstitution has occurred.

IR_Analysis cluster_start Starting Materials cluster_product Product o_cresol 2-Methylphenol (Broad O-H stretch ~3300 cm⁻¹) product This compound (C-O-C stretch ~1250 cm⁻¹) (C-Br stretch ~650 cm⁻¹) (NO O-H stretch) o_cresol->product O-H Disappears o_cresol->product C-O-C Appears dibromoethane 1,2-Dibromoethane (C-Br stretch ~650 cm⁻¹) dibromoethane->product C-Br Retained dibromoethane->product C-O-C Appears

Fig. 2: Key functional group changes in IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons).[9][10] The chemical shift, integration, and splitting pattern of each signal are diagnostic of the local electronic structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

  • Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

Comparative ¹H NMR Data

CompoundProtonsPredicted δ (ppm)MultiplicityIntegrationSignificance
2-Methylphenol Ar-H 7.12 - 6.76[11]Multiplet4HPattern changes in product.
OH ~4.80[11]Singlet (broad)1HDisappears. Confirms loss of acidic proton.
CH~2.25[11]Singlet3HRetained, slightly shifted in product.
1,2-Dibromoethane Br-CH ₂-CH ₂-Br~3.65Singlet4HDisappears. Signal is replaced by two distinct triplets in the product.
This compound Ar-H ~7.20 - 6.80Multiplet4HRetained, shows complex pattern of ortho-substituted ring.
O-CH ₂-~4.30Triplet2HAppears. Key signal confirming ether linkage. Downfield due to adjacent O.
-CH ₂-Br~3.68Triplet2HAppears. Key signal confirming bromoethyl group. Downfield due to adjacent Br.
CH~2.20Singlet3HRetained from o-cresol.

Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of the product provides clear evidence of the newly formed bromoethoxy group.

  • Disappearance of Signals: The broad singlet corresponding to the phenolic -OH proton of o-cresol is absent in the product spectrum.[11] Similarly, the single peak for the four equivalent protons of 1,2-dibromoethane at ~3.65 ppm is also gone.

  • Appearance of New Signals: Two new triplets appear, which are characteristic of an ethyl group attached to two different electronegative atoms.

    • A triplet at approximately 4.30 ppm corresponds to the two protons on the carbon adjacent to the oxygen (-O-CH₂-). This signal is shifted downfield due to the strong deshielding effect of the oxygen atom.

    • A second triplet at approximately 3.68 ppm is assigned to the two protons on the carbon adjacent to the bromine (-CH₂-Br).

    • These two signals are coupled to each other, resulting in the triplet-of-triplets pattern, which is definitive proof of the -CH₂-CH₂- connectivity.

The signals for the aromatic protons (7.20-6.80 ppm) and the methyl protons (~2.20 ppm) from the o-cresol moiety are retained, though their precise chemical shifts are slightly altered by the new ether functional group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different chemical environments of carbon atoms in a molecule. The formation of the new C-O bond and the introduction of the ethyl group create a unique carbon signature for the product.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Prepare the sample as described for ¹H NMR, using a higher concentration if necessary (20-50 mg).

  • Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data

CompoundCarbonsPredicted δ (ppm)Significance
2-Methylphenol C -OH~153.7Shifted significantly upfield in the product.
Aromatic C 131.1 - 114.9Retained, with shifts reflecting the new substituent.
C H₃~15.7Retained, slightly shifted.
1,2-Dibromoethane C H₂Br~31.9Disappears. Replaced by two new aliphatic carbon signals.
This compound C -O (Aromatic)~155Shifted from original C-OH position.
Aromatic C ~131 - 112Retained, pattern confirms substitution.
O-C H₂-~68Appears. Diagnostic for the ether-linked methylene carbon.
-C H₂-Br~29Appears. Diagnostic for the bromine-linked methylene carbon.
C H₃~16Retained from o-cresol.

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum confirms the structural changes at the carbon level.

  • Disappearance of Signals: The single peak for the two equivalent carbons of 1,2-dibromoethane at ~31.9 ppm is absent.

  • Appearance of New Aliphatic Signals: Two new signals in the aliphatic region confirm the presence of the ethoxy chain. The carbon attached to the highly electronegative oxygen (O-CH₂-) appears significantly downfield around 68 ppm . The carbon attached to the bromine (-CH₂-Br) appears further upfield, around 29 ppm . This "heavy atom effect" of bromine causes an upfield shift compared to what might be expected based on electronegativity alone.[5]

  • Shifts in Aromatic Signals: The aromatic carbon previously bonded to the hydroxyl group in o-cresol (C-OH at ~153.7 ppm) is now part of the ether linkage (C-O-C). Its chemical shift changes to reflect this new electronic environment, appearing around 155 ppm . The other aromatic and methyl carbon signals are retained but show small shifts due to the change in the substituent.

NMR_Analysis start Starting Materials 2-Methylphenol: -OH proton (1H) -OH carbon (13C) 1,2-Dibromoethane: -CH2 singlet (1H) -CH2Br carbon (13C) product Product Key Features: -Disappearance of -OH proton -Appearance of O-CH2-CH2-Br system (Two triplets in 1H NMR) (Two new aliphatic carbons in 13C NMR) start:f1->product:f1 Transformation start:f2->product:f1 Incorporation

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, a deep understanding of reaction kinetics is paramount for the optimization of synthetic routes and the rational design of novel molecules. 1-(2-Bromoethoxy)-2-methylbenzene is a versatile intermediate, with its utility primarily centered around the reactivity of the bromoethyl moiety. This guide provides a comparative analysis of the kinetic profiles of nucleophilic substitution reactions involving this substrate. Due to the scarcity of published kinetic data for this specific molecule, this guide will draw upon established principles of physical organic chemistry and experimental data from closely related structural analogs to provide a predictive and comparative framework.

The Mechanistic Crossroads: Sₙ2 versus Neighboring Group Participation

The primary reactive site in this compound for the reactions under consideration is the carbon atom bonded to the bromine, a primary alkyl bromide. Conventionally, primary alkyl halides are expected to undergo nucleophilic substitution via a bimolecular (Sₙ2) mechanism.[1] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]

However, the presence of the ether oxygen atom at the β-position introduces the possibility of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[4][5] The lone pairs of electrons on the ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a cyclic oxonium ion intermediate. This intramolecular process is often kinetically favorable and can lead to a significant rate enhancement compared to a standard Sₙ2 reaction.[6][7] The subsequent attack by an external nucleophile on the cyclic intermediate then yields the final product. A key consequence of the NGP mechanism is the overall retention of stereochemistry at the reaction center, as it involves two successive Sₙ2-like inversions.[6]

dot

Reaction Pathways Fig. 1: Competing Reaction Pathways sub This compound ts_sn2 [Transition State]‡ sub->ts_sn2 Sₙ2 Pathway int_ngp Cyclic Oxonium Ion Intermediate sub->int_ngp NGP Pathway (Intramolecular Sₙ2) nu Nucleophile (Nu⁻) nu->ts_sn2 nu->int_ngp prod_sn2 Substitution Product (Inversion) ts_sn2->prod_sn2 Concerted Step prod_ngp Substitution Product (Retention) int_ngp->prod_ngp External Nucleophilic Attack (Sₙ2)

Caption: Competing Sₙ2 and Neighboring Group Participation (NGP) pathways for reactions of this compound.

Comparative Kinetic Data: Insights from Analogs

Substrate (Analog)NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) [M⁻¹s⁻¹]
Phenacyl bromideAniline60% Acetone-Water350.024
Phenacyl bromidePyridine60% Acetone-Water351.59
Phenacyl bromideImidazole60% Acetone-Water351.73
Phenacyl bromideThiourea60% Acetone-Water353.55
Phenacyl bromideAzide (N₃⁻)60% Acetone-Water3510.47

Data adapted from a study on the reactions of phenacyl bromide.

The data clearly indicates a significant dependence of the reaction rate on the nature of the nucleophile. Stronger nucleophiles, such as the azide ion, exhibit substantially higher rate constants compared to weaker nucleophiles like aniline. This trend is characteristic of Sₙ2 reactions. For this compound, a similar trend in reactivity with various nucleophiles is expected.

The presence of the ortho-methyl group in this compound compared to 2-phenoxyethyl bromide is expected to have a minor electronic effect on the ether oxygen's ability to participate as a neighboring group. However, it does not introduce significant steric hindrance at the reaction center, so the overall reactivity should be comparable to that of 2-phenoxyethyl bromide.

The phenomenon of anchimeric assistance by a neighboring oxygen atom can lead to dramatic rate enhancements. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl, highlighting the powerful effect of a neighboring heteroatom.[5] A similar rate enhancement, though perhaps of a different magnitude, can be anticipated for this compound in solvolysis reactions or with weak nucleophiles where the NGP pathway can effectively compete with the direct Sₙ2 pathway.

Experimental Protocols for Kinetic Studies

To empirically determine the reaction kinetics of this compound, a well-designed experimental protocol is essential. The following outlines a general methodology adaptable for various nucleophiles and reaction conditions.

dot

Experimental Workflow Fig. 2: General Experimental Workflow for Kinetic Studies prep 1. Solution Preparation - Substrate in Solvent - Nucleophile in Solvent equil 2. Temperature Equilibration - Place solutions in a thermostatted bath prep->equil init 3. Reaction Initiation - Mix reactant solutions - Start timer equil->init monit 4. Reaction Monitoring - Withdraw aliquots at time intervals init->monit anal 5. Analysis - HPLC or UV-Vis - Determine concentration monit->anal data 6. Data Processing - Plot concentration vs. time - Calculate rate constant anal->data

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Detailed Protocol: Kinetic Analysis via HPLC

This protocol describes the determination of the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate constant (k) for the reaction of this compound with sodium azide in a suitable solvent at a constant temperature.

Materials:

  • This compound

  • Sodium azide (or other desired nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Internal standard (e.g., naphthalene or a compound with a similar structure that does not react)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted water bath

  • Volumetric flasks, pipettes, and syringes

  • Quenching solution (e.g., water or a dilute acid)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.2 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • HPLC Method Development:

    • Develop an HPLC method that provides good separation and resolution of the starting material, product, and internal standard. Determine the retention times for each component.

    • Create a calibration curve for the starting material relative to the internal standard to accurately determine its concentration from the peak areas.

  • Kinetic Run:

    • Place separate, sealed vials containing the substrate/internal standard solution and the nucleophile solution in a thermostatted water bath and allow them to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, rapidly add a known volume of the pre-heated nucleophile solution to the substrate solution. Start a timer immediately upon mixing.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This stops the reaction by consuming one of the reactants or by drastically changing the solvent polarity.

  • Sample Analysis:

    • Analyze each quenched aliquot by HPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis:

    • For a second-order reaction, the rate law is: Rate = k[Substrate][Nucleophile].

    • Plot 1/[Substrate] versus time. If the reaction is second-order overall (or pseudo-first-order if one reactant is in large excess), this plot should yield a straight line.

    • The slope of this line is equal to the rate constant, k.

    • Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, Eₐ; Enthalpy of Activation, ΔH‡; and Entropy of Activation, ΔS‡) using the Arrhenius or Eyring equations.

Conclusion

The kinetic studies of reactions involving this compound are crucial for its effective utilization in organic synthesis. While direct experimental data is limited, a comparative analysis based on structural analogs and fundamental principles of organic chemistry provides valuable predictive insights. The reactivity of this compound is expected to be dominated by the Sₙ2 mechanism, with the potential for significant rate enhancement through neighboring group participation by the ether oxygen, particularly in solvolysis reactions or with weak nucleophiles. The provided experimental protocol offers a robust framework for researchers to determine the kinetic parameters for specific reactions of interest, enabling the optimization of reaction conditions and the development of more efficient synthetic methodologies.

References

  • Grokipedia.
  • Wikipedia.
  • The lFER correlations for SN2 reactions of phenacyl bromide +.
  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.
  • LibreTexts. 3.
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  • Experiment 8 — Kinetics of SN1 Solvolysis.
  • BenchChem. The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
  • OpenStax. 11.2 The SN2 Reaction. (2023-09-20).
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  • ResearchGate. (PDF) Redox Kinetics and Mechanism of the Oxidation of Thiourea by Diaquotetrakis(2,2'- Bipyridine) - µ - Oxodiruthenium (III) Ion, in Aqueous Perchloric Acid. (2025-08-06).
  • LibreTexts. 11.2: The SN2 Reaction. (2024-03-17).
  • Solvent-solute interactions in the reaction between p-NOrbenzyl bromide and thiourea-A kinetic study.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • OCLUE. Chapter 4: Nucleophilic Substitution Part II.
  • Journal of the Chemical Society B.
  • YouTube. Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (2023-03-01).
  • LibreTexts. SN2 Substitution Reactions and Alkyl Moiety. (2023-01-22).
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • BenchChem.

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A Comparative Guide to the Peer-Reviewed Analysis of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Bromoethoxy)-2-methylbenzene and its Analytical Imperatives

This compound, a halogenated aromatic ether, is a synthetic intermediate of interest in medicinal chemistry and materials science. Its precise and accurate analysis is critical for ensuring reaction completion, purity of the final product, and for conducting pharmacokinetic and toxicological studies. The molecule's structure, featuring a substituted aromatic ring, an ether linkage, and a bromoalkyl chain, presents unique analytical challenges and dictates the most suitable methodologies for its characterization. This guide will compare and contrast the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Tool for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency and definitive structural identification through mass spectral fragmentation.

The Scientific Rationale Behind GC-MS Method Development

The volatility of this compound makes it an ideal candidate for gas chromatography. The choice of a suitable stationary phase is paramount for achieving optimal separation from potential impurities or starting materials. Given the presence of both a non-polar aromatic ring and a more polar bromoethoxy group, a mid-polarity stationary phase is often the best starting point.[1] A common choice would be a (5%-phenyl)-methylpolysiloxane phase, which provides a good balance of dispersive and dipole-dipole interactions.[2] Electron impact (EI) ionization is typically employed for its robust and reproducible fragmentation patterns, aiding in structural elucidation.[3]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).[4]

GC Conditions:

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7] Key fragmentation pathways would likely involve:

  • Loss of a bromine radical (•Br): [M - Br]⁺

  • Cleavage of the ethyl group: leading to fragments corresponding to the bromoethoxy moiety and the methylbenzene moiety.

  • Benzylic cleavage: resulting in a tropylium ion or related structures.[8]

dot graph GCMS_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sample [label="Sample Preparation\n(Dilution in appropriate solvent, e.g., Dichloromethane)"]; GC_Injection [label="GC Injection\n(1 µL)"]; GC_Separation [label="GC Separation\n(DB-5ms column)"]; Ionization [label="EI Ionization\n(70 eV)"]; Mass_Analysis [label="Mass Analysis\n(Quadrupole)"]; Detection [label="Detection & Data Acquisition"]; Data_Analysis [label="Data Analysis\n(Chromatogram & Mass Spectrum)"];

Sample -> GC_Injection -> GC_Separation -> Ionization -> Mass_Analysis -> Detection -> Data_Analysis; } Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination

HPLC is a complementary technique to GC-MS, particularly useful for less volatile impurities and for quantitative analysis without the need for derivatization.

The Scientific Rationale Behind HPLC Method Development

This compound is a relatively non-polar compound, making it well-suited for reversed-phase HPLC (RP-HPLC).[9][10] In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[11] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[12] UV detection is appropriate due to the presence of the aromatic ring, which absorbs UV light.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start at 50% B, increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the toluene chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation and Comparison
ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Analytes Volatile and semi-volatile compoundsWide range of compounds, including non-volatile
Identification High confidence through mass spectral fragmentationBased on retention time comparison with a standard
Quantification Good, requires internal or external standardsExcellent, requires internal or external standards
Sensitivity Generally higher, especially in SIM modeGood, dependent on chromophore

dot graph HPLC_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sample_Prep [label="Sample Preparation\n(Dissolve in mobile phase)"]; Injection [label="HPLC Injection\n(10 µL)"]; Separation [label="RP-HPLC Separation\n(C18 column)"]; Detection [label="UV Detection\n(270 nm)"]; Data_Processing [label="Data Processing\n(Chromatogram analysis)"];

Sample_Prep -> Injection -> Separation -> Detection -> Data_Processing; } Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons.

The Scientific Rationale Behind NMR Analysis

Both ¹H and ¹³C NMR are essential for complete structural confirmation. The chemical shifts of the protons and carbons are influenced by their electronic environment.[13][14] The proximity of electronegative atoms like oxygen and bromine will cause downfield shifts for adjacent protons and carbons.[15][16] The ortho-substitution pattern on the aromatic ring will result in a characteristic splitting pattern for the aromatic protons.[17]

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in CDCl₃):

  • Aromatic protons (4H): ~6.8-7.2 ppm, complex multiplet due to ortho-substitution.[18]

  • -OCH₂- protons (2H): ~4.2 ppm, triplet. The adjacent -CH₂Br group will cause a downfield shift.[19][20]

  • -CH₂Br protons (2H): ~3.6 ppm, triplet. The electronegative bromine atom causes a significant downfield shift.

  • -CH₃ protons (3H): ~2.2 ppm, singlet.

¹³C NMR (in CDCl₃):

  • Aromatic carbons (6C): ~120-158 ppm. The carbon attached to the oxygen will be the most downfield.[21][22]

  • -OCH₂- carbon (1C): ~68-75 ppm.[23]

  • -CH₂Br carbon (1C): ~30-40 ppm.

  • -CH₃ carbon (1C): ~15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Method for Functional Group Identification

FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups in the molecule.

The Scientific Rationale Behind FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The spectrum provides a "fingerprint" of the compound. For this compound, the key absorptions will be from the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-Br bond.[24]

Expected FTIR Absorption Bands
  • Aromatic C-H stretch: Just above 3000 cm⁻¹.[18]

  • Aliphatic C-H stretch: Just below 3000 cm⁻¹.

  • Aromatic C=C stretch: ~1600 and 1475 cm⁻¹.

  • Asymmetric C-O-C stretch (aryl-alkyl ether): Strong band around 1250 cm⁻¹.[19][25][26]

  • Symmetric C-O-C stretch: Around 1040 cm⁻¹.[24]

  • C-Br stretch: ~600-700 cm⁻¹.

Conclusion: An Integrated Analytical Approach

No single technique provides a complete picture of this compound. A comprehensive analysis relies on the synergistic use of these methods. GC-MS offers sensitive and specific identification and quantification. HPLC provides robust purity assessment. NMR delivers definitive structural elucidation, and FTIR offers rapid confirmation of functional groups. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy for the reliable characterization of this and other related molecules.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering causal explanations for each procedural step to ensure a culture of safety and compliance in the laboratory. The protocols described herein are designed to be self-validating systems, grounded in established chemical safety principles.

Disclaimer: This guidance is based on the known properties of this compound and general principles for halogenated organic compounds. Always consult your institution's specific Safety Data Sheet (SDS) and Environmental Health & Safety (EHS) department for protocols and regulations specific to your location.

Chemical Profile and Hazard Identification

Understanding the intrinsic properties and hazards of a compound is the foundation of its safe management. This compound is a halogenated aromatic ether. The presence of a bromine atom classifies it as a halogenated organic compound, which dictates its specific disposal pathway.

While a specific, comprehensive safety data sheet for this exact compound is not universally available, data from structurally similar chemicals and supplier information allow for a reliable hazard assessment. The primary hazards include irritation and potential harm upon ingestion.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
CAS Number 18800-32-3[1][2]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.087 g/mol [1][2]
Density 1.3 g/cm³[1]
Boiling Point 255.5 °C at 760 mmHg[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3][4][5]
GHS Signal Word Warning[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any capacity—from experimental use to waste collection—the correct PPE is mandatory. Each component is selected to mitigate specific, identified risks.

  • Eye and Face Protection : Chemical splash goggles are required to protect against accidental splashes that can cause serious eye irritation.[3][4] When transferring larger volumes or when there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection :

    • Gloves : Nitrile or other suitable chemical-resistant gloves must be worn. There is no universal glove, so it is crucial to select one rated for protection against halogenated organic compounds.[7] Always inspect gloves for tears or punctures before use.

    • Lab Coat : A flame-resistant lab coat or chemical-resistant apron serves to protect the skin and personal clothing from contamination.[6][8]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[3][9] If exposure limits are exceeded, a full-face respirator may be necessary.[3]

Waste Segregation and Collection Protocol

The single most critical aspect of disposing of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated and non-halogenated organic wastes are treated via different disposal methods. Non-halogenated solvents are often recycled as fuel additives, whereas halogenated solvents require high-temperature incineration with subsequent "scrubbing" of acid gases (like HBr) formed during combustion.[10] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive halogenated waste, significantly increasing disposal costs and environmental burden.[10][11]

Step-by-Step Collection Procedure
  • Select the Correct Waste Container : Use only a designated, leak-proof container with a screw-top cap, clearly labeled "HALOGENATED ORGANIC WASTE".[8][10] The container must be made of a material compatible with the chemical. Your institution's EHS department will typically provide appropriate containers.

  • Label Correctly Before Use : The waste container must be labeled before the first drop of waste is added.[8] The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[8]

    • List all components if it is a mixture.

  • Deposit Waste : Carefully pour the waste into the container, using a funnel if necessary to prevent spills.

  • Keep Container Closed : The waste container must remain sealed at all times, except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Overfill : Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills during transport.

  • Store Safely : Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, until it is collected by EHS personnel.[3][8]

Spill Management Protocol

A swift and correct response to a chemical spill is crucial to maintaining a safe laboratory environment. The procedure depends on the scale of the spill.

Minor Spill (Manageable by laboratory personnel)

A minor spill is a small, contained volume (typically <500 mL) that does not pose an immediate fire or respiratory hazard and can be managed by trained lab staff.

  • Alert & Isolate : Immediately alert personnel in the vicinity.[12] Cordon off the area to prevent cross-contamination.

  • Don PPE : If not already worn, put on the full, appropriate PPE as described in Section 2.[12]

  • Contain the Spill : Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[12][13] Work from the outside in to prevent the spill from spreading.

  • Absorb the Liquid : Apply enough absorbent material to completely absorb the liquid.[13][14]

  • Collect Residue : Using non-sparking scoops or tools, carefully collect the absorbent material.[14][15] Place it into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Decontaminate : Wipe the spill area with a cloth or paper towels dampened with soapy water.[12] Place all cleaning materials into the same waste bag.

  • Package and Label : Seal the waste bag or container, and affix a hazardous waste label detailing the contents (e.g., "Debris contaminated with this compound").

  • Final Disposal : Manage this solid waste as halogenated waste for EHS pickup.

  • Restock : Replenish all used items in the laboratory spill kit.[12]

Major Spill (Requires Emergency Response)

A major spill involves a large volume, is rapidly spreading, or presents an immediate fire or health hazard.

  • EVACUATE IMMEDIATELY : Alert everyone and evacuate the area.[15]

  • CALL FOR HELP : Contact your institution's emergency number (e.g., EHS or campus safety) and report the spill.[15] If there is a fire or medical emergency, call 911.

  • ISOLATE THE AREA : If safe to do so, close the laboratory doors to contain vapors.

  • DO NOT ATTEMPT TO CLEAN UP : Await the arrival of the trained emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

G Disposal Workflow for this compound start Chemical Event: Waste Generation or Spill don_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->don_ppe decision_event Waste or Spill? don_ppe->decision_event waste_path WASTE COLLECTION decision_event->waste_path Waste spill_path SPILL RESPONSE decision_event->spill_path Spill select_container Step 2: Select Labeled 'HALOGENATED' Waste Container add_waste Step 3: Add Waste to Container (Do not overfill) select_container->add_waste seal_store Step 4: Securely Seal and Store for EHS Collection add_waste->seal_store end_point Final Disposal by Licensed Professional Service seal_store->end_point decision_spill_size Minor or Major Spill? minor_spill MINOR SPILL decision_spill_size->minor_spill Minor major_spill MAJOR SPILL decision_spill_size->major_spill Major contain_spill Step 2: Contain & Absorb Spill (Work outside-in) collect_residue Step 3: Collect Contaminated Debris into a Labeled Bag/Container contain_spill->collect_residue decontaminate Step 4: Decontaminate Surface collect_residue->decontaminate decontaminate->seal_store evacuate Step 2: EVACUATE AREA call_ehs Step 3: Call EHS / Emergency Services evacuate->call_ehs call_ehs->end_point

Caption: Decision workflow for handling and disposing of this compound.

References

  • This compound | CAS#:18800-32-3 | Chemsrc. (n.d.).
  • ((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
  • 1.3.2 Spill-Procedures. (n.d.).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Safety Data Sheet. (2026). MedchemExpress.com.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 7.2 Organic Solvents. (n.d.). Cornell University EHS.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee.
  • Spill and Cleaning Protocol. (n.d.). Michigan State University EHS.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Cornell University EHS.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations.
  • Safety Data Sheet. (2025). Angene Chemical.
  • This compound | CAS 18800-32-3. (n.d.). Santa Cruz Biotechnology.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College EHS.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds like 1-(2-Bromoethoxy)-2-methylbenzene demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the principles of chemical hazard assessment and risk mitigation. Our objective is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, ensuring a self-validating system of safety for every procedure.

Hazard Assessment: Understanding the "Why"

Before selecting any personal protective equipment (PPE), we must first understand the inherent and potential hazards of this compound. While comprehensive toxicological data for this specific compound is limited, analysis of its functional groups (an aromatic ether and a bromoalkane) and data from structurally similar chemicals allows for a robust hazard assessment.[1]

Ethers as a class are known for their ability to form explosive peroxides upon exposure to air and light.[2][3][4] The bromo- functional group and aromatic ring also contribute to its potential toxicity and irritant properties.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard Category Description Rationale & Primary Exposure Route
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6][7][8] The compound can be absorbed systemically through multiple routes, potentially causing internal damage.
Skin Irritation/Corrosion Causes skin irritation.[1][6][7][9][10] Direct contact can lead to inflammation, redness, and discomfort. Prolonged contact may cause more severe damage.
Eye Damage/Irritation Causes serious eye irritation.[1][6][7][9][10] Splashes can cause significant pain and potential damage to the cornea and other eye tissues.
Respiratory Irritation May cause respiratory tract irritation.[1][6][9] Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

| Chemical Reactivity | Ethers can form explosive peroxides over time.[2][4][11] | This is a significant chronic storage hazard. The compound is also incompatible with strong oxidizing agents.[12] |

This assessment dictates that all handling procedures must prevent skin and eye contact, minimize inhalation of vapors, and avoid accidental ingestion.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound, regardless of the quantity.

Table 2: Mandatory PPE for this compound

Protection Type Specific Equipment Standard & Rationale
Eye & Face Protection Chemical Splash Goggles & Face Shield Must meet ANSI Z87.1 standards.[13] Goggles provide a seal against splashes. A face shield is required over goggles when there is a risk of explosion or significant splash potential.[13][14]
Hand Protection Double-Gloving: Nitrile Gloves Nitrile provides good splash resistance against ethers and many organic compounds.[4][15] Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves must be changed immediately upon contamination.[16][17]
Body Protection Flame-Resistant Laboratory Coat A fully buttoned lab coat protects skin and personal clothing from splashes.[4][13] Flame-resistant material is crucial due to the flammability of similar ether compounds.[4]

| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. Shoes should be made of a non-porous material.[13][18] |

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. This workflow integrates PPE use with established laboratory best practices.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure all work will be conducted in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[4]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Inspect PPE: Check all PPE for signs of damage (cracks, tears, degradation) before use.

Step 2: Donning Personal Protective Equipment

The sequence of putting on PPE is designed to prevent cross-contamination.

PPE_Donning_Workflow Start Start: Clean Area Coat 1. Don Flame-Resistant Lab Coat Start->Coat Gloves1 2. Don Inner Pair of Nitrile Gloves Coat->Gloves1 Gloves2 3. Don Outer Pair of Nitrile Gloves Gloves1->Gloves2 Goggles 4. Don Chemical Splash Goggles Gloves2->Goggles Shield 5. Don Face Shield (if required) Goggles->Shield Ready Ready for Handling Shield->Ready Emergency_Response Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale ActionSkin1 Immediately remove contaminated clothing. Skin->ActionSkin1 ActionEye1 Immediately flush eyes at eyewash station for 15 min. Eye->ActionEye1 ActionInhale1 Move to fresh air immediately. Inhale->ActionInhale1 ActionSkin2 Wash area with soap and plenty of water for 15 min. ActionSkin1->ActionSkin2 SeekMedical Seek Immediate Medical Attention ActionSkin2->SeekMedical ActionEye2 Keep eyelids open. Remove contact lenses if possible. ActionEye1->ActionEye2 ActionEye2->SeekMedical ActionInhale1->SeekMedical

Caption: Emergency Response Flowchart.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. [5][12]* In Case of Eye Contact: Flush eyes immediately at an eyewash station for at least 15 minutes, holding the eyelids open. [5][6]* In Case of Inhalation: Move the affected person to fresh air at once. [5][12]* In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [6]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous waste. Collect in a properly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. 2. Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical is considered contaminated waste. It must be collected in a designated, sealed hazardous waste bag or container for disposal. 3. Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations. [1]Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: (2-Bromoethyl)benzene 98%.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Edinburgh Health and Safety Department. (2009). Ether: It's hazards and safe use. Retrieved from [Link]

  • The University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Retrieved from [Link]

  • Purdue University REM. (n.d.). Diethyl Ether Safety Information. Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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